molecular formula C14H9Br2N B119309 6-Bromo-2-(4-bromophenyl)-1H-indole CAS No. 28718-96-9

6-Bromo-2-(4-bromophenyl)-1H-indole

Cat. No.: B119309
CAS No.: 28718-96-9
M. Wt: 351.04 g/mol
InChI Key: JCJZRKBSYWJRTE-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)-1H-indole is a brominated indole derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its widespread presence in biologically active compounds . Researchers value this specific structure for its potential as a key intermediate in synthesizing novel molecules targeting a range of therapeutic areas. Indole derivatives have demonstrated a broad spectrum of significant biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The strategic bromination at two sites on the molecule enhances its utility as a building block for further synthetic modification via cross-coupling reactions, allowing for the creation of diverse compound libraries for biological screening. This compound is related to other bromophenyl-indole structures that have been identified as intermediates in the preparation of analgesic compounds . It is provided exclusively for laboratory research purposes. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJZRKBSYWJRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535834
Record name 6-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28718-96-9
Record name 6-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of halogen substituents, particularly bromine, onto the indole scaffold can significantly modulate a compound's physicochemical properties and biological activity.[3][4] Brominated indoles have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 6-Bromo-2-(4-bromophenyl)-1H-indole, a molecule of interest for drug discovery and development professionals. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental protocol, and outline a rigorous analytical workflow for structural confirmation and purity assessment.

Introduction: The Strategic Importance of Brominated 2-Arylindoles

The 2-arylindole scaffold is a privileged structure in drug discovery, offering a versatile platform for therapeutic design. The strategic placement of bromine atoms on both the indole ring and the 2-phenyl substituent, as in this compound, serves multiple purposes. The bromine atoms can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.

The title compound is of significant interest due to the established biological activities of related brominated indoles. Marine organisms, for instance, are a rich source of brominated indoles that have been shown to act as ligands for the aryl hydrocarbon receptor (AhR), a key regulator of cellular processes.[6] Furthermore, the anti-inflammatory properties of simple brominated indoles have been well-documented.[5] This technical guide aims to provide researchers with a robust and reliable method to access this compound, thereby facilitating further investigation into its therapeutic potential.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly effective method for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[7][8] This reaction proceeds through a series of well-defined steps, making it a reliable and predictable synthetic route.[9]

Mechanistic Rationale

The causality behind the Fischer indole synthesis lies in a sequence of acid-catalyzed transformations:

  • Hydrazone Formation: The reaction commences with the condensation of (4-bromophenyl)hydrazine with 4'-bromoacetophenone to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular cyclization.

  • Elimination: Finally, the elimination of ammonia results in the formation of the stable, aromatic indole ring.

This mechanistic pathway provides a self-validating system, as the successful formation of the indole product is a direct consequence of this well-established cascade of reactions.

Fischer_Indole_Synthesis cluster_reactants Starting Materials A (4-bromophenyl)hydrazine C Hydrazone Formation (Acid Catalyst) A->C B 4'-bromoacetophenone B->C D Phenylhydrazone Intermediate C->D E Tautomerization to Enamine D->E F Enamine Intermediate E->F G [3,3]-Sigmatropic Rearrangement F->G H Di-imine Intermediate G->H I Aromatization & Cyclization H->I J Cyclized Intermediate I->J K Ammonia Elimination J->K L This compound K->L

Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.

Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for monitoring reaction progress.

Step 1: Synthesis of (4-bromophenyl)hydrazine hydrochloride

This is a standard procedure for the preparation of the hydrazine precursor from the corresponding aniline.

  • To a stirred solution of 4-bromoaniline (1.0 eq) in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Collect the precipitated (4-bromophenyl)hydrazine hydrochloride by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4'-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a Lewis acid like zinc chloride.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The initial formation of the hydrazone can be observed, followed by its conversion to the indole.

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into ice-water and collect the resulting solid.

  • Wash the crude product with water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Characterization and Data Interpretation

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR MP Melting Point Determination Start->MP HPLC HPLC Analysis Start->HPLC Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion MS->Conclusion FTIR->Conclusion MP->Conclusion HPLC->Conclusion

Figure 2: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indole ring.

    • The N-H proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • The protons on the 6-bromo-substituted indole ring will exhibit a specific splitting pattern. The proton at C7 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C4 will be a doublet.

    • The protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • The proton at C3 of the indole ring will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

    • The spectrum will show 14 distinct carbon signals.

    • The carbons bearing bromine atoms (C6 and C4') will be shifted to a characteristic range.

    • The quaternary carbons of the indole ring (C2, C3a, C7a) and the ipso-carbon of the phenyl ring will also be identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive confirmation of the presence of both bromine atoms.

  • The molecular ion peak (M+) should correspond to the molecular weight of C₁₄H₉Br₂N (351.04 g/mol ).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • A sharp absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

  • C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹.

  • C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

  • The C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Summary of Key Data

Property Expected Value/Observation
Molecular Formula C₁₄H₉Br₂N
Molecular Weight 351.04 g/mol [10]
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to aromatic protons and a downfield N-H singlet.
¹³C NMR 14 distinct carbon signals.
Mass Spectrum Characteristic 1:2:1 isotopic pattern for two bromine atoms.
FT-IR (cm⁻¹) ~3350 (N-H stretch), >3000 (Ar C-H stretch), 1450-1600 (Ar C=C stretch).

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the robust and well-understood Fischer indole synthesis, researchers can reliably access this important molecule. The detailed characterization workflow ensures the unambiguous confirmation of its structure and purity, providing a solid foundation for its further investigation in drug discovery and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the synthesis and analysis of a wide range of substituted indole derivatives.

References

  • Fiveable. (n.d.). Brominated Indoles Definition. Retrieved from [Link]

  • Dandia, A., et al. (2012). Biomedical Importance of Indoles. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Retrieved from [Link]

  • Southern Cross University. (n.d.). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.

Sources

Spectroscopic Blueprint of a Di-Brominated Indole: A Technical Guide to the Analysis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 6-Bromo-2-(4-bromophenyl)-1H-indole

In the landscape of medicinal chemistry and materials science, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and geometric structure make it a privileged core in a multitude of biologically active compounds and functional materials. The strategic placement of halogen atoms, such as bromine, onto this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.

This compound (C₁₄H₉Br₂N, Molar Mass: 351.04 g/mol ) is a molecule of significant interest, featuring two bromine atoms at distinct positions on its aryl and indole rings.[1] This di-bromination pattern presents a unique spectroscopic signature. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and for understanding its behavior in biological and material systems. This guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound, offering a predictive blueprint for researchers and a framework for its empirical analysis. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to this specific molecular architecture.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the indole ring system and the attached phenyl group is crucial for assigning signals in NMR spectroscopy.

Structure of this compound cluster_indole cluster_phenyl C2 C2 C3 C3 C2->C3 C1' C1' C2->C1' C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 Br6 Br C6->Br6 C7->C7a N1 N1-H C7a->N1 N1->C2 C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' Br4' Br C4'->Br4' C6' C6' C5'->C6' C6'->C1'

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) should be dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the N-H proton. The presence of two bromine atoms will influence the chemical shifts of nearby protons through their electron-withdrawing inductive effects.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
NH -18.5 - 9.5broad singlet (br s)-The N-H proton of the indole ring is typically broad due to quadrupole broadening from the nitrogen atom and will be downfield.
H -77.8 - 8.0doublet (d)~1.5This proton is ortho to the indole nitrogen and will show a small coupling to H-5.
H -57.3 - 7.5doublet of doublets (dd)~8.5, ~1.5Coupled to both H-4 (ortho) and H-7 (meta).
H -47.5 - 7.7doublet (d)~8.5Coupled to H-5 (ortho).
H -36.8 - 7.0singlet (s)-This proton is on the five-membered ring and adjacent to a carbon with no protons, hence it appears as a singlet.
H -2', H -6'7.6 - 7.8doublet (d)~8.5These protons are ortho to the C-Br bond on the phenyl ring and will be equivalent. They are coupled to H-3' and H-5'.
H -3', H -5'7.5 - 7.7doublet (d)~8.5These protons are meta to the C-Br bond on the phenyl ring and will be equivalent. They are coupled to H-2' and H-6'.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol

The ¹³C NMR spectrum would typically be recorded at 100 or 125 MHz on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will show 14 distinct signals for the 14 carbon atoms in the molecule, as they are all expected to be chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the rings.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-2138 - 142Carbon of the indole ring attached to the phenyl group.
C-3100 - 105Carbon on the five-membered ring, typically upfield.
C-3a128 - 132Bridgehead carbon of the indole ring.
C-4122 - 126Aromatic carbon on the indole ring.
C-5120 - 124Aromatic carbon on the indole ring.
C-6115 - 120Carbon attached to bromine, its chemical shift is influenced by the heavy atom effect.
C-7112 - 116Aromatic carbon on the indole ring.
C-7a135 - 139Bridgehead carbon of the indole ring.
C-1'130 - 134Carbon of the phenyl ring attached to the indole.
C-2', C-6'128 - 132Aromatic carbons on the phenyl ring.
C-3', C-5'131 - 135Aromatic carbons on the phenyl ring.
C-4'121 - 125Carbon attached to bromine on the phenyl ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol

A high-resolution mass spectrum could be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These "soft" ionization techniques are likely to show the molecular ion peak with high intensity.

Predicted Mass Spectrum and Interpretation

A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion, which arises from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks:

  • [M]⁺: Containing two ⁷⁹Br atoms (m/z ≈ 350)

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (m/z ≈ 352)

  • [M+4]⁺: Containing two ⁸¹Br atoms (m/z ≈ 354)

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 350/352/354 M_minus_Br [M-Br]⁺ m/z 271/273 M->M_minus_Br - Br• M_minus_HBr [M-HBr]⁺˙ m/z 270/272 M->M_minus_HBr - HBr C14H8N [C₁₄H₈N]⁺ m/z 190 M_minus_Br->C14H8N - Br• C13H7NBr [C₁₃H₇NBr]⁺˙ m/z 256/258 M_minus_HBr->C13H7NBr - CH

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide valuable information about the key functional groups in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (indole)3300 - 3500Stretching
C-H (aromatic)3000 - 3100Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1200 - 1350Stretching
C-Br500 - 600Stretching

The N-H stretching vibration is particularly diagnostic for the indole ring. The presence of strong absorptions in the aromatic C=C stretching region confirms the presence of the benzene and indole rings.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers are better equipped to confirm the synthesis of this molecule, assess its purity, and embark on further studies of its properties and applications. The principles and methodologies outlined herein serve as a robust framework for the empirical spectroscopic investigation of this and related halogenated indole compounds.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3485.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic potential. The strategic introduction of halogen atoms, such as bromine, can profoundly modulate a molecule's physicochemical properties, often enhancing its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 6-Bromo-2-(4-bromophenyl)-1H-indole, a halogenated indole derivative with potential applications in drug discovery. While this specific molecule is not extensively characterized in publicly available literature, this document synthesizes information from closely related analogs to provide a robust predictive profile of its properties and potential. This guide will delve into its synthesis, physicochemical characteristics, and prospective biological activities, offering valuable insights for researchers engaged in the exploration of novel indole-based therapeutics. The indole framework is a recurring motif in a multitude of biologically active compounds, and its derivatives have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[1][[“]][3]

Molecular Structure and Properties

Chemical Identity:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 28718-96-9[4]
Molecular Formula C₁₄H₉Br₂N[4]
Molecular Weight 351.04 g/mol [4]
Canonical SMILES C1=CC(=C(C=C1)Br)C2=C(NC3=C2C=C(C=C3)Br)CN/A

Predicted Physicochemical Properties:

While experimental data for this compound is limited, the following properties are predicted based on its structure and data from analogous compounds such as 2-(4-bromophenyl)-1H-indole.[5]

PropertyPredicted ValueBasis of Prediction
Melting Point >200 °CIncreased molecular weight and intermolecular forces due to two bromine atoms compared to related structures.
Boiling Point ~450-500 °C at 760 mmHgExtrapolated from the boiling point of 2-(4-bromophenyl)-1H-indole (437.3°C at 760 mmHg).[5]
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The large, nonpolar aromatic structure and the presence of two bromine atoms suggest high lipophilicity.
LogP > 5The addition of a second bromine atom is expected to significantly increase the octanol-water partition coefficient compared to 2-(4-bromophenyl)-1H-indole (XLogP3: 4.5).[6]

Synthesis and Characterization

A plausible synthetic route to this compound is the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Bromophenylhydrazine 4-Bromophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) 4-Bromophenylhydrazine->Fischer_Indole_Synthesis 1-(4-Bromophenyl)ethan-1-one 1-(4-Bromophenyl)ethan-1-one 1-(4-Bromophenyl)ethan-1-one->Fischer_Indole_Synthesis Target_Molecule This compound Fischer_Indole_Synthesis->Target_Molecule

Caption: Proposed Fischer indole synthesis of this compound.

Experimental Protocol
  • Hydrazone Formation:

    • To a solution of 4-bromophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

    • Add 1-(4-bromophenyl)ethan-1-one (1.0 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.

    • The resulting hydrazone intermediate may precipitate from the solution and can be isolated by filtration.

  • Indolization:

    • Suspend the isolated hydrazone in a suitable high-boiling solvent such as toluene or xylene.

    • Add a Lewis acid catalyst, for example, zinc chloride (ZnCl₂) or a protic acid like polyphosphoric acid (PPA).

    • Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Analysis (Predicted)

The following spectroscopic characteristics are predicted for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Indolic N-H: A broad singlet is expected in the downfield region, typically between δ 11.0 and 12.0 ppm.

  • Aromatic Protons:

    • The protons on the 4-bromophenyl ring will likely appear as two doublets in the range of δ 7.5-7.8 ppm, integrating to 2H each, with a characteristic ortho-coupling constant (J ≈ 8.5 Hz).

    • The protons on the 6-bromoindole core will exhibit a more complex pattern. The H-7 proton is expected to be a doublet around δ 7.6-7.8 ppm. The H-5 proton will likely be a doublet of doublets due to coupling with H-4 and H-7 (if present), appearing around δ 7.2-7.4 ppm. The H-4 proton should appear as a doublet around δ 7.4-7.6 ppm. The H-3 proton is expected to be a singlet or a narrow triplet (due to long-range coupling) in the region of δ 6.5-7.0 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: A complex set of signals is expected in the aromatic region (δ 110-140 ppm). The carbon atoms attached to bromine (C-6 and C-4') will be significantly shifted. The quaternary carbons of the indole ring (C-2, C-3a, C-7a) will also be present in this region.

  • C-Br Carbons: The signals for the carbons directly bonded to bromine are anticipated to be in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to medium absorption band is expected around 3400-3500 cm⁻¹, characteristic of the indole N-H stretch.

  • C-H Aromatic Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

  • C=C Aromatic Skeletal Vibrations: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band around 1300-1350 cm⁻¹.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M⁺) should appear at m/z 349, 351, and 353 in an approximate 1:2:1 ratio, corresponding to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Potential Biological Activity and Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of brominated indole derivatives.[[“]][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The presence of the 4-bromophenyl moiety at the 2-position of the indole core is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit activity against various cancer cell lines, and this warrants further investigation.

Antimicrobial Activity

Bromoindole alkaloids isolated from marine organisms are well-known for their antimicrobial properties.[1][3] Synthetic 6-bromoindole derivatives have also been shown to possess antibacterial and antifungal activity.[1][9] The proposed mechanism of action often involves membrane disruption or the inhibition of essential cellular processes. Therefore, this compound represents a promising scaffold for the development of novel antimicrobial agents.

Potential Mechanism of Action (Hypothetical)

Biological_Pathway Target_Molecule This compound Kinase Protein Kinase (e.g., BRAF, VEGFR) Target_Molecule->Kinase Binds to ATP-binding pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Block Block Downstream_Signaling->Block Inhibition->Phosphorylated_Substrate Cell_Growth Tumor Growth Block->Cell_Growth Leads to

Caption: Hypothetical mechanism of anticancer activity via protein kinase inhibition.

Conclusion

This compound is a structurally intriguing molecule with significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. While direct experimental data is currently sparse, this guide provides a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic route, and its likely biological activities based on a wealth of information from closely related analogs. The insights presented herein are intended to serve as a valuable resource for researchers, stimulating further investigation into this promising compound and its derivatives. The established synthetic methodologies and the predictable spectroscopic signatures should facilitate its synthesis and characterization, paving the way for its biological evaluation and the potential development of novel therapeutic agents.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3057-3065. Retrieved from [Link]

  • Wang, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 24(18), 3342. Retrieved from [Link]

  • Wang, L., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(1), 193. Retrieved from [Link]

  • Serafimova, R., et al. (2012). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Bioorganic & Medicinal Chemistry, 20(1), 185-197. Retrieved from [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]-one_From_6-Bromo2-O-_Aminophenyl-31-benzoxazin-43h-one)

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR. Retrieved from [Link]

  • Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2016). Anti-ovarian and anti-breast cancers with dual topoisomerase ii/braf600e inhibitors activities of some substituted indole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 1-8. Retrieved from [Link]

  • Golani, P., et al. (2017). Novel 5-(4-bromophenyl)-1,3-oxazole derivatives: Synthesis, Characterization, Docking and Evaluation of in vitro Anticancer Activity. International Journal of Pharmaceutical Sciences and Research, 8(9), 3743-3751. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). N H Br. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Patil, S., et al. (2012). Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone. Journal of Chemical and Pharmaceutical Research, 4(1), 124-127. Retrieved from [Link]

  • RCSB PDB. (2005). BRY Ligand Summary Page. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry. Retrieved from [Link]

  • RCSB PDB. (2020). 6P05: Bromodomain-containing protein 4 (BRD4) bromodomain 1 (BD1) complexed with compound 27. Retrieved from [Link]

  • RCSB PDB. (2020). 6VIW: BRD4_Bromodomain1 complex with pyrrolopyridone compound 18. Retrieved from [Link]

  • Banpurkar, A. R., et al. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry, 60B, 1211-1214. Retrieved from [Link]

  • RCSB PDB. (2019). 6MAU: Crystal structure of human BRD4(1) in complex with CN210 (compound 19). Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-BROMO-1-METHYL-9H-PYRIDO[3,4-b]INDOLE, HYDROBROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indole. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methyl-1h-indole. Retrieved from [Link]

  • RCSB PDB. (2019). 6U04: Crystal structure of human BRPF1 PZP bound to histone H3 tail. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of Bromo-Substituted Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active compounds. The strategic introduction of bromine atoms onto this privileged scaffold offers a powerful tool for modulating physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of bromo-substituted indoles. We will explore key synthetic methodologies, from classical electrophilic bromination to modern transition-metal-catalyzed and electrochemical approaches, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will delve into the critical role of bromoindoles in drug discovery, with a particular focus on their application as anticancer agents and inhibitors of Glycogen Synthase Kinase-3 (GSK-3), supported by structure-activity relationship (SAR) analysis.

The Significance of Bromine in Indole-Based Drug Design

The indole scaffold is prevalent in numerous natural products and pharmaceuticals.[1] The introduction of a bromine atom can profoundly influence a molecule's properties in several ways advantageous for drug development:

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group that can alter the electron density of the indole ring, influencing its reactivity and interactions with biological targets.

  • Increased Lipophilicity: The incorporation of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic profiles.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in biological macromolecules. This can lead to enhanced binding affinity and selectivity for a target protein.[2]

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.

  • Synthetic Handle: A bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for SAR studies.[1]

Synthetic Methodologies for Bromo-Substituted Indoles

The regioselective introduction of bromine onto the indole ring is a critical aspect of synthesizing novel drug candidates. Several methodologies have been developed, each with its own advantages and limitations.

Electrophilic Bromination

Electrophilic aromatic substitution is a classical and widely used method for the bromination of indoles.[3] The electron-rich nature of the indole ring makes it susceptible to attack by electrophilic bromine sources.

The reaction typically proceeds through the formation of a bromonium ion intermediate, followed by deprotonation to restore aromaticity. The regioselectivity is influenced by the reaction conditions and the substituents on the indole ring.

G Indole Indole Sigma_complex Sigma Complex (Bromonium ion intermediate) Indole->Sigma_complex + Br+ Br_plus Br+ Bromoindole Bromo-substituted Indole Sigma_complex->Bromoindole - H+ (with Base) Base Base H_Base H-Base+ G cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Indole-X Bromoindole_DG Bromo-substituted Indole Pd0->Bromoindole_DG CH_Activation C-H Activation (Directed) OxAdd->CH_Activation C-H bond RedElim Reductive Elimination CH_Activation->RedElim Brominating Agent RedElim->Pd0 Bromoindole Indole_DG Indole with Directing Group (DG) Indole_DG->Pd0 G Anode Anode (+) Br_plus Br+ (electrophilic) Anode->Br_plus Cathode Cathode (-) Br_minus Br- Br_minus->Anode Oxidation Indole Indole Bromoindole Bromoindole Indole->Bromoindole + Br+ start Start: 5-Bromoindole Arylboronic acid reagents Add: - Pd Catalyst - Base - Solvent start->reagents reaction Heat (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Product: 5-Arylindole purification->product

Sources

initial synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The 2-arylindole motif is a privileged structure found in numerous biologically active compounds.[1] This document explores and contrasts classical and modern synthetic methodologies, including the foundational Fischer Indole Synthesis and contemporary palladium-catalyzed cross-coupling reactions. Each section offers a detailed examination of the reaction's principles, step-by-step experimental protocols, and mechanistic insights. The guide is intended for researchers, chemists, and professionals in drug development, providing the technical depth required to make informed decisions on synthetic strategy selection.

Introduction and Retrosynthetic Analysis

The synthesis of multi-substituted indoles is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in pharmaceuticals and functional materials.[2] The target molecule, this compound, features two key points of substitution on the indole core, making its regioselective synthesis a challenge that highlights the evolution of synthetic organic chemistry. The bromine atoms on both phenyl rings serve as versatile handles for further functionalization, making this molecule a valuable intermediate for library synthesis in drug discovery programs.

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of this guide:

  • Indole Ring Formation Strategy (e.g., Fischer Synthesis): This classical approach involves constructing the indole ring from acyclic precursors that already contain the necessary phenyl and bromophenyl fragments. This strategy is powerful but can present challenges in controlling regiochemistry.

  • C2-Aryl Bond Formation Strategy (e.g., Palladium Catalysis): This modern approach begins with a pre-formed 6-bromoindole core, followed by the strategic formation of the C-C bond at the C2 position. This method often provides superior regiocontrol and milder reaction conditions.

G cluster_0 Retrosynthetic Pathways TM Target Molecule This compound C2_Aryl Strategy 1: C-H Arylation / Cross-Coupling TM->C2_Aryl Disconnect C2-Aryl Bond Ring_Formation Strategy 2: Fischer Indole Synthesis TM->Ring_Formation Disconnect Indole Ring SM1a 6-Bromoindole C2_Aryl->SM1a Requires SM1b 4-Bromophenyl Source (e.g., boronic acid, aryl halide) C2_Aryl->SM1b Requires SM2a (3-Bromophenyl)hydrazine (potential regioisomer issues) Ring_Formation->SM2a Requires SM2b 1-(4-Bromophenyl)ethanone Ring_Formation->SM2b Requires

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3]

Principle and Rationale

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.[4]

For the synthesis of this compound, the required starting materials would be (3-bromophenyl)hydrazine and 1-(4-bromophenyl)ethanone .

Causality Behind Experimental Choices:

  • (3-Bromophenyl)hydrazine: The position of the bromine atom on the hydrazine dictates its final position on the indole's benzene ring. A 3-bromo substituent can lead to cyclization at either the C2 or C6 position of the aniline ring. This often results in a mixture of 4-bromo and 6-bromoindole regioisomers, which is a significant drawback of this approach for synthesizing a single, pure isomer. The regiochemical outcome is influenced by steric and electronic factors of the substituents and the acid catalyst used.

  • 1-(4-Bromophenyl)ethanone: This ketone provides the atoms that will become C2 and C3 of the indole ring. The 4-bromophenyl group is installed directly at the C2 position.

  • Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are required to catalyze the key rearrangement and cyclization steps.[5] Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a high-boiling solvent.

Mechanistic Pathway

G Start Arylhydrazine + Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone -H₂O Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Isomerization Protonation Protonation Enamine->Protonation + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Rearomatization Cyclization Cyclization (Aminal Formation) Diamine->Cyclization Elimination Elimination of NH3 Cyclization->Elimination + H⁺, -NH₄⁺ Indole Aromatic Indole Elimination->Indole

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Experimental Protocol (Hypothetical)

This protocol is illustrative of the general method. Due to the high potential for regioisomer formation, extensive chromatographic purification would be required.

  • Hydrazone Formation: To a solution of (3-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature. Add 1-(4-bromophenyl)ethanone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the formation of the hydrazone precipitate by TLC.

  • Cool the mixture to room temperature and filter the solid hydrazone. Wash the solid with cold ethanol and dry under vacuum.

  • Indolization: Add the dried hydrazone (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) at 80-100 °C under a nitrogen atmosphere.

  • Increase the temperature to 120-140 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 8-9.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer from the 4-bromo byproduct.

Synthetic Strategy II: Palladium-Catalyzed C-H Arylation

Direct C-H bond activation is a powerful and atom-economical strategy for forging C-C bonds, avoiding the need for pre-functionalization of starting materials.[1] The C2 position of the indole nucleus is particularly susceptible to electrophilic palladation, enabling its direct arylation.[6]

Principle and Rationale

This approach involves the reaction of a 6-bromoindole substrate with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle typically involves C-H activation of the indole, oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the product and regenerate the catalyst.

Causality Behind Experimental Choices:

  • Starting Materials: The synthesis begins with commercially available or readily synthesized 6-bromoindole.[7] The arylating agent is typically an aryl halide like 1-bromo-4-iodobenzene or 4-bromoiodobenzene. The iodide is more reactive in the oxidative addition step.

  • Catalyst System: A palladium(II) salt like Pd(OAc)₂ is a common precatalyst. A phosphine ligand (e.g., dicyclohexylphosphino-biphenyl) is often required to stabilize the palladium species and facilitate the catalytic cycle.[6]

  • Base: A base, such as potassium carbonate or cesium carbonate, is crucial. It is believed to act as a proton shuttle in the C-H activation step, which is often the rate-determining step.

Experimental Workflow

G SM1 6-Bromoindole Reaction Pd(OAc)₂ Ligand, Base Solvent, Heat SM1->Reaction SM2 4-Bromoiodobenzene SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Product 6-Bromo-2-(4-bromophenyl) -1H-indole Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Caption: Workflow for direct C-H arylation of 6-bromoindole.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromoindole (1.0 eq), 4-bromoiodobenzene (1.2 eq), palladium(II) acetate (5 mol%), 2-(dicyclohexylphosphino)biphenyl (10 mol%), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure this compound.

Synthetic Strategy III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and versatile palladium-catalyzed cross-coupling reactions, forming a C-C bond between an organoboron species and an organic halide or triflate.[8][9] Its high functional group tolerance and generally mild conditions make it a workhorse in pharmaceutical chemistry.

Principle and Rationale

This strategy requires the synthesis of a pre-functionalized indole, specifically 2,6-dibromo-1H-indole, which is then coupled with 4-bromophenylboronic acid. The difference in reactivity between the C2-Br and C6-Br bonds on the indole ring allows for regioselective coupling. The C2 position is more electron-deficient and sterically accessible, making the C2-Br bond more susceptible to oxidative addition by the palladium catalyst.

Causality Behind Experimental Choices:

  • Substrate Synthesis: The synthesis requires an initial bromination of 6-bromoindole at the C2 position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

  • Coupling Partners: 2,6-dibromo-1H-indole serves as the electrophile, and 4-bromophenylboronic acid is the nucleophilic partner. Boronic acids are advantageous due to their stability to air and moisture.[10]

  • Catalyst System: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, is used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8]

Mechanistic Pathway (Suzuki Coupling)

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar1X R¹-X (2,6-dibromoindole) Ar1X->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar2B R²-B(OH)₂ (4-bromophenyl boronic acid) Ar2B->Transmetalation PdII_Ar1Ar2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Final Product) RedElim->Product Base Base (e.g., CO₃²⁻) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Step A: Synthesis of 2,6-dibromo-1H-indole

  • Dissolve 6-bromoindole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2,6-dibromo-1H-indole.

Step B: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 2,6-dibromo-1H-indole (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Add a solvent mixture, typically toluene and ethanol, followed by an aqueous solution of 2M sodium carbonate (3.0 eq).

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to reflux (around 80-90 °C) under an argon atmosphere for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and add water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography (hexane/ethyl acetate) to isolate this compound.

Comparative Analysis and Characterization

The choice of synthetic route depends on factors such as starting material availability, desired purity, scalability, and tolerance for specific reaction conditions.

FeatureFischer Indole SynthesisDirect C-H ArylationSuzuki-Miyaura Coupling
Regioselectivity Poor to moderate; often yields isomer mixtures.Excellent for C2 position.Excellent; controlled by pre-functionalization.
Number of Steps 1-2 steps from commercial materials.1-2 steps from 6-bromoindole.2-3 steps from 6-bromoindole.
Atom Economy Good; main byproduct is NH₃.Excellent; avoids pre-functionalization.Moderate; stoichiometric boron waste.
Substrate Scope Broad, but sensitive to sterics/electronics.Generally broad, sensitive to directing groups.Very broad, high functional group tolerance.
Key Challenge Controlling regioselectivity.Catalyst optimization and cost.Synthesis of the dibromo-indole intermediate.
Product Characterization Data

Compound: this compound CAS Number: 28718-96-9[11]

PropertyValue
Molecular Formula C₁₄H₉Br₂N[11]
Molecular Weight 351.04 g/mol [11]
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) δ ~11.8 (s, 1H, NH), 7.9-7.4 (m, 8H, Ar-H), 6.8 (s, 1H, H-3)
¹³C NMR (DMSO-d₆) δ ~138, 137, 132, 131, 129, 127, 122, 121, 116, 115, 100
Mass Spec (EI) m/z 351, 349, 347 (M⁺, isotopic pattern for Br₂)

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on analogous structures and general chemical principles.)

References

  • Hegedus, L. S.; Allen, G. F.; Waterman, E. L. (1976). Palladium-assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. [Link]

  • Li, Y., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4783–4788. [Link]

  • Kim, J., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. [Link]

  • Driver, T. G. (2014). Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[1][12]-fused indole heterocycles. The Journal of Organic Chemistry, 79(6), 2781–2791. [Link]

  • Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][12]-Fused Indole Heterocycles. National Institutes of Health. [Link]

  • Lee, C.-F., et al. (2019). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 17(3), 573-581. [Link]

  • Luo, Y.-G., et al. (2018). Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. Organic Letters, 20(21), 6872–6876. [Link]

  • Li, J. J. (2002). Hegedus indole synthesis. Semantic Scholar. [Link]

  • Bielecki, M. (2025). Hegedus Indole Synthesis Type 2. Named Reactions. [Link]

  • Bielecki, M. (2025). Hegedus Indole Synthesis. Named Reactions. [Link]

  • ResearchGate. (n.d.). Hegedus indole synthesis. ResearchGate. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4935–4938. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Gribble, G. W. (2011). Indole synthesis: a review and proposed classification. Journal of Heterocyclic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry. [Link]

  • Google Patents. (2015). CN104292145A - Preparation method of 6-bromoindole derivative.
  • PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indole. PubChem. [Link]

  • National Institutes of Health. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. PubMed Central. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methyl-1h-indole. PubChem. [Link]

  • Banpurkar, A. R., et al. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry. [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]

  • Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

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An In-depth Technical Guide to 6-Bromo-2-(4-bromophenyl)-1H-indole (CAS Number: 28718-96-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(4-bromophenyl)-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While extensive biological data on this specific molecule is emerging, the indole scaffold, particularly when substituted with bromine, is a well-established pharmacophore in numerous biologically active compounds. This document consolidates available information on its chemical and physical properties, synthesis, safety considerations, and explores its potential applications in drug discovery and organic synthesis, drawing insights from studies on structurally related compounds.

Introduction: The Significance of the Bromoindole Scaffold

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly bromine, onto the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the presence of a bromine atom at the C6 position and a bromophenyl group at the C2 position of the indole core, as seen in this compound, offers multiple reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.

Derivatives of bromoindoles have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on the technical properties of this compound, providing a foundation for its application in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
CAS Number 28718-96-9[5]
Molecular Formula C₁₄H₉Br₂N[5]
Molecular Weight 351.04 g/mol [5]
Appearance White to brown powder[6]
Melting Point 92-96 °C (for 6-Bromoindole)[6]
Boiling Point 70-75°C at 0.01 mmHg (for 6-Bromoindole)[6]
Solubility Soluble in organic solvents such as DMF and DMSO.Inferred from general indole solubility
Storage Store in a cool, dry, dark place in a tightly sealed container. Air and light sensitive.[6]

Note: Some physical properties are listed for the parent compound, 6-Bromoindole, due to the limited availability of specific data for the title compound.

Synthesis and Chemical Reactivity

The synthesis of 2,3-disubstituted indoles, such as this compound, can be achieved through various modern organic chemistry methodologies. The Larock indole synthesis is a prominent palladium-catalyzed reaction for constructing such indole cores from an o-haloaniline and a disubstituted alkyne.[3][7]

Proposed Synthetic Pathway: Larock Indole Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2,4-Dibromoaniline C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C Reactant 1 B 1-Bromo-4-ethynylbenzene B->C Reactant 2 D This compound C->D Larock Indole Synthesis

Figure 1. Proposed synthetic workflow for this compound via Larock Indole Synthesis.

Experimental Protocol (General, adapted from Larock Indole Synthesis principles): [3][7][8]

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., triphenylphosphine).

  • Add the solvent (e.g., anhydrous N,N-dimethylformamide), followed by the base (e.g., potassium carbonate).

  • Add 2,4-dibromoaniline and 1-bromo-4-ethynylbenzene to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Further Reactivity

The bromine atoms on both the indole and phenyl rings of this compound serve as excellent handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery screening.

G A This compound C Pd Catalyst Base Solvent A->C Starting Material B Aryl/Alkyl Boronic Acid or Ester B->C Coupling Partner D Diversified Indole Library C->D Suzuki-Miyaura Coupling

Figure 2. Synthetic utility of this compound in generating diverse chemical libraries.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is limited, the broader class of bromoindole derivatives has shown significant promise in several therapeutic areas.

Anticancer Potential

Indole derivatives are a cornerstone of anticancer drug development, with several approved drugs and numerous compounds in clinical trials.[10] The introduction of bromine atoms can enhance the anticancer activity of the indole scaffold. Studies on related bromoindole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][11] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[12] this compound represents a valuable starting point for the synthesis of novel anticancer agents.

Antimicrobial and Antibiotic Enhancement

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromoindole derivatives have been identified as having intrinsic antimicrobial activity, particularly against Gram-positive bacteria.[3] Some derivatives also exhibit antibiotic-enhancing properties, potentiating the effects of existing antibiotics against resistant Gram-negative bacteria.[3] The proposed mechanism of action involves the permeabilization and depolarization of the bacterial membrane.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain brominated indoles have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNFα).[4] The underlying mechanism may involve the inhibition of the NF-κB signaling pathway.[4]

Spectroscopic Characterization

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a specific spectrum for the title compound is not publicly available, representative data from related structures can provide expected chemical shifts.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and phenyl rings, as well as a broad singlet for the N-H proton of the indole.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the indole and phenyl rings, with the carbon atoms attached to bromine exhibiting characteristic shifts.[2]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for the related compound 6-Bromoindole, the following precautions should be taken:[13][14][15][16]

  • Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields. Use a certified respirator if working with the compound as a powder or in a poorly ventilated area.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light and air.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and materials science. Its dibrominated structure provides multiple avenues for synthetic diversification, allowing for the creation of extensive libraries of novel compounds. While direct biological data for this specific molecule is still emerging, the well-documented activities of related bromoindole derivatives in anticancer, antimicrobial, and anti-inflammatory research highlight the promise of this scaffold. Further investigation into the biological properties of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

Sources

molecular weight and formula of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 6-Bromo-2-(4-bromophenyl)-1H-indole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This compound is a halogenated heterocyclic compound built upon the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of bromine atoms at the C6 and C4' positions provides crucial synthetic handles for diversification, making this molecule a valuable building block for the development of novel therapeutics. This guide offers an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, methods for its structural characterization, and a discussion of its potential applications in drug discovery, particularly in oncology and neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Physicochemical and Structural Properties

This compound is a fine chemical that serves as a versatile building block for synthesizing more complex compounds.[1] Its core identity is defined by its molecular structure and associated physical properties.

Key Identifiers

A summary of the fundamental properties of the molecule is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 28718-96-9[1][2][3]
Molecular Formula C₁₄H₉Br₂N[2][3]
Molecular Weight 351.04 g/mol [2][3]
Chemical Structure

The structure consists of a central indole ring system. A bromine atom is substituted at the 6-position of the indole ring, and a 4-bromophenyl group is attached at the 2-position.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of 2-arylindoles is a well-established field in organic chemistry. For a molecule like this compound, a highly convergent and effective method is the Larock indole synthesis. This palladium-catalyzed heteroannulation reaction is valued for its ability to tolerate a wide range of functional groups and for its efficiency in constructing the indole core from readily available starting materials.

Causality of Method Selection

The Larock indolization is chosen over other classical methods (e.g., Fischer, Bischler) for several key reasons:

  • Convergence: It directly couples an o-haloaniline with a substituted alkyne, bringing together two key fragments of the final molecule in a single, powerful step.

  • Functional Group Tolerance: Modern palladium catalysis, particularly with bulky phosphine ligands like P(tBu)₃, allows the reaction to proceed under mild conditions (e.g., 60-80 °C).[4] This prevents the degradation of sensitive functional groups and avoids the harsh acidic conditions required for methods like the Fischer synthesis.

  • Substrate Availability: The required starting materials, 2,4-dibromoaniline and 1-bromo-4-ethynylbenzene, are commercially available or can be synthesized via standard procedures, making this a practical and scalable approach.

Proposed Synthetic Workflow

The synthesis proceeds via a palladium-catalyzed coupling of 2,4-dibromoaniline with 1-bromo-4-ethynylbenzene.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 2,4-Dibromoaniline C Larock Heteroannulation A->C B 1-Bromo-4-ethynylbenzene B->C R Pd[P(tBu)3]2 (catalyst) Cy2NMe (base) 1,4-Dioxane (solvent) 80 °C R->C E Purification (Column Chromatography) C->E D This compound (Target Molecule) E->D

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established Larock indolization procedures for similar substrates.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst Pd[P(tBu)₃]₂ (5-10 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4-dibromoaniline (1.0 equiv), 1-bromo-4-ethynylbenzene (1.2-1.5 equiv), and the base, N-Cyclohexyl-N-methylcyclohexanamine (Cy₂NMe, 2.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Structural verification is paramount. A combination of mass spectrometry and NMR spectroscopy provides unambiguous confirmation of the final product's identity.

Mass Spectrometry (MS)

The most critical self-validating feature of this molecule in mass spectrometry is the isotopic pattern conferred by the two bromine atoms.

  • Mechanism Insight: Electron Ionization (EI) or Electrospray Ionization (ESI) will generate a molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a dibrominated compound, this results in a characteristic triplet of peaks for the molecular ion:

    • M peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4 peak: Contains two ⁸¹Br atoms.

  • Expected Data: The relative intensity of these M, M+2, and M+4 peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. The high-resolution mass spectrum (HRMS) should match the calculated exact mass for C₁₄H₉⁷⁹Br₂N. Fragmentation patterns typical for indole alkaloids may also be observed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the regiochemistry of the substituents.

  • Expertise Insight: The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed map of the molecule's connectivity. The spectra of related bromo-indoles serve as excellent references.[6][7]

  • Expected Spectral Features:

    • Indole NH: A broad singlet typically downfield (>10 ppm), characteristic of the acidic indole proton.

    • Indole Ring Protons (C3, C5, C7): Protons on the indole core will appear in the aromatic region (~6.5-8.0 ppm). The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C3 as a singlet or a small doublet.

    • Bromophenyl Ring Protons: The four protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, each integrating to 2H.

TechniqueExpected Data
HRMS (ESI+) Calculated for [C₁₄H₉Br₂N + H]⁺: 351.9280. Found should be within ±5 ppm.
MS Isotope Pattern Triplet peak at m/z ~350, 352, 354 with relative intensity ~1:2:1.
¹H NMR (400 MHz, DMSO-d₆) δ ~11.5 (br s, 1H, NH), 7.0-8.0 (m, 7H, Ar-H), ~6.8 (s, 1H, C3-H).
¹³C NMR (100 MHz, DMSO-d₆) ~8-10 signals expected in the aromatic region (100-140 ppm).

Applications in Medicinal Chemistry and Drug Development

The indole nucleus is a cornerstone of medicinal chemistry, and bis-indole compounds, in particular, have shown significant therapeutic potential, especially as anticancer agents.[8][9][10]

The Bromo-Substituents as Synthetic Handles

The true value of this compound in drug development lies in its potential for diversification. The two bromine atoms are not merely passive substituents; they are versatile chemical handles for introducing new functional groups via palladium-catalyzed cross-coupling reactions.

  • Trustworthiness of Approach: This strategy allows for the systematic and reliable generation of large chemical libraries for structure-activity relationship (SAR) studies. By modifying the C6 and C4' positions, researchers can fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

G cluster_reactions Cross-Coupling Reactions cluster_results Diverse Chemical Scaffolds Core This compound Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl groups) Core->Suzuki Sonogashira Sonogashira Coupling (Adds Alkynyl groups) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Adds N-based groups) Core->Buchwald Heck Heck Coupling (Adds Alkenyl groups) Core->Heck Aryl Di-aryl Indoles Suzuki->Aryl Alkynyl Alkynyl-substituted Indoles Sonogashira->Alkynyl Amino Amino-functionalized Indoles Buchwald->Amino Alkenyl Stilbene-like Indoles Heck->Alkenyl

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 6-Bromo-2-(4-bromophenyl)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in established principles of NMR spectroscopy and supported by authoritative references. The structure and content are curated to deliver not just data, but a deeper understanding of the molecule's structural characteristics as revealed by NMR.

Introduction

This compound, with the molecular formula C₁₄H₉Br₂N and a molecular weight of 351.04 g/mol [1], is a halogenated derivative of the 2-phenylindole scaffold. The indole nucleus is a prominent pharmacophore in numerous biologically active compounds, and the introduction of bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is a critical step in the research and development of such compounds, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this specific di-bromoindole derivative, providing a foundational understanding for its identification and further investigation.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocol outlines a standard procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indole derivatives due to its excellent solubilizing power[2]. Chloroform-d (CDCl₃) is another common alternative. The choice of solvent can influence the chemical shifts, particularly for the N-H proton[3].

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer:

  • Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: 1024 to 4096 scans are generally required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): A range of 0-200 ppm is standard for most organic compounds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal reference[4]. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration[4].

  • Integrate the signals in the ¹H NMR spectrum.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. The data is predicted based on the analysis of substituted indoles and related aromatic compounds.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H)~11.5br s-
H-3~6.8s-
H-4~7.5d~8.5
H-5~7.2dd~8.5, ~1.8
H-7~7.8d~1.8
H-2', H-6'~7.7d~8.5
H-3', H-5'~7.6d~8.5

¹³C NMR Data Summary

The table below presents the anticipated ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects in indole and benzene rings.

Carbon Assignment Chemical Shift (δ, ppm)
C-2~138
C-3~102
C-3a~129
C-4~123
C-5~124
C-6~115
C-7~114
C-7a~136
C-1'~130
C-2', C-6'~128
C-3', C-5'~132
C-4'~122

In-depth Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the indole core and the pendant bromophenyl ring.

  • Indole N-H Proton (H-1): The proton attached to the nitrogen atom of the indole ring is typically observed as a broad singlet at a downfield chemical shift, around 11.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Indole C-3 Proton (H-3): This proton appears as a singlet around 6.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Indole Benzene Ring Protons (H-4, H-5, H-7):

    • H-4: This proton is expected to be a doublet at approximately 7.5 ppm, with a typical ortho-coupling constant (³J) of around 8.5 Hz due to its coupling with H-5.

    • H-5: This proton will appear as a doublet of doublets (dd) around 7.2 ppm. It is coupled to H-4 (ortho-coupling, J ≈ 8.5 Hz) and H-7 (meta-coupling, ⁴J ≈ 1.8 Hz).

    • H-7: This proton is anticipated to be a doublet at a downfield position of about 7.8 ppm, showing only meta-coupling to H-5 (J ≈ 1.8 Hz). The deshielding effect of the indole nitrogen contributes to its downfield shift.

  • Bromophenyl Ring Protons (H-2', H-3', H-5', H-6'): The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two doublets.

    • H-2' and H-6': These protons, ortho to the indole linkage, are expected to resonate as a doublet around 7.7 ppm with a coupling constant of approximately 8.5 Hz, arising from coupling with H-3' and H-5', respectively.

    • H-3' and H-5': These protons, meta to the indole linkage and ortho to the bromine atom, will appear as a doublet around 7.6 ppm, also with a coupling constant of about 8.5 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the 14 carbon atoms, with the two pairs of equivalent carbons in the bromophenyl ring (C-2'/C-6' and C-3'/C-5').

  • Indole Pyrrole Ring Carbons (C-2, C-3):

    • C-2: The carbon bearing the bromophenyl group is expected to be significantly downfield, around 138 ppm, due to the attachment of the aromatic ring and the influence of the adjacent nitrogen atom.

    • C-3: This carbon is typically found in the more upfield region of the indole spectrum, around 102 ppm.

  • Indole Benzene Ring Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a):

    • The bridgehead carbons, C-3a and C-7a , are quaternary and will appear around 129 ppm and 136 ppm, respectively.

    • C-6: The carbon directly attached to the bromine atom will be shifted to approximately 115 ppm. The carbon-bromine bond has a notable effect on the chemical shift.

    • The remaining carbons of the benzene portion of the indole ring, C-4 , C-5 , and C-7 , will resonate in the aromatic region between 114 and 124 ppm. Their precise assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

  • Bromophenyl Ring Carbons (C-1', C-2'/C-6', C-3'/C-5', C-4'):

    • C-1': The quaternary carbon attached to the indole ring is expected around 130 ppm.

    • C-4': The carbon bearing the bromine atom will have a chemical shift of approximately 122 ppm.

    • C-2'/C-6' and C-3'/C-5' will appear in the aromatic region, with the carbons ortho to the bromine (C-3'/C-5') typically being more downfield (~132 ppm) than those meta to it (C-2'/C-6', ~128 ppm).

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound.

NMR_Workflow Sample This compound Preparation Dissolve in Deuterated Solvent Sample->Preparation Acquisition Acquire 1D (¹H, ¹³C) and 2D NMR Data Preparation->Acquisition Processing Fourier Transform, Phasing, Calibration Acquisition->Processing Analysis Assign Signals, Interpret Spectra Processing->Analysis Report Generate Data Tables and Interpretation Analysis->Report

Caption: Standard workflow for NMR spectral analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed structural fingerprint of the molecule. The predicted chemical shifts and coupling patterns are consistent with the known electronic effects of the bromo substituents and the inherent magnetic environments of the indole and phenyl rings. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound, providing a solid foundation for its application in medicinal chemistry and materials science. For definitive assignments, especially for the quaternary carbons, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

References

  • Gribble, G. W. (1996). Synthesis and Reactions of the Indole Ring System.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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The Therapeutic Potential of Dibrominated Phenylindoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylindole Scaffold and the Strategic Impact of Dibromination

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns have led to the development of numerous approved drugs targeting a wide range of diseases.[1] The introduction of a phenyl group at the 2-position of the indole ring creates the 2-phenylindole framework, a structural motif that has demonstrated significant potential in oncology, particularly in the context of hormone-dependent cancers.[2][3]

This technical guide delves into the therapeutic promise of a specific subclass: dibrominated phenylindoles . Bromination, a common strategy in medicinal chemistry, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of two bromine atoms can enhance lipophilicity, improve membrane permeability, and introduce specific steric and electronic features that can lead to enhanced binding affinity and target selectivity. This guide will explore the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.

Anticancer Applications: Targeting Key Pathways in Malignancy

Dibrominated phenylindoles have emerged as a compelling class of compounds in the quest for novel anticancer agents. Their therapeutic potential stems from their ability to modulate multiple key signaling pathways implicated in tumor growth, proliferation, and survival.

Mechanism of Action I: Modulation of Estrogen Receptors

A primary mechanism through which phenylindoles exert their anticancer effects is the modulation of estrogen receptors (ERα and ERβ).[2] In hormone-dependent breast cancers, the estrogen receptor is a critical driver of tumor growth. Phenylindole derivatives have been shown to bind to the estrogen receptor, acting as either agonists or antagonists depending on their substitution patterns.[2] This interaction can disrupt the downstream signaling cascade that promotes cancer cell proliferation.

The binding affinity of 2-phenylindoles to the estrogen receptor is highly sensitive to structural modifications.[2] Hydroxy groups on the phenyl and indole rings, as well as the nature of substituents on the indole nitrogen, play a crucial role in determining binding affinity and biological activity.[3] Dibromination of the phenylindole core can further refine this interaction, potentially leading to compounds with enhanced affinity and selectivity for ER subtypes, thereby offering a more targeted therapeutic approach with a potentially improved side-effect profile.

Signaling Pathway: Estrogen Receptor Modulation by Phenylindoles

EstrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds ER->ER HSP90 HSP90 ER->HSP90 Dissociation ERE Estrogen Response Element ER->ERE Binds to DibrominatedPhenylindole Dibrominated Phenylindole DibrominatedPhenylindole->ER Competitively Binds (Antagonist) GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Promotes Apoptosis Apoptosis ERE->Apoptosis Inhibition of Transcription Leads to

Caption: Competitive binding of dibrominated phenylindoles to the estrogen receptor.

Mechanism of Action II: Inhibition of Tubulin Polymerization

Another critical target for anticancer drugs is the microtubule network, a key component of the cellular cytoskeleton essential for cell division (mitosis).[4] Vinca alkaloids, a class of highly successful anticancer drugs, function by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5] The indole scaffold is a key structural feature of vinca alkaloids, and synthetic indole derivatives have been extensively investigated as tubulin polymerization inhibitors.[4]

Recent studies have shown that 2-phenylindole-3-carboxaldehydes are potent antimitotic agents that inhibit tubulin polymerization.[6] The introduction of bromine atoms onto the phenylindole backbone could enhance the interaction with the colchicine binding site on tubulin, a key target for many microtubule-destabilizing agents.[4] This enhanced binding would be expected to lead to more potent inhibition of tubulin polymerization and, consequently, more effective anticancer activity.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

TubulinPolymerizationWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis PurifiedTubulin Purified Tubulin (>99% pure) ReactionMix Prepare Reaction Mix on Ice (Tubulin, GTP, Buffer) PurifiedTubulin->ReactionMix GTP GTP Solution (10 mM) GTP->ReactionMix Buffer Polymerization Buffer Buffer->ReactionMix Compound Dibrominated Phenylindole (Test Compound) AddCompound Add Test Compound/Controls Compound->AddCompound Controls Controls (Paclitaxel, Nocodazole) Controls->AddCompound Plate Pipette into 96-well Plate ReactionMix->Plate Incubate Incubate at 37°C Plate->Incubate AddCompound->Plate Reader Measure Fluorescence/Turbidity (e.g., at 340 nm) Incubate->Reader DataAnalysis Plot Polymerization Curves (Signal vs. Time) Reader->DataAnalysis IC50 Calculate IC50 Values DataAnalysis->IC50

Caption: Workflow for assessing tubulin polymerization inhibition.

Quantitative Data: Anticancer Activity of Phenylindole Derivatives

While specific IC50 values for dibrominated phenylindoles are not extensively reported in the public domain, the data for related phenylindole derivatives provide a strong rationale for their investigation.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Phenylindole DerivativeMCF-7 (Breast)2.71[4]
2-Phenylindole DerivativeMDA-MB-231 (Breast)Not specified[4]
1-Benzyl-2-phenylindoleMCF-7 (Breast)0.210[7]
Indole Alkaloid (Flavopereirine)HCT116 (Colon)8.15[5]
Indole Alkaloid (Flavopereirine)HT29 (Colon)9.58[5]

Anti-inflammatory Potential: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.

Indole derivatives, such as indole-3-carbinol, have been shown to suppress NF-κB activation.[9][10] This inhibition can occur at multiple points in the signaling cascade, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] By preventing IκBα degradation, indole compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[10] The introduction of two bromine atoms to the phenylindole scaffold could enhance the potency of NF-κB inhibition, leading to more effective anti-inflammatory agents.

Signaling Pathway: NF-κB Inhibition by Indole Derivatives

NFkBPathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DibrominatedPhenylindole Dibrominated Phenylindole DibrominatedPhenylindole->IKK Inhibits Activation DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Inhibition of the NF-κB signaling cascade by dibrominated phenylindoles.

Neuroprotective Applications: A Frontier for Dibrominated Phenylindoles

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and cognitive decline.[11] Oxidative stress and neuroinflammation are key pathological drivers in these conditions.[12] The antioxidant and anti-inflammatory properties of phenolic compounds, including those with an indole core, make them attractive candidates for neuroprotective therapies.[11][13]

While direct evidence for the neuroprotective effects of dibrominated phenylindoles is still emerging, the known activities of related compounds provide a strong rationale for their investigation in this area. For instance, 5,7-dibromoisatin derivatives have demonstrated anticonvulsant activity, suggesting a potential role in modulating neuronal excitability.[14] The ability of indole derivatives to combat oxidative stress and inhibit neuroinflammatory pathways, such as NF-κB, further supports their potential as neuroprotective agents.[13][15] Future research should focus on evaluating the ability of dibrominated phenylindoles to protect neurons from oxidative damage and inflammatory insults in relevant in vitro and in vivo models of neurodegeneration.

Synthesis of Dibrominated Phenylindoles: Key Methodologies

The synthesis of dibrominated phenylindoles can be achieved through several established organic chemistry reactions. The specific route chosen will depend on the desired substitution pattern and the availability of starting materials.

Bischler Indole Synthesis

A classical method for the synthesis of 2-phenylindoles is the Bischler indole synthesis. This reaction involves the acid-catalyzed cyclization of an α-arylaminoketone, which can be prepared from an aniline and a phenacyl bromide.[5] Microwave-assisted, solvent-free variations of this method have been developed to improve yields and reduce reaction times.[5]

Regioselective Dibromination

For the introduction of bromine atoms at specific positions on the indole ring, regioselective bromination strategies are employed. For example, the treatment of methyl indole-3-carboxylate with bromine in acetic acid has been shown to yield the 5,6-dibromoindole derivative regioselectively.[16] Subsequent hydrolysis and decarboxylation can then provide the parent 5,6-dibromoindole.[16]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including indoles.[1][17][18] This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the indole ring.[18] This formyl group can then serve as a handle for further synthetic transformations to build more complex dibrominated phenylindole derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the dibrominated phenylindole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.[21]

  • Preparation of Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[21]

  • Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-estradiol, and increasing concentrations of the dibrominated phenylindole test compound.[21]

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-estradiol from the free radioligand using a method such as hydroxylapatite precipitation.[21]

  • Scintillation Counting: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-estradiol binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter gene under the control of an NF-κB response element.[22][23]

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the NF-κB luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the dibrominated phenylindole compounds for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce pathway activation.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Determine the effect of the compounds on NF-κB activation.

Conclusion and Future Directions

Dibrominated phenylindoles represent a promising and underexplored area of medicinal chemistry. The strategic introduction of two bromine atoms onto the privileged phenylindole scaffold offers a powerful approach to fine-tune the pharmacological properties of these compounds. The existing body of evidence for related phenylindoles and brominated indoles strongly suggests that dibrominated derivatives will exhibit potent anticancer, anti-inflammatory, and potentially neuroprotective activities.

Future research in this area should focus on:

  • Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: A comprehensive library of dibrominated phenylindoles with varying substitution patterns should be synthesized and screened to establish clear SAR for different biological targets.

  • Elucidation of Specific Mechanisms of Action: In-depth biochemical and cellular assays are needed to pinpoint the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

The continued exploration of dibrominated phenylindoles holds significant promise for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

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Methodological & Application

6-Bromo-2-(4-bromophenyl)-1H-indole synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Authored by a Senior Application Scientist

Introduction

The 2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive natural products, pharmaceuticals, and functional organic materials.[1][2] The specific compound, this compound, is a highly functionalized derivative of this class. It features two distinct bromine atoms, providing versatile handles for further chemical modification through cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and tryptamine derivatives.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices, ensuring a deep and practical understanding of the chemistry involved.

Strategic Overview of Synthetic Pathways

The construction of the 2-arylindole core can be approached through several strategic disconnections. Historically, classical named reactions such as the Fischer indole synthesis have been the mainstay.[6][7] More contemporary methods leverage the power and precision of transition-metal catalysis, particularly palladium, to construct the C2-aryl bond with high efficiency and regioselectivity.[1][8][9] Each approach offers a unique set of advantages and challenges regarding starting material availability, reaction conditions, and substrate scope.

G cluster_0 General Synthetic Strategies cluster_1 Fischer Synthesis cluster_2 C-H Arylation Start Target: this compound Fischer Classical Approach: Fischer Indole Synthesis Start->Fischer Modern Modern Approach: Pd-Catalyzed C-H Arylation Start->Modern Hydrazine (5-Bromophenyl)hydrazine Fischer->Hydrazine Ketone 4'-Bromoacetophenone Fischer->Ketone Indole 6-Bromo-1H-indole Modern->Indole Aryl 4-Bromophenyl Source (e.g., Boronic Acid) Modern->Aryl G Start (5-Bromophenyl)hydrazine + 4'-Bromoacetophenone Hydrazone Formation of Phenylhydrazone (Mild Acid/Heat) Start->Hydrazone Condensation Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement (Key C-C Bond Formation) Enamine->Rearrangement Heat Cyclization Rearomatization & Cyclization Rearrangement->Cyclization Elimination Elimination of NH3 Cyclization->Elimination Product This compound Elimination->Product G Start Starting Materials: - 6-Bromo-1H-indole - 4-Bromoiodobenzene - Pd Catalyst, Ligand, Base Activation Catalyst Activation Pd(II) -> Pd(0) Start->Activation OA Oxidative Addition (Ar-I bond to Pd(0)) Activation->OA Arylation C2-H Activation/ Arylation of Indole OA->Arylation RE Reductive Elimination Arylation->RE Product This compound RE->Product Catalyst_Regen Catalyst Regeneration (Pd(0)) RE->Catalyst_Regen Catalyst_Regen->OA Enters next cycle

Sources

Application Notes and Protocols for the Functionalization of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Disubstituted Indole Scaffold

The 2-phenyl-1H-indole framework is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs) and kinases. The strategic functionalization of this core scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties. The subject of this guide, 6-Bromo-2-(4-bromophenyl)-1H-indole, is a versatile building block possessing two distinct bromine atoms that serve as reactive handles for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of these C-Br bonds, or their sequential functionalization, opens avenues for the synthesis of complex, non-symmetrical molecules. This document provides a detailed exploration of key functionalization strategies for this scaffold, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.

Core Principles of Functionalization

The presence of bromine atoms on both the indole core (C6) and the C2-phenyl ring (C4') allows for selective or exhaustive functionalization. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, mild reaction conditions, and high efficiency. The general workflow for these reactions involves the careful selection of a palladium catalyst, a phosphine ligand to stabilize the catalyst and facilitate the catalytic cycle, a base to promote key steps like transmetalation or deprotonation, and an appropriate solvent. All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine ligands.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forging new carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. This reaction is particularly effective for creating biaryl structures, which are common motifs in pharmaceuticals.

Causality of Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For Suzuki couplings on heteroaromatic systems like indoles, bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) are often employed. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination to form the product. Pre-formed palladium-ligand complexes (precatalysts) are often preferred for their stability and ease of handling.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Generalized Protocol for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9018-2243-83[1]
3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1)Dioxane/H₂O70-8018-22Moderate[2]
Heteroarylboronic acidsPd(dppf)Cl₂ (10)N/ADMEN/A1N/A[3]

Note: The data presented is adapted from procedures for similar aryl bromides and provides a general expectation for the functionalization of this compound.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][5] This reaction is of paramount importance in medicinal chemistry for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Causality of Experimental Choices
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[6] The choice between different generations of Buchwald ligands can influence the scope of amines that can be coupled and the required reaction temperature.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and the base.

Generalized Protocol for Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3-XPhos precatalyst, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous solvent (e.g., toluene) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
AmineCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
AnilineBrettPhos precatalyst (2)LiHMDS (2.0)THF6512-2485[7]
4-MethoxyanilineBrettPhos precatalyst (2)LiHMDS (2.0)THF6512-2492[7]
MorpholineRuPhos precatalyst (2)LiHMDS (2.0)THF6512-2495[7]
PiperidineRuPhos precatalyst (2)LiHMDS (2.0)THF6512-2491[7]

Note: The data is based on the amination of 6-bromo-1H-indazole and serves as a representative guide for the functionalization of this compound.

Section 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4] Copper-free versions have also been developed.[8]

Causality of Experimental Choices
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) species and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Copper-free systems often require more specialized ligands and conditions but can be advantageous in avoiding potential issues with copper contamination in the final product.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne, forming the reactive acetylide species.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Generalized Protocol for Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the solvent (e.g., THF or DMF), the amine base (e.g., Et₃N, 2-3 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
AlkyneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2-5), CuI (5-10)Et₃N (2-3)DMF40-603-6Good
Phenylacetylene (Ni-catalyzed)NiCl₂(dppp) (10)K₃PO₄ (2.0)Dioxane7012N/A[9]
Various alkynes (copper-free)[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2.0)DMSOrt2-2452-97[4][8]

Note: The data for the palladium-catalyzed reaction is a general representation. The nickel-catalyzed protocol was performed on the N-phenylsulfonyl protected analogue. The copper-free method is a modern alternative with broad applicability.

Section 4: Heck Coupling for Alkene Synthesis

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] It provides a powerful method for the synthesis of substituted alkenes.

Causality of Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.

  • Ligand: While some Heck reactions can be performed without a phosphine ligand, the addition of a ligand like triphenylphosphine (PPh₃) can improve catalyst stability and reaction efficiency.

  • Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or acetonitrile are typically employed.

Generalized Protocol for Heck Coupling

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-140 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Heck Coupling
AlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd/USYN/AN/AN/AN/AHigh TONs[11]
StyrenePd EnCatNa₂CO₃NMP150N/AExcellent
Methyl acrylateSupported Pd catalystsEt₃N/Na₂CO₃NMPN/AN/AGood

Note: The provided data is from studies on various bromobenzene derivatives and supported palladium catalysts, offering a general framework for applying the Heck reaction to the target molecule.

Conclusion

The this compound scaffold is a highly valuable starting material for the synthesis of a diverse range of functionalized indole derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a robust and versatile toolkit for researchers to introduce a wide variety of substituents at the C6 position. The protocols and data presented in this guide, adapted from established methodologies, offer a solid foundation for the successful functionalization of this important heterocyclic core. Careful optimization of the catalyst, ligand, base, and solvent for each specific transformation will be key to achieving high yields and purity in the desired products.

References

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3029-3033. Available at: [Link]

  • Frankenberger, S., Wendinger, D., Scherer, A., Sonogashira, K., & Tykwinski, R. R. (2021). A Half Century of the Sonogashira Reaction. In Comprehensive Organic Synthesis II (Second Edition) (pp. 531-571). Elsevier. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • El-Batta, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8765-8775. Available at: [Link]

  • Gîngu, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 877. Available at: [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Martínez-Viturro, J. I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11623-11641. Available at: [Link]

  • de la Torre, M. G., & Ruano, J. L. G. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1006. Available at: [Link]

  • Lee, H., et al. (2011). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 67(35), 6589-6595. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]

  • Okumura, K., et al. (2010). Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H2 Bubbling. Topics in Catalysis, 53(15-18), 1145-1150. Available at: [Link]

  • Bacsa, I., et al. (2018). Supporting Information for: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1006. Available at: [Link]

  • Hussain, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available at: [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 133-146. Available at: [Link]

  • Kerekes, A., & Kappe, C. O. (2012). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ARKIVOC, 2012(5), 186-195. Available at: [Link]

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. Available at: [Link]

  • Bartl, J., et al. (2014). Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Journal of Organometallic Chemistry, 760, 126-131. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Organic Letters, 14(24), 6142-6145. Available at: [Link]

  • Prakash, G. K. S., et al. (2019). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 21(18), 7359-7363. Available at: [Link]

  • Zhang, Y., & Wu, J. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 19(11), 18874-18904. Available at: [Link]

  • Smith, A. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 15(1), 139-144. Available at: [Link]

  • Reddy, K. V., et al. (2017). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 13, 226-232. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]

  • Hussain, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available at: [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. Available at: [Link]

  • Sawant, A. A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Journal of Molecular Structure, 1234, 130171. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry--A European Journal, 6(5), 843-848. Available at: [Link]

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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Bromo-2-(4-bromophenyl)-1H-indole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diarylindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] The functionalization of this heterocycle, particularly on its benzenoid ring, is a critical strategy for modulating biological activity and developing novel drug candidates.[2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[3][4][5]

This guide focuses on a specific and valuable substrate: 6-Bromo-2-(4-bromophenyl)-1H-indole . This molecule possesses two distinct bromide sites, offering a unique opportunity for sequential or double arylation to construct complex poly-aryl systems. Such structures are of significant interest in materials science and are pivotal in the design of advanced therapeutic agents, from anticancer to anti-inflammatory drugs.[5][6]

However, the presence of the unprotected N-H group on the indole ring presents a distinct challenge, as it can coordinate to the palladium catalyst, potentially leading to inhibition or side reactions.[1][7] Therefore, successful coupling requires a carefully optimized protocol. This document provides a detailed exploration of the Suzuki-Miyaura reaction mechanism, key parameter optimization, and robust, field-proven protocols for both selective mono-arylation and comprehensive double-arylation of this substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle.[4][8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond (in this case, C-Br) of the indole substrate. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[4][9]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[10][11][12]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[9][13]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)Ln pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_transmetal->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_oxidative boronic_acid Boronic Acid (R²-B(OH)₂) boronate Boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronic_acid boronate->pd2_transmetal caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound hinges on the careful selection of four key components.

ParameterRole & RationaleRecommended Options
Palladium Catalyst & Ligand The catalyst facilitates the reaction cycle. The ligand stabilizes the Pd center, enhances its solubility, and modulates its reactivity. For N-H containing substrates like indoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are often superior as they can prevent catalyst inhibition and promote efficient coupling.[7][14][15]Pd(PPh₃)₄ : A versatile, classic choice.[2] Pd(dppf)Cl₂ : Excellent for heteroaromatic couplings.[15][16] Pd(OAc)₂ + Ligand : Allows for modularity with ligands like SPhos or XPhos.
Base As explained, the base is critical for activating the boronic acid to facilitate the transmetalation step.[10][12] The choice of base can influence reaction rate and yield. Inorganic carbonates are common, effective, and economical. Stronger bases like phosphates may be needed for less reactive substrates.Na₂CO₃ / K₂CO₃ : Standard, effective, and widely used.[8][16] K₃PO₄ : A stronger base, often used with challenging substrates or aryl chlorides.[7] Cs₂CO₃ : Highly effective but more expensive; useful for difficult couplings.
Solvent System The solvent must solubilize the reactants and catalyst. Suzuki reactions are famously versatile and can be run in various solvents. Biphasic systems using an organic solvent and water are very common, as water helps dissolve the inorganic base and facilitates the reaction.[3][17] For green chemistry initiatives, water alone can be a highly effective solvent.[2][18]Dioxane/H₂O or Toluene/H₂O : Classic biphasic systems.[3][8] DMF/H₂O : A more polar option.[17] H₂O only : An environmentally friendly and often highly efficient option, especially for dibromo substrates.[2]
Boronic Acid/Ester This is the source of the aryl group to be coupled. Boronic acids are generally stable and commercially available.[13] For particularly unstable aryl groups, boronate esters (e.g., pinacol esters) can be used as they offer enhanced stability.[13][19] The stoichiometry determines the outcome (mono- vs. di-coupling).Arylboronic Acids : Wide commercial availability. Potassium Aryltrifluoroborates : Offer increased stability and are less prone to protodeboronation.[3][19] MIDA Boronates : Bench-stable esters that allow for slow release of the boronic acid.[19]

Experimental Protocols

The following protocols provide a robust starting point for the arylation of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[14]

Fig 2: Mono- and Di-Arylation Pathways
Protocol 1: Selective Mono-Arylation at the C6 Position

This protocol aims for selective coupling at the C6-bromo position, which is generally more reactive on the indole ring system. Careful control of stoichiometry is key.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic Acid (1.1 mmol, 1.1 equiv.)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[16]

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[14]

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.

    • Upon completion, proceed to the General Work-up and Purification protocol.

Protocol 2: Double Suzuki-Miyaura Coupling

This "green chemistry" focused protocol is adapted from highly successful methods for di-arylation of dibromoindoles and utilizes water as the primary solvent.[2][18]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic Acid (2.5 mmol, 2.5 equiv.)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Na₂CO₃ (3.0 mmol, 3.0 equiv.)

    • Water (5 mL)

  • Procedure:

    • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[2]

    • Add the water. Seal the vial and flush with a stream of dry nitrogen.

    • Place the vial in a microwave reactor and heat to 120 °C for 60-90 minutes.[2] Alternatively, heat in a sealed tube in a pre-heated oil bath at 120 °C for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediates by TLC or LC-MS.

    • Once the reaction is complete, proceed to the General Work-up and Purification protocol.

General Work-up and Purification Workflow

Workflow start Completed Reaction Mixture cool Cool to Room Temperature start->cool quench Quench with Water cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) quench->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter purify Purify by Column Chromatography filter->purify product Pure Arylated Indole purify->product caption Fig 3: General Post-Reaction Workflow.

Fig 3: General Post-Reaction Workflow.
  • Cooling and Dilution : Allow the reaction mixture to cool to room temperature. Dilute with water (e.g., 20 mL).[20]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 25 mL).[21]

  • Washing and Drying : Combine the organic layers, wash with brine (1 x 30 mL) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[20]

  • Concentration : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure arylated indole product.[21]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed system. 3. Base is not strong enough or has low solubility. 4. Poor quality boronic acid (protodeboronation).1. Use fresh catalyst. Ensure inert atmosphere is maintained. 2. Degas solvents thoroughly before addition. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Use fresh boronic acid or switch to a more stable boronate ester.
Protodeboronation (Halide replaced by -H)Presence of excess water or acid, leading to cleavage of the C-B bond before transmetalation.Use anhydrous solvents if the problem persists. Ensure the base is added promptly. Use potassium trifluoroborate salts which are more resistant.[19]
Homocoupling (Biaryl of boronic acid)Reaction temperature is too high, or oxygen is present, promoting side reactions.Reduce the reaction temperature. Ensure the system is rigorously degassed and maintained under an inert atmosphere.
Incomplete Double Coupling Insufficient equivalents of boronic acid or reaction time is too short.Increase the equivalents of boronic acid to 2.5-3.0. Extend the reaction time and monitor by LC-MS until the mono-arylated intermediate is consumed.

References

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  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Digital Commons @ Centre College. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Available at: [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]

  • NIH National Library of Medicine. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Available at: [Link]

  • Andrew G. Myers. The Suzuki Reaction. Available at: [Link]

  • RSC Publishing. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • Harvard University. The Suzuki Reaction. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • NIH National Library of Medicine. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]

  • PubMed. Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. Available at: [Link]

  • WorldOfChemicals. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Available at: [Link]

  • NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

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Application Notes & Protocols: 6-Bromo-2-(4-bromophenyl)-1H-indole as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This document provides a comprehensive guide to the synthesis and application of 6-Bromo-2-(4-bromophenyl)-1H-indole, a highly functionalized precursor poised for the efficient construction of complex molecular architectures, particularly in the realm of kinase inhibitors. We will detail a robust protocol for the synthesis of this precursor via the Fischer indole synthesis. Furthermore, we will present its strategic application in the synthesis of a key intermediate for potent kinase inhibitors, leveraging the differential reactivity of its two bromine substituents through site-selective palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Introduction: The Strategic Advantage of the Dibrominated Indole Core

The indole nucleus is a privileged structure in drug discovery, with numerous approved drugs containing this moiety for a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-migraine agents.[2] The introduction of halogen atoms, particularly bromine, onto the indole scaffold provides synthetic handles for diversification through various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

This compound offers a distinct strategic advantage due to the presence of two electronically and sterically differentiated bromine atoms. The bromine at the 6-position of the indole ring and the bromine on the 2-phenyl substituent exhibit different reactivities in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential, site-selective functionalization, enabling the construction of complex, multi-substituted indole derivatives from a single, readily accessible precursor. This targeted approach is paramount in the synthesis of kinase inhibitors, where precise positioning of various substituents is crucial for achieving high potency and selectivity.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic precursor is essential for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 28718-96-9[5][6]
Molecular Formula C₁₄H₉Br₂N[5]
Molecular Weight 351.04 g/mol [5]
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in DMF, DMSO, THF, and hot ethanol. Sparingly soluble in non-polar solvents.General knowledge for indole derivatives
Melting Point Not widely reported, expected to be >150 °CInferred from similar structures

Synthesis Protocol for this compound

The most direct and widely applicable method for the synthesis of 2-arylindoles is the Fischer indole synthesis.[2][7][8] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2][7]

Reaction Scheme: Fischer Indole Synthesis

fischer_indole_synthesis cluster_reactants Reactants cluster_product Product p_hydrazine (4-bromophenyl)hydrazine catalyst Acid Catalyst (e.g., ZnCl₂, PPA) p_hydrazine->catalyst + acetophenone 4'-bromoacetophenone acetophenone->catalyst + indole This compound catalyst->indole Heat

Caption: Fischer indole synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established principles of the Fischer indole synthesis.[7][9]

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • 4'-bromoacetophenone

  • Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (In situ):

    • To a round-bottom flask, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4'-bromoacetophenone (1.0 eq).

    • Add anhydrous ethanol to dissolve the reactants (approximately 5-10 mL per gram of hydrazine).

    • Stir the mixture at room temperature for 30 minutes. A precipitate of the hydrazone may form.

  • Fischer Indole Cyclization:

    • To the stirred mixture, cautiously add anhydrous zinc chloride (1.5 eq) or polyphosphoric acid (a sufficient amount to ensure stirring). Note: The reaction is acid-catalyzed and can be exothermic.

    • Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, approx. 78 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.

Application in Pharmaceutical Synthesis: A Precursor to Kinase Inhibitors

This compound is an ideal precursor for the synthesis of kinase inhibitors, such as analogs of BRAF or p38 MAPK inhibitors.[10][11] The two bromine atoms serve as orthogonal synthetic handles for introducing different functionalities through selective cross-coupling reactions.

Strategic Rationale for Site-Selective Functionalization

The bromine at the 6-position of the indole ring is generally more electron-deficient and sterically accessible than the bromine on the 2-phenyl ring. However, the reactivity in palladium-catalyzed reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. This allows for a tunable synthesis where one bromine can be selectively reacted while the other remains intact for a subsequent transformation. For instance, a less reactive catalyst system might favor coupling at the more activated C6-Br bond, while more reactive catalysts could potentially react at both sites or favor the C4'-Br bond.[3][4][12]

Workflow for the Synthesis of a Kinase Inhibitor Intermediate

workflow start This compound step1 Step 1: N-Protection (e.g., SEM-Cl) start->step1 intermediate1 N-Protected Dibromoindole step1->intermediate1 step2 Step 2: Selective Suzuki Coupling (Arylboronic Acid, Pd Catalyst) intermediate1->step2 intermediate2 Mono-arylated Bromoindole step2->intermediate2 step3 Step 3: Second Suzuki Coupling or Buchwald-Hartwig Amination intermediate2->step3 final_product Kinase Inhibitor Scaffold step3->final_product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C6-position of the indole ring, a common strategy in the synthesis of complex indole derivatives.

Materials:

  • N-Protected this compound (e.g., N-SEM protected)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add N-protected this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

    • In a separate vial, pre-mix Palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) in a small amount of dioxane.

    • Evacuate and backfill the Schlenk flask with argon three times.

    • Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane and water (typically a 10:1 ratio of dioxane to water).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the mono-arylated product.

The remaining bromine atom on the 2-phenyl ring can then be subjected to a second cross-coupling reaction (e.g., another Suzuki coupling or a Buchwald-Hartwig amination) to complete the synthesis of the target kinase inhibitor scaffold.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its synthesis via the Fischer indole reaction is straightforward, and the differential reactivity of its two bromine atoms provides a powerful tool for the regioselective construction of complex, multi-substituted indole derivatives. The protocols and strategic insights provided in this document are intended to empower researchers to efficiently utilize this building block in the discovery and development of novel therapeutics, particularly in the ever-important class of kinase inhibitors.

References

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protocols for biological assays with 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological evaluation of 6-Bromo-2-(4-bromophenyl)-1H-indole, a novel compound with therapeutic potential. This document provides a strategic framework and detailed experimental protocols for researchers in pharmacology and drug development.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] The specific compound, this compound, belongs to a class of halogenated indole derivatives that have garnered significant interest for their potent biological activities. Bromination at specific positions on the indole ring can modulate the compound's physiochemical properties, potentially enhancing its potency, selectivity, and metabolic stability.[4][5]

Given the established anticancer properties of related bromo-indole structures, a primary focus for the biological evaluation of this compound is its effect on cancer cell proliferation and survival.[4][5][6] This guide presents a logical, multi-step approach to characterize its bioactivity, beginning with a broad assessment of cytotoxicity, followed by an investigation into the mechanism of cell death, and culminating in a specific assay to probe a potential molecular target.

Chemical Structure of this compound

  • PubChem CID: 623252 (for the parent compound 2-(4-bromophenyl)-1H-indole)[7]

  • Molecular Formula: C₁₄H₉Br₂N

  • Molecular Weight: 351.04 g/mol

The protocols outlined below are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

The first critical step in evaluating a potential anticancer agent is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

Principle of the Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[10][11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate Treat Cells and Incubate (24-72 hours) seed->incubate treat Prepare Serial Dilutions of Test Compound treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 Value read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of choice (e.g., HCT116, A549, HeLa)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS[10]

  • Solubilization solution: Dimethyl sulfoxide (DMSO)[12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C.[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11] Incubate for an additional 2-4 hours at 37°C, protecting the plate from light.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the purple crystals.[10][12]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis
ParameterValueNotes
Cell Seeding Density5,000-20,000 cells/wellOptimize for each cell line to ensure exponential growth throughout the assay.
Compound Incubation24, 48, 72 hoursTime-course experiments are recommended to assess time-dependent effects.
MTT Concentration0.5 mg/mL (final)Standard concentration for robust signal.[11]
Formazan Solubilizer100-150 µL DMSOEnsure complete dissolution of crystals for accurate readings.
Absorbance (OD)570 nm (Test) / 630 nm (Ref)Reference wavelength is optional but recommended for accuracy.

Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Quantifying Apoptosis by Annexin V & Propidium Iodide Staining

If the MTT assay reveals significant cytotoxicity, the next logical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis.[13]

Principle of the Assay

This assay identifies different cell populations based on two key events in the apoptotic process:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to detect early apoptotic cells.[13]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[13] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded from live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells.[16]

By using both stains, we can distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14][16]

Cell Population Quadrants in Flow Cytometry

Apoptosis_Quadrants origin x_axis Annexin V-FITC → y_axis Propidium Iodide → q1 Q1 Late Apoptotic / Necrotic (Annexin V+ / PI+) q2 Q2 Healthy (Annexin V- / PI-) q3 Q3 Early Apoptotic (Annexin V+ / PI-) q4 Q4 (Annexin V- / PI+) Debris/Necrotic x_line_start->x_line_end y_line_start->y_line_end Tubulin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Thaw Reagents on Ice (Tubulin, Buffers, GTP) mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Reporter Dye) reagents->mix plate Pre-warm 96-well plate and plate reader to 37°C compounds Add Test Compound and Controls to appropriate wells plate->compounds initiate Add Reaction Mix to wells to initiate polymerization compounds->initiate mix->initiate read Immediately begin reading fluorescence kinetically at 37°C initiate->read plot Plot Fluorescence vs. Time read->plot analyze Analyze Polymerization Curves (Vmax, lag time, plateau) plot->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Step-by-Step Methodology

Materials:

  • Tubulin Polymerization Assay Kit (fluorescence-based)

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) [17]* GTP solution

  • Fluorescent reporter dye

  • Glycerol (as a polymerization enhancer) [17]* Positive Controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • Test Compound: this compound

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader with temperature control (37°C)

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Thaw all required reagents on ice. [18]2. Compound Plating: Prepare 10x stocks of the test compound and controls (e.g., 100 µM Paclitaxel, 100 µM Nocodazole) in General Tubulin Buffer. [18]Add 5 µL of the 10x compound/control/vehicle to the appropriate wells of the pre-warmed 96-well plate.

  • Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye (as per kit instructions). [18][17]Keep this mix on ice until the moment of use.

  • Initiation of Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL. [18]5. Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure fluorescence intensity kinetically (e.g., one reading every 30-60 seconds) for 60-90 minutes at an excitation/emission appropriate for the reporter dye.

Data Analysis and Interpretation

The raw data, consisting of fluorescence intensity over time, should be plotted to generate polymerization curves. The effect of this compound can be quantified by comparing its curve to the vehicle control. A decrease in the maximum fluorescence (plateau) and the rate of polymerization (Vmax) indicates inhibition, while an increase suggests enhancement or stabilization of microtubules.

Summary and Future Directions

This structured approach provides a comprehensive initial biological evaluation of this compound. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating a specific, clinically relevant molecular target, researchers can efficiently characterize the compound's anticancer potential. Positive results from these assays would warrant further investigation into more specific mechanisms, such as cell cycle analysis, caspase activation assays, and in vivo efficacy studies in animal models.

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Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Specifically, di-substituted indoles, such as 6-Bromo-2-(4-bromophenyl)-1H-indole, are of significant interest to researchers in drug development due to their potential as intermediates in the synthesis of complex therapeutic agents. The strategic placement of bromine atoms provides reactive handles for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is based on the robust and widely utilized Fischer indole synthesis.[4][5]

Rationale for Synthetic Approach

The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring system.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[5] This method was chosen for its versatility, operational simplicity, and the ready availability of the required starting materials. The reaction proceeds in a one-pot fashion, which is advantageous for efficiency and scalability.

An alternative approach, the Bischler-Möhlau indole synthesis, involves the reaction of an α-bromoacetophenone with an excess of an aniline derivative.[6][7] While also a valid route to 2-arylindoles, it can sometimes suffer from harsh reaction conditions and the formation of regioisomeric byproducts.[6] Modern palladium-catalyzed cross-coupling reactions also offer a powerful means to construct 2-arylindoles, often with high efficiency and functional group tolerance.[8][9] However, the Fischer indole synthesis remains a highly practical and cost-effective choice for the specific target molecule.

Overall Synthetic Workflow

The synthesis of this compound via the Fischer indole synthesis can be visualized as a two-step process, which is often carried out in a single pot. The initial step is the formation of a phenylhydrazone from (4-bromophenyl)hydrazine and 1-(4-bromophenyl)ethan-1-one. This is followed by an acid-catalyzed cyclization to form the final indole product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Bromophenylhydrazine->Hydrazone_Formation 1-(4-bromophenyl)ethan-1-one 1-(4-bromophenyl)ethan-1-one 1-(4-bromophenyl)ethan-1-one->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization In situ Final_Product This compound Cyclization->Final_Product

Caption: General workflow for the Fischer indole synthesis of the target compound.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Example
(4-Bromophenyl)hydrazine hydrochlorideC₆H₇BrN₂·HCl223.50622-88-8Sigma-Aldrich
1-(4-Bromophenyl)ethan-1-oneC₈H₇BrO199.0499-90-1Sigma-Aldrich
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)Variable8017-16-1Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.0764-17-5Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
HexanesMixture of C₆H₁₄ isomers~86.18N/AFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01 (solute)144-55-8In-house prep.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-Aldrich
Step-by-Step Procedure
  • Hydrazone Formation (In Situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq, e.g., 2.24 g, 10.0 mmol) and ethanol (40 mL).

    • Stir the suspension at room temperature to dissolve the solid as much as possible.

    • Add 1-(4-bromophenyl)ethan-1-one (1.05 eq, e.g., 2.09 g, 10.5 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 30 minutes. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization:

    • To the reaction mixture containing the in-situ formed hydrazone, carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine, e.g., 22.4 g). Caution: The addition of PPA is exothermic.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Maintain this temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the viscous reaction mixture into a beaker containing ice-water (200 mL) with stirring. A precipitate should form.

    • Neutralize the acidic aqueous mixture by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Expected Characterization Data
  • Molecular Formula: C₁₄H₉Br₂N

  • Molecular Weight: 351.04 g/mol

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the protons on the indole and phenyl rings, and a broad singlet for the N-H proton (typically > δ 8.0 ppm).

  • ¹³C NMR (in CDCl₃, 100 MHz): The spectrum should display the expected number of signals for the 14 carbon atoms of the molecule in the aromatic region.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms, with the molecular ion peak [M]⁺ or [M+H]⁺ around m/z 351.

Troubleshooting and Key Considerations

  • Incomplete Hydrazone Formation: If TLC indicates incomplete formation of the hydrazone before the addition of PPA, the mixture can be gently warmed (e.g., to 40-50 °C) for a short period.

  • Vigorous Reaction during Cyclization: The cyclization step can be exothermic. Ensure efficient stirring and controlled heating.

  • Difficult Work-up: The viscous nature of PPA can make the work-up challenging. Ensure the reaction mixture is poured into a sufficiently large volume of ice-water with vigorous stirring to break up the residue.

  • Purification Challenges: If the crude product is highly impure, a preliminary filtration through a short plug of silica gel can be performed before column chromatography.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fischer indole synthesis. This method is reliable, scalable, and utilizes readily available starting materials. The resulting product is a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. By following this detailed protocol, researchers can confidently synthesize this important building block for their research endeavors.

References

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
  • One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • Wiley-VCH 2007 - Supporting Inform
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
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  • Fischer Indole Synthesis.
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  • 6-Bromo-1H-indole(52415-29-9) 1 H NMR. ChemicalBook.
  • 6-Bromo-2-(4-bromophenyl)indole | CAS 28718-96-9. Santa Cruz Biotechnology.
  • 2-(4-BROMO-PHENYL)-1H-INDOLE Formula. ECHEMI.
  • Preparation method of 6-bromoindole derivative.
  • Records of Natural Products-SI.
  • (4-Bromophenyl)(1H-indol-7-yl)methanone. PubMed Central.
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  • 5-Bromo-2-(4-fluorophenyl)-1H-indole - 13C NMR. SpectraBase.
  • Biomedical Importance of Indoles. PMC - NIH.
  • 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252. PubChem.
  • Synthesis of Medicinally Important Indole Deriv
  • Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. PubMed.
  • Phenol, 4-bromo-. NIST WebBook.

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The Role of 6-Bromo-2-(4-bromophenyl)-1H-indole in the Development of Novel Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, and its halogenated derivatives have garnered significant attention in the pursuit of potent and selective anticancer agents. Among these, the 6-Bromo-2-(4-bromophenyl)-1H-indole scaffold presents a promising framework for the design of next-generation cancer therapeutics. This technical guide provides an in-depth exploration of the application of this scaffold, detailing synthetic strategies, protocols for evaluating anticancer efficacy, and insights into potential mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Significance of the Brominated Indole Scaffold

The indole ring system is a "privileged scaffold" in medicinal chemistry, found in a variety of natural products and synthetic drugs with potent pharmacological activities.[1] The introduction of bromine atoms at specific positions on the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile.

The 6-bromo substitution, in particular, has been shown to be a key feature in several bioactive indole derivatives. For instance, studies on brominated indole derivatives from marine organisms have demonstrated significant antiproliferative and apoptotic effects in cancer cell lines.[2] The addition of a 4-bromophenyl group at the 2-position of the indole core further extends the molecule's potential for diverse interactions with target proteins, making this compound a compelling starting point for the development of novel anticancer agents.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound (CAS 28718-96-9), can be achieved through various established methods in indole synthesis. A common and adaptable approach is the Fischer indole synthesis or variations thereof. The following protocol outlines a general synthetic route.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Bromoaniline

  • 4-Bromoacetophenone

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromoaniline and 4-bromoacetophenone in toluene. Add a catalytic amount of a suitable acid (e.g., acetic acid). Reflux the mixture for 4-6 hours with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization (Fischer Indolization): After cooling, remove the toluene under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture at 100-120 °C for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This core scaffold can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies. For example, the indole nitrogen can be alkylated or acylated, and further substitutions can be introduced on the phenyl ring.

In Vitro Evaluation of Anticancer Activity

A critical step in the development of any potential anticancer agent is the in vitro evaluation of its cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Protocol 3.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., HT29 and Caco-2 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values for this compound Derivatives

CompoundHT29 (µM)Caco-2 (µM)MCF-7 (µM)A549 (µM)
Parent Scaffold 25.432.145.850.2
Derivative A 10.215.522.128.9
Derivative B 5.88.912.518.3
Doxorubicin 0.50.81.11.5

Note: These are example values to illustrate data presentation. Actual values must be determined experimentally.

Elucidating the Mechanism of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its further development. Based on the activity of similar indole derivatives, several potential mechanisms can be investigated for this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[4]

Protocol 4.1: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

Many anticancer agents induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Protocol 4.2: Propidium Iodide Staining for Cell Cycle Analysis

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Molecular Targets

Based on existing literature for related compounds, several molecular targets are worth investigating for this compound derivatives.

  • Tubulin Polymerization Inhibition: Many indole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5][6] An in vitro tubulin polymerization assay can be performed to assess this activity.

  • Kinase Inhibition: The indole scaffold is present in several approved kinase inhibitors.[7] Assays for the inhibition of kinases relevant to the cancer types showing sensitivity, such as EGFR, VEGFR, or BRAF, should be considered.

  • Topoisomerase Inhibition: Some indole derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7]

G cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies Core_Scaffold This compound Derivatives Library of Derivatives Core_Scaffold->Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Derivatives->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cytotoxicity->Cell_Cycle Tubulin Tubulin Polymerization Assay Apoptosis->Tubulin Kinase Kinase Inhibition Assays Apoptosis->Kinase Topo Topoisomerase Assays Cell_Cycle->Topo Lead_Optimization Lead Optimization Tubulin->Lead_Optimization Kinase->Lead_Optimization Topo->Lead_Optimization

G Indole_Derivative 6-Bromo-2-(4-bromophenyl) -1H-indole Derivative Cellular_Targets { Tubulin | Kinases (EGFR, VEGFR) | Topoisomerase II} Indole_Derivative->Cellular_Targets:f0 Indole_Derivative->Cellular_Targets:f1 Indole_Derivative->Cellular_Targets:f2 Cellular_Effects { Disruption of Microtubules | Inhibition of Signaling Pathways | DNA Damage} Cellular_Targets:f0->Cellular_Effects:f0 Cellular_Targets:f1->Cellular_Effects:f1 Cellular_Targets:f2->Cellular_Effects:f2 Cancer_Cell_Outcome G2/M Arrest | Apoptosis Cellular_Effects->Cancer_Cell_Outcome

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for extensive SAR studies. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies. Future research should focus on identifying the specific molecular targets of the most potent derivatives and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from such studies will be instrumental in advancing these promising compounds through the drug discovery pipeline.

References

  • Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review.
  • Abdel-Gawad, H., Al-Sanea, M. M., & Al-Warhi, T. (2022). Anti-ovarian and anti-breast cancers with dual topoisomerase ii/braf600e inhibitors activities of some substituted indole derivatives. Biomedical Research (India), 33(2), 1-10.
  • Esmaeili, F., West, L. M., & Benkendorff, K. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine drugs, 11(10), 3802–3819.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., ... & Varasi, M. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(15), 5789–5807.
  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115.
  • Al-Suwaidan, I. A., Alanazi, M. M., Ahmed, M. S., & El-Gamal, M. I. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules (Basel, Switzerland), 27(19), 6296.
  • La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., ... & Varasi, M. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(15), 5789–5807.
  • Wan, Y., Li, Y., Yan, C., Yan, M., & Tang, Z. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European journal of medicinal chemistry, 183, 111691.
  • Wang, L., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2017). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules (Basel, Switzerland), 22(11), 1938.
  • Budovská, M., Gáspár, A., Gömöry, Á., & Šoral, M. (2021). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Bioorganic chemistry, 117, 105436.
  • Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, S., & Sakuragi, N. (2014). Apoptosis and molecular targeting therapy in cancer.
  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115.
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  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

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  • Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., Saleh, A. M., Kanaan, S. I., Saleh, K. M., ... & Yasin, S. R. (2022). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future medicinal chemistry, 14(13), 989–1007.
  • Zhang, X., Li, X., Wang, Z., Zhao, M., & Li, S. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules (Basel, Switzerland), 27(23), 8206.

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functionalizing the indole nitrogen of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic N-Functionalization of 6-Bromo-2-(4-bromophenyl)-1H-indole

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The indole nitrogen (N-H) represents a critical handle for molecular diversification, as its substitution profoundly influences the molecule's steric, electronic, and conformational properties. This guide provides an in-depth exploration of established and contemporary protocols for the N-functionalization of this specific indole derivative. We will delve into the mechanistic underpinnings of N-alkylation, N-arylation, and N-acylation reactions, offering detailed, step-by-step protocols, troubleshooting insights, and the rationale behind experimental design choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-functionalization as a key strategy in their synthetic campaigns.

Introduction: The Strategic Importance of the Indole Nitrogen

The indole nucleus is a cornerstone in drug design, present in numerous natural products and synthetic pharmaceuticals.[1][2] The this compound core, with its specific substitution pattern, provides two reactive bromine sites for further cross-coupling reactions and a phenyl group at the C2-position, which is crucial for various biological interactions. However, the true potential for fine-tuning molecular properties often lies in the functionalization of the indole nitrogen.

Modification at the N-1 position can:

  • Modulate Biological Activity: Altering the substituent on the indole nitrogen can dramatically impact binding affinity to biological targets, selectivity, and overall pharmacological profile.

  • Enhance Physicochemical Properties: N-substitution can improve solubility, metabolic stability, and cell permeability, critical parameters in drug development.

  • Serve as a Protective Group: In multi-step syntheses, the indole N-H is often protected to prevent unwanted side reactions before being deprotected in a later step.

This guide focuses on three primary classes of N-functionalization, providing both classical and modern catalytic approaches to empower chemists with a robust synthetic toolkit.

Core Mechanistic Principle: Activation of the Indole N-H Bond

The nitrogen atom in the indole ring is weakly acidic, with a pKa of approximately 17 in DMSO. To achieve functionalization, the N-H bond must first be cleaved, typically by a base, to generate the corresponding indolide anion. This anion is a potent nucleophile that readily attacks a wide range of electrophiles. The choice of base is critical and depends on the reactivity of the electrophile and the overall stability of the starting material.

G Indole This compound Anion Indolide Anion (Nucleophile) Indole->Anion Deprotonation Base Base (e.g., NaH, K2CO3, Cs2CO3) Base->Anion Product N-Functionalized Indole Anion->Product Nucleophilic Attack Electrophile Electrophile (R-X) (Alkyl Halide, Aryl Halide, Acyl Chloride) Electrophile->Product

Caption: General mechanism for N-functionalization of indole.

Experimental Protocols and Methodologies

This section provides detailed, validated protocols for the most common and effective N-functionalization strategies.

Protocol I: N-Alkylation with Alkyl Halides

N-alkylation is a fundamental transformation, often achieved via a classical nucleophilic substitution pathway.[3] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent is a standard and highly effective method.

Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Indole in Anhydrous DMF Under Inert Atmosphere (N2 or Ar) B Cool to 0 °C (Ice Bath) A->B C Add NaH (60% in oil) portion-wise Stir for 30-60 min B->C D Add Alkyl Halide dropwise (e.g., Benzyl Bromide) C->D E Warm to Room Temp Monitor by TLC (2-12 h) D->E F Quench with sat. aq. NH4Cl (at 0 °C) E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na2SO4) G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for N-alkylation.

Detailed Step-by-Step Protocol (N-Benzylation)

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Add anhydrous DMF (approx. 0.1 M concentration). Stir until the solid is completely dissolved.

    • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) in small portions. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved. Allow the resulting suspension to stir at 0 °C for 30-60 minutes. The formation of the sodium indolide salt may be observed.

    • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

    • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

ParameterConditionRationale
Base NaH, K₂CO₃, KOHNaH is a strong, non-nucleophilic base suitable for complete deprotonation.[3] K₂CO₃ is a milder, safer alternative but may require higher temperatures or longer reaction times.[4][5]
Solvent DMF, DMSO, THFPolar aprotic solvents are required to dissolve the indolide salt and facilitate the Sₙ2 reaction. Must be anhydrous.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation. The alkylation step can often proceed efficiently at room temperature.
Alkylating Agents Alkyl bromides, iodides, tosylatesBromides and iodides are excellent leaving groups. Tosylates, prepared from alcohols, are also effective.[4]
Protocol II: N-Arylation via Copper- or Palladium-Catalyzed Cross-Coupling

Forming a bond between the indole nitrogen and an aryl group requires more advanced methods than simple SₙAr, which is often inefficient. Transition-metal-catalyzed reactions, such as the Chan-Lam and Buchwald-Hartwig aminations, have become the methods of choice.[6] These reactions offer broad substrate scope and functional group tolerance. The Chan-Lam coupling typically uses a copper catalyst with an arylboronic acid, while the Buchwald-Hartwig reaction uses a palladium catalyst with an aryl halide.

Detailed Step-by-Step Protocol (Copper-Catalyzed N-Arylation)

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.5-2.0 eq)

    • Copper(II) acetate [Cu(OAc)₂] (10-20 mol%)

    • Pyridine or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Molecular sieves (4 Å)

  • Procedure:

    • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and powdered 4 Å molecular sieves.

    • Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere (Argon is preferred). Add anhydrous solvent (e.g., DCM) followed by the base (e.g., pyridine, 2.0 eq) via syringe.

    • Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C). The reaction is often run open to the air, as oxygen can serve as the terminal oxidant.

    • Monitoring: Monitor the reaction by TLC or LC-MS over 12-24 hours.

    • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with DCM. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting crude material by silica gel column chromatography to afford the N-arylated indole.

ParameterConditionRationale / Key Reference
Catalyst System Pd-based: Pd(OAc)₂/Ligand Cu-based: CuI, Cu(OAc)₂Palladium catalysis (Buchwald-Hartwig) is highly versatile for aryl halides.[6] Copper catalysis (Chan-Lam) is effective with arylboronic acids and often milder.[7]
Aryl Source Aryl Halides (Br, I), Arylboronic AcidsThe choice of aryl source dictates the catalytic system used. Boronic acids are generally less toxic and more stable.
Base K₃PO₄, Cs₂CO₃, Et₃NA non-nucleophilic base is essential to facilitate the catalytic cycle without competing in the reaction.
Ligand DMEDA, L-proline, DavePhosLigands are crucial for stabilizing the metal center and promoting reductive elimination. The optimal ligand depends on the specific substrates.[6]
Protocol III: N-Acylation

N-acylation is a valuable method for synthesizing N-acylindoles, which are important pharmacophores and can serve as protected intermediates.[8] The reaction can be performed using highly reactive acyl chlorides or through direct coupling with carboxylic acids using activating agents, which avoids the need to handle moisture-sensitive acyl halides.[9]

Workflow for DCC/DMAP-Mediated N-Acylation

G A Combine Indole, Carboxylic Acid, and DMAP in Anhydrous DCM B Stir at Room Temperature A->B C Add DCC Solution in DCM dropwise B->C D Stir for 3-8 hours at Room Temp. Monitor by TLC C->D E Filter off DCU precipitate D->E F Wash Filtrate with Acid, Base, and Brine E->F G Dry (Na2SO4) and Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H

Caption: Workflow for direct N-acylation using DCC/DMAP.

Detailed Step-by-Step Protocol (DCC Coupling)

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Carboxylic acid (e.g., Benzoic acid) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Reagent Addition: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the stirred indole mixture at room temperature.

    • Reaction Execution: A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at room temperature for 3-8 hours.

    • Monitoring: Monitor the disappearance of the starting materials by TLC. The method is particularly effective for indoles with electron-withdrawing groups.[10]

    • Work-up: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylindole.

Product Characterization

Confirmation of successful N-functionalization is typically achieved through standard spectroscopic techniques.

TechniqueExpected Observations for N-Benzylation
¹H NMR Disappearance of the broad N-H singlet (typically > 8.0 ppm). Appearance of a new singlet for the benzylic CH₂ protons (around 5.0-5.5 ppm) and new aromatic signals for the benzyl group.
¹³C NMR Appearance of a new signal for the benzylic carbon (around 50 ppm) and new aromatic carbon signals.
Mass Spec (HRMS) The measured m/z value will correspond to the calculated exact mass of the N-benzylated product [C₂₁H₁₅Br₂N + H]⁺.
FT-IR Disappearance of the N-H stretching vibration (around 3400 cm⁻¹).

Troubleshooting and Key Considerations

  • Low Yield in N-Alkylation: Ensure all reagents and solvents are completely anhydrous, as water will quench the base and hydrolyze the electrophile. If using a weaker base like K₂CO₃, consider increasing the reaction temperature to 60-80 °C.[5]

  • C3-Alkylation Side Product: While N-alkylation is generally favored under these conditions, some C3-alkylation can occur, especially with highly reactive electrophiles. Using a strong base to fully form the indolide anion before adding the electrophile minimizes this side reaction.

  • Difficult Purification (DCC Coupling): Ensure complete removal of the DCU precipitate by filtration. Sometimes a second filtration after concentration is necessary.

  • Safety: Sodium hydride (NaH) is a flammable solid that reacts violently with water and protic solvents. It should be handled in an inert atmosphere and quenched carefully at low temperatures. DCC is a potent skin allergen. Always wear appropriate personal protective equipment (PPE).

References

  • Bremner, J. B., Samosorn, S., & Ambrus, J. I. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. SYNTHESIS, 2004(15), 2653-2656. [Link]

  • Zhang, M., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances, 12(4), 2163-2166. [Link]

  • Bremner, J. B., Samosorn, S., & Ambrus, J. I. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Request PDF. [Link]

  • ResearchGate. (n.d.). Scope of substituted indoles for direct N-acylation with carboxylic acids. [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Akademi Sains Malaysia. (n.d.). N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway. [Link]

  • MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Trost, B. M., & Czabaniuk, L. C. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 53(51), 14173-14177. [Link]

  • ResearchGate. (n.d.). Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. [Link]

  • ResearchGate. (n.d.). First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. [Link]

  • Sadeghian-Rizi, T., et al. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. International Journal of Drug Development and Research, 10(3), 1-8. [Link]

Sources

Application Notes and Protocols for Selective Cross-Coupling Reactions of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Disubstituted Indole Scaffold

The 2,6-disubstituted indole framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological target engagement or material characteristics. The subject of this guide, 6-Bromo-2-(4-bromophenyl)-1H-indole, is a versatile building block, offering two distinct and orthogonally addressable positions for diversification through modern cross-coupling chemistry. The differential reactivity of the C6-bromo bond on the electron-rich indole ring versus the C4'-bromo bond on the appended phenyl ring presents a unique opportunity for selective functionalization, enabling the synthesis of complex molecular architectures from a single, readily accessible starting material.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific reaction conditions for the selective cross-coupling of this compound. We will delve into the mechanistic underpinnings of catalyst and ligand choice to achieve site-selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, focusing on the preferential functionalization of the C6-position.

Understanding Site-Selectivity: A Mechanistic Perspective

The ability to selectively functionalize one of two similar C-Br bonds in this compound hinges on exploiting the subtle differences in their electronic and steric environments. The C6-bromo bond is situated on the electron-rich indole nucleus, while the C4'-bromo bond is on a separate phenyl ring. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. The rate of this step is influenced by the electron density of the aromatic ring and the steric hindrance around the C-Br bond.

The indole ring is inherently more electron-rich than the phenyl ring, which would typically lead to a faster oxidative addition at the C6-position. However, the N-H proton of the indole can interact with the catalyst or bases, influencing the reaction pathway. Furthermore, the choice of a bulky phosphine ligand can sterically hinder the approach of the palladium catalyst to one of the bromine atoms, thereby directing the reaction to the more accessible site. Solvent polarity can also play a crucial role by stabilizing charged intermediates in the catalytic cycle, which can alter the reaction's selectivity profile.[1][2][3]

By carefully selecting the palladium precursor, ligand, base, and solvent, we can create a reaction environment that strongly favors the oxidative addition at the C6-position of the indole core, leaving the C4'-bromo of the phenyl ring intact for subsequent transformations.

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (Suzuki) Amine Coordination (Buchwald-Hartwig) Alkyne Insertion (Sonogashira) Alkene Insertion (Heck) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Catalyst Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation/Insertion Complex Transmetalation/Insertion Complex Product Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocols for Selective C6-Functionalization

The following protocols are designed to favor mono-functionalization at the C6-position of this compound. It is crucial to use high-purity reagents and anhydrous solvents under an inert atmosphere (Argon or Nitrogen) to ensure optimal results and reproducibility.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-(4-bromophenyl)-1H-indoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. To achieve selectivity at the C6-position, a judicious choice of catalyst, ligand, and base is paramount. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition at the sterically less hindered and electronically favorable C6-position.[4][5]

Table 1: Optimized Conditions for Selective Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ is a common, air-stable precursor. Pd(PPh₃)₄ is an active Pd(0) source.
Ligand SPhos or XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong, non-nucleophilic bases that facilitate the transmetalation step.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic solvent systems are standard for Suzuki couplings, aiding in base dissolution.[6]
Temperature 80-100 °CSufficient to drive the reaction to completion without promoting side reactions.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-(4-bromophenyl)-1H-indoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a suitable ligand is critical for achieving high yields and selectivity, especially with the potentially coordinating indole N-H group.[7][8]

Table 2: Optimized Conditions for Selective Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Common and effective palladium precursors for amination reactions.
Ligand Xantphos or RuPhos (1.2-2.0 eq. to Pd)Bidentate and bulky monodentate ligands that are effective for C-N bond formation.
Base NaOtBu or Cs₂CO₃ (1.5-2.5 equivalents)A strong, non-nucleophilic base is typically required to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90-110 °CHigher temperatures are often needed to drive the amination to completion.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.) and the base (e.g., NaOtBu, 2.0 eq.).

  • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2-1.5 eq.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 6-Alkynyl-2-(4-bromophenyl)-1H-indoles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. Selective coupling at the C6-position can be achieved under controlled conditions.[9][10]

Table 3: Optimized Conditions for Selective Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira reactions.
Copper(I) Co-catalyst CuI (3-10 mol%)Facilitates the transmetalation of the acetylide to the palladium center.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-4 eq.)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CMilder conditions often suffice for Sonogashira couplings.
Reaction Time 6-18 hoursMonitored by TLC or LC-MS.

Experimental Protocol: Sonogashira Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Coupling: Synthesis of 6-Alkenyl-2-(4-bromophenyl)-1H-indoles

The Heck reaction forms a C-C bond between an aryl halide and an alkene. Achieving high regioselectivity in the Heck reaction can be challenging, but with the appropriate choice of catalyst and conditions, selective alkenylation at the C6-position is feasible.[11][12][13]

Table 4: Optimized Conditions for Selective Heck Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective palladium precursor for Heck reactions.
Ligand PPh₃ or P(o-tolyl)₃ (1.5-2.0 eq. to Pd)Phosphine ligands are often used to stabilize the palladium catalyst.
Base K₂CO₃ or Et₃N (2-3 equivalents)An inorganic or organic base is required to neutralize the HBr formed.
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used for Heck reactions.
Temperature 100-120 °CHigher temperatures are generally required to promote the reaction.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Experimental Protocol: Heck Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 4 mol%), the ligand (e.g., PPh₃, 8 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the alkene (1.5-2.0 eq.) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Visualization

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst, Base) start->sonogashira heck Heck Coupling (Alkene, Pd Catalyst, Base) start->heck prod_suzuki 6-Aryl-2-(4-bromophenyl)-1H-indole suzuki->prod_suzuki prod_buchwald 6-Amino-2-(4-bromophenyl)-1H-indole buchwald->prod_buchwald prod_sonogashira 6-Alkynyl-2-(4-bromophenyl)-1H-indole sonogashira->prod_sonogashira prod_heck 6-Alkenyl-2-(4-bromophenyl)-1H-indole heck->prod_heck

Caption: Selective C6-functionalization pathways for this compound.

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust and versatile toolkit for the selective functionalization of this compound at the C6-position. By understanding the underlying principles of site-selectivity in palladium-catalyzed cross-coupling reactions, researchers can confidently employ these methods to generate a diverse library of novel 2,6-disubstituted indoles. The resulting compounds, with their intact C4'-bromo handle, offer a gateway for further diversification, enabling the rapid exploration of structure-activity relationships in drug discovery and the development of novel functional materials. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block.

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  • PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. The Journal of Organic Chemistry, 75(15), 5030-5040. [Link]

  • National Institutes of Health (NIH). (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10395-10454. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(24), 5432-5437. [Link]

  • National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-(4-bromophenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing upon established principles and field-proven insights, this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success and efficiency of your synthetic endeavors.

Introduction: The Challenge of Selectivity and Reactivity

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, the unique structure of this compound presents distinct challenges. The presence of two aryl bromide moieties with differing electronic environments—one on the electron-rich indole core and the other on the appended phenyl ring—necessitates careful control over reaction conditions to achieve selective coupling. Furthermore, the acidic N-H proton of the indole can interfere with the catalytic cycle, often leading to diminished yields and side product formation.[1] This guide will address these specific issues head-on, providing you with the knowledge to optimize your reaction for high yield and purity.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format, offering causative explanations and actionable solutions.

Question 1: Why am I observing low or no conversion of my starting material?

Answer:

Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Inactivity: The Pd(0) active catalyst may not be generating in situ or could be deactivated. Ensure your palladium source and phosphine ligands are of high quality. For substrates like bromoindoles, pre-catalysts such as Pd(dppf)Cl₂ are often effective.[2][3] If using a Pd(II) source like Pd(OAc)₂, ensure that the phosphine ligand can effectively reduce it to Pd(0).

  • Inadequate Base: The base is crucial for activating the boronic acid.[4] For bromoindoles, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[2][3] Ensure the base is finely powdered and anhydrous, as its solubility and activity are critical.

  • Poor Solvent Choice: The solvent must solubilize all reactants to a reasonable extent. A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent like water or ethanol is often employed to facilitate the dissolution of both the organic substrate and the inorganic base.[5]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation. It is imperative to thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) prior to adding the catalyst.

  • Low Reaction Temperature: While Suzuki couplings are known for their mild conditions, some substrates require higher temperatures to overcome the activation energy for oxidative addition. Gradually increasing the reaction temperature in increments of 10-20 °C may improve conversion.

Question 2: I am seeing a mixture of mono-coupled products. How can I control the regioselectivity?

Answer:

Achieving regioselectivity with two different aryl bromide sites is a significant challenge. The reactivity of the C-Br bonds is influenced by the electronic nature of the aromatic rings. In this compound, the C6-Br bond on the indole ring is generally more electron-rich and thus less reactive in oxidative addition compared to the C4'-Br bond on the phenyl ring.

  • Stoichiometry of the Boronic Acid: To favor mono-coupling at the more reactive C4'-position, use a slight deficiency or stoichiometric amount (0.9-1.0 equivalents) of the boronic acid. To drive the reaction towards di-substitution, a significant excess of the boronic acid (2.5-3.0 equivalents) will be necessary.

  • Choice of Catalyst and Ligand: Bulky, electron-rich phosphine ligands can sometimes enhance selectivity by differentiating between the sterically and electronically distinct C-Br bonds. Experimenting with ligands like SPhos or XPhos, in addition to the more common PPh₃ or dppf, may be beneficial.[6]

  • Temperature Control: Running the reaction at a lower temperature for a longer duration may favor the kinetically preferred coupling at the more reactive C4'-Br position.

Question 3: My desired product is contaminated with a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?

Answer:

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[7]

  • Source of Hydride: This side reaction is often promoted by the presence of hydride sources in the reaction mixture. These can include certain bases, solvents (like alcohols), or impurities in the reagents.

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate dehalogenation.

  • Mitigation Strategies:

    • Use a non-protic solvent or minimize the amount of alcohol co-solvent.

    • Employ a weaker base if compatible with the reaction.

    • Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged heating.

    • Ensure all reagents are pure and dry.

Question 4: I am observing the formation of homocoupled products from my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids to form biaryl byproducts is another common issue.

  • Oxygen-Mediated Homocoupling: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling. Rigorous degassing of the reaction mixture is the primary solution.

  • Base-Induced Decomposition: Some boronic acids are prone to decomposition in the presence of strong bases, which can lead to homocoupling. Using a milder base or adding the base portion-wise may help.

  • Control of Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can help to ensure the desired cross-coupling is the predominant pathway.

Question 5: Should I protect the indole N-H? I am getting a complex mixture of products.

Answer:

The acidic proton of the indole N-H can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions.[1] While some Suzuki couplings on unprotected indoles are successful, N-protection is often recommended for improving yields and simplifying purification.[8]

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Easily introduced using Boc₂O and a base, and readily removed under acidic conditions or by heating. It is a good choice for increasing solubility and is often compatible with Suzuki coupling conditions.[3][9]

    • Tos (Tosyl): A more robust protecting group that is stable to a wider range of conditions. It can be introduced using tosyl chloride and a base.

  • Impact of Protection: N-protection can alter the electronic properties of the indole ring, potentially influencing the reactivity of the C6-Br bond. It is advisable to screen both protected and unprotected substrates to determine the optimal approach for your specific boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for this reaction?

A1: A good starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). It is a robust and commercially available pre-catalyst that has shown good efficacy in the Suzuki coupling of bromoindoles and related heterocyclic systems.[2][3] Typically, a catalyst loading of 2-5 mol% is sufficient.

Q2: Which base and solvent system should I try first?

A2: A combination of potassium carbonate (K₂CO₃) as the base in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a reliable starting point.[3] Cesium carbonate (Cs₂CO₃) can be a more effective but also more expensive alternative, particularly in anhydrous dioxane.[5]

Q3: What is the typical reaction temperature and time?

A3: A starting temperature of 80-100 °C is recommended. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the specific boronic acid used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the mono-coupled product(s), the di-coupled product, and any major byproducts. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active.

Q5: What is a standard work-up procedure for this reaction?

A5: After cooling the reaction mixture to room temperature, it is typically diluted with an organic solvent like ethyl acetate and washed with water and brine to remove the inorganic salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Standard Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of stoichiometry, catalyst, base, solvent, and temperature may be required for specific boronic acids.

Materials:

  • This compound (or its N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.5 equiv for di-coupling)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.

  • Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Proven efficacy for bromoindoles.[2][3]
Base K₂CO₃ (3 equiv)Common, effective, and cost-efficient base.[3]
Solvent 1,4-Dioxane/H₂O (4:1)Good for dissolving both organic and inorganic reagents.[5]
Temperature 90 °CA good starting point to ensure sufficient reaction rate.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion? check_catalyst Check Catalyst Activity & Degassing start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_base Verify Base Quality & Stoichiometry check_catalyst->check_base increase_temp Increase Temperature check_base->increase_temp increase_temp->side_products dehalogenation Dehalogenation? side_products->dehalogenation Yes homocoupling Homocoupling? side_products->homocoupling No dehalogenation->homocoupling No optimize_conditions Optimize T, Time, Solvent dehalogenation->optimize_conditions Yes rigorous_degassing Improve Degassing homocoupling->rigorous_degassing Yes protect_NH Consider N-H Protection homocoupling->protect_NH No success Successful Coupling optimize_conditions->success rigorous_degassing->success protect_NH->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Indian Academy of Sciences. (n.d.).
  • Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820.
  • Journal of Synthetic Chemistry. (2023).
  • MDPI. (2023). Preformed Pd(II)
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025, July 21).
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • MDPI. (2017).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • MDPI. (2018).
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Dibrominated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis of Dibrominated Indoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing indole scaffolds bearing two bromine substituents. The inherent electron-withdrawing nature of dibromo-substituted phenylhydrazines presents unique challenges to this classic cyclization reaction. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Our approach is grounded in the fundamental principles of the Fischer indole synthesis, while layering on practical insights derived from extensive laboratory experience with challenging substrates. Every recommendation is aimed at providing a self-validating system for your experimental design, enabling you to logically diagnose and resolve common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common and critical issues encountered when synthesizing dibrominated indoles via the Fischer indole synthesis.

Section 1: Reaction Initiation and Phenylhydrazone Formation

Question 1: My reaction fails to initiate, or I observe very low conversion of my dibrominated phenylhydrazine. What are the likely causes and how can I resolve this?

Answer:

Failure to initiate the Fischer indole synthesis with dibrominated phenylhydrazines is a common challenge primarily due to the reduced nucleophilicity of the hydrazine nitrogen atoms. The two electron-withdrawing bromine atoms deactivate the aromatic ring, making the initial condensation with the aldehyde or ketone to form the phenylhydrazone, and the subsequent acid-catalyzed steps, more difficult.[1]

Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the dibrominated phenylhydrazine and the carbonyl compound are of high purity. Impurities can inhibit the catalyst and lead to unwanted side reactions. It is often beneficial to use freshly purified phenylhydrazine or its hydrochloride salt, which tends to be more stable.[1]

  • In Situ Hydrazone Formation: Instead of pre-forming and isolating the dibromophenylhydrazone, consider forming it in situ. This can be achieved by mixing the dibromophenylhydrazine and the carbonyl compound directly in the acidic reaction medium. This approach can be advantageous if the hydrazone is unstable under the reaction conditions.[1]

  • Choice of Carbonyl Compound: The reactivity of the aldehyde or ketone is crucial. Aldehydes are generally more reactive than ketones. If you are using a ketone, consider switching to a more reactive one if your desired substitution pattern allows.

  • Pre-formation of the Hydrazone under Neutral or Mildly Acidic Conditions: If in situ formation is not effective, you can attempt to form the hydrazone separately under milder conditions before subjecting it to the stronger acids required for cyclization. A typical procedure involves stirring the dibromophenylhydrazine and the carbonyl compound in a solvent like ethanol with a catalytic amount of acetic acid.

Question 2: I am observing the formation of multiple spots on my TLC during the initial condensation, even before adding the strong acid for cyclization. What could be happening?

Answer:

The observation of multiple spots during the hydrazone formation stage with dibrominated phenylhydrazines can be attributed to several factors:

  • E/Z Isomerization of the Hydrazone: The newly formed hydrazone can exist as a mixture of E and Z isomers, which may have different Rf values on a TLC plate. This is a normal occurrence and these isomers will typically interconvert under the acidic conditions of the cyclization step.

  • Side Reactions of the Carbonyl Compound: Under acidic or even neutral conditions, the aldehyde or ketone can undergo self-condensation reactions (e.g., aldol condensation), leading to byproducts.[2] This is more prevalent with aldehydes. To mitigate this, you can try adding the carbonyl compound slowly to the reaction mixture containing the dibromophenylhydrazine.

  • Degradation of the Phenylhydrazine: Dibrominated phenylhydrazines can be less stable than their non-halogenated counterparts, especially when heated or in the presence of light and air. Degradation can lead to the formation of multiple byproducts. Ensure you are using high-purity starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Section 2: The Cyclization Step - Catalyst and Conditions

Question 3: The cyclization of my dibromophenylhydrazone is not proceeding, or the yield of the desired dibromoindole is very low. How can I optimize the reaction conditions?

Answer:

The cyclization of dibromophenylhydrazones is often the most challenging step due to the electronic deactivation of the aromatic ring by the two bromine atoms. Overcoming this hurdle requires careful optimization of the acid catalyst and reaction temperature.

  • Acid Catalyst Selection: The choice of acid catalyst is critical.[3][4][5] For electron-deficient systems like dibrominated phenylhydrazines, stronger acids are generally required. If you are using a weaker acid like acetic acid, it is unlikely to be effective. Consider screening a range of stronger Brønsted and Lewis acids.

Acid Catalyst Typical Concentration/Conditions Comments
Polyphosphoric Acid (PPA) Often used as both solvent and catalyst, 85-115 °CHighly effective for many Fischer indole syntheses, but can be viscous and difficult to work with.[6]
Eaton's Reagent (P₂O₅ in MeSO₃H) 7.5 wt% P₂O₅ in MeSO₃H, rt to 80 °CA very strong Brønsted acid that can promote cyclization of deactivated substrates.
Zinc Chloride (ZnCl₂) Anhydrous, 1.2-2.0 eq., often in a high-boiling solvent like toluene or xylenes, refluxA common and effective Lewis acid catalyst. Ensure it is anhydrous as water can inhibit its activity.[6][7]
Boron Trifluoride Etherate (BF₃·OEt₂) 1.0-2.0 eq., in a solvent like acetic acid or dichloromethane, rt to refluxA versatile Lewis acid catalyst.[3]
Sulfuric Acid (H₂SO₄) Concentrated, often in a co-solvent like ethanol or acetic acid, refluxA strong Brønsted acid, but can lead to charring and side reactions at high temperatures.
p-Toluenesulfonic Acid (p-TsOH) Catalytic to stoichiometric amounts, in a high-boiling solvent with Dean-Stark trap, refluxA strong organic acid that can be effective, especially when water removal is necessary.[3]
  • Temperature Optimization: Elevated temperatures are almost always necessary for the cyclization of dibromophenylhydrazones.[1] However, excessively high temperatures can lead to degradation of the starting material or product. It is crucial to monitor the reaction progress by TLC to find the optimal balance. A good starting point is often between 80 °C and the reflux temperature of the chosen solvent.

  • Solvent Choice: The solvent can significantly impact the reaction. High-boiling point, non-polar solvents like toluene or xylenes are often used with Lewis acid catalysts. For Brønsted acids like PPA, it can act as the solvent itself. In some cases, polar aprotic solvents can be effective.[6]

Experimental Workflow for Catalyst and Temperature Screening

G cluster_start Initial Setup cluster_screening Parallel Screening cluster_analysis Analysis cluster_optimization Optimization start Dibromophenylhydrazone catalyst1 PPA, 100 °C start->catalyst1 Divide into 4 reaction vessels catalyst2 ZnCl₂, Toluene, reflux start->catalyst2 Divide into 4 reaction vessels catalyst3 Eaton's Reagent, 60 °C start->catalyst3 Divide into 4 reaction vessels catalyst4 BF₃·OEt₂, AcOH, reflux start->catalyst4 Divide into 4 reaction vessels tlc Monitor by TLC at regular intervals (e.g., 1h, 4h, 12h) catalyst1->tlc catalyst2->tlc catalyst3->tlc catalyst4->tlc analysis Analyze for: - Product formation - Starting material consumption - Byproduct formation tlc->analysis best_condition Select best condition analysis->best_condition scale_up Scale-up reaction best_condition->scale_up

Caption: Workflow for catalyst and temperature screening.

Question 4: I am observing the formation of a significant amount of dark, insoluble material (charring) in my reaction mixture. What is causing this and how can I prevent it?

Answer:

Charring or the formation of polymeric tars is a common issue in Fischer indole syntheses, especially when using strong acids and high temperatures, which are often necessary for dibrominated substrates. This is typically due to the degradation of the starting materials, intermediates, or the product itself.

  • Reduce Reaction Temperature: This is the most straightforward approach. Try to find the minimum temperature at which the reaction proceeds at a reasonable rate.

  • Use a Milder Acid Catalyst: If possible, switch to a slightly milder acid that still provides an acceptable reaction rate. For example, if concentrated sulfuric acid is causing charring, PPA or anhydrous ZnCl₂ might be better alternatives.

  • Shorter Reaction Times: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed or the product concentration appears to plateau. Prolonged heating can lead to decomposition.

  • Run the Reaction Under an Inert Atmosphere: Oxygen can contribute to oxidative side reactions and decomposition at high temperatures. Running the reaction under nitrogen or argon can help to minimize this.

Section 3: Regioselectivity and Side Reactions

Question 5: My reaction with an unsymmetrical ketone is producing a mixture of two dibromoindole regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a well-known challenge in the Fischer indole synthesis when using unsymmetrical ketones. The direction of the cyclization depends on the formation of the enamine intermediate, which can form on either side of the carbonyl group.

  • Acid Catalyst Influence: The choice of acid catalyst can influence the regioselectivity. Weaker acids tend to favor the kinetic product, which is derived from the more substituted (and often more stable) enamine. Stronger acids can sometimes favor the thermodynamic product. A systematic screening of different acid catalysts is the most effective way to determine the optimal conditions for your desired isomer.

  • Steric Hindrance: The steric bulk of the substituents on the ketone can also direct the formation of the enamine and, consequently, the final indole regioisomer.

  • Purification: If controlling the regioselectivity of the reaction proves to be difficult, the most practical approach is often to separate the isomers after the reaction. Column chromatography is typically effective for this purpose.

Logical Flow for Addressing Regioselectivity

G cluster_control Reaction Control cluster_separation Post-Reaction Separation start Unsymmetrical Ketone + Dibromophenylhydrazine reaction Fischer Indole Synthesis start->reaction isomers Mixture of Regioisomers reaction->isomers screen_acid Screen Acid Catalysts (e.g., PPA, ZnCl₂, p-TsOH) isomers->screen_acid Attempt to control chromatography Column Chromatography isomers->chromatography If control fails screen_temp Vary Reaction Temperature screen_acid->screen_temp desired_product Desired Regioisomer screen_temp->desired_product Optimized conditions crystallization Recrystallization chromatography->crystallization For further purification chromatography->desired_product crystallization->desired_product

Caption: Strategy for managing regioisomeric products.

Question 6: Besides the desired dibromoindole, I am observing a major byproduct that I suspect is the corresponding dibromoaniline. What is causing this side reaction?

Answer:

The formation of a dibromoaniline derivative is a classic sign of N-N bond cleavage, a significant competing pathway in the Fischer indole synthesis.[8] This side reaction is particularly prevalent with substrates that have electron-donating groups, but it can also occur under harsh acidic conditions.

The mechanism involves the protonated ene-hydrazine intermediate undergoing heterolytic cleavage of the N-N bond instead of the desired[4][4]-sigmatropic rearrangement.

To minimize this side reaction:

  • Milder Reaction Conditions: If possible, try to use a lower temperature and a less aggressive acid catalyst. However, this may be challenging with deactivated dibrominated substrates.

  • Lewis Acids: In some cases, Lewis acids like ZnCl₂ can favor the[4][4]-sigmatropic rearrangement over N-N bond cleavage compared to strong Brønsted acids.

  • Substrate Modification: If you have flexibility in your synthetic design, altering the substituents on the carbonyl compound can sometimes disfavor the N-N bond cleavage pathway.

Section 4: Product Isolation and Purification

Question 7: I am having difficulty purifying my crude dibromoindole product. What are some effective purification strategies?

Answer:

The purification of dibrominated indoles can be challenging due to their potential for low solubility and the presence of colored impurities.

  • Column Chromatography: This is the most common and generally effective method for purifying indoles.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be adjusted based on the TLC of your crude product. For more polar indoles, adding a small amount of methanol to the eluent may be necessary.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for obtaining very pure material. Common solvent systems for indoles include ethanol/water, toluene, or ethyl acetate/hexanes.

  • Acid-Base Extraction: If your product is stable to acid and base, you can sometimes use an acid-base workup to remove certain impurities. However, be cautious as some indoles can be sensitive.

  • Activated Carbon Treatment: If your product is contaminated with colored, polymeric impurities, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help to remove these. The carbon is then removed by filtration through celite.

General Purification Workflow

G cluster_purification Purification Steps start Crude Dibromoindole column Silica Gel Column Chromatography start->column Primary Purification charcoal Activated Carbon Treatment (if highly colored) start->charcoal Optional analysis Purity Analysis (TLC, NMR, LC-MS) column->analysis recrystallization Recrystallization recrystallization->analysis charcoal->column analysis->recrystallization If further purification needed pure_product Pure Dibromoindole analysis->pure_product If pure

Caption: A general workflow for the purification of dibromoindoles.

References

  • Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis.
  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available from: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available from: [Link]

  • Exploration of the interrupted Fischer indolization reaction. PMC. Available from: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. Available from: [Link]

  • Versatile variation on the Fischer indole synthesis. RSC Blogs. Available from: [Link]

  • Problem 5 Given the following spectroscopic data for a compound with the... Filo. Available from: [Link]

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Technical Support Center: Purification of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. Brominated indoles are a pivotal class of molecules in medicinal chemistry and materials science, but their purification can be fraught with difficulties ranging from stubborn impurities to compound instability.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these obstacles and achieve high purity for your target molecules.

Part 1: Troubleshooting Guides

This section addresses specific, common problems encountered during the purification of brominated indole derivatives in a detailed question-and-answer format.

Chromatography Challenges

Question 1: My brominated indole derivative appears to be degrading on the silica gel column, leading to streaking on TLC, the emergence of new, lower Rf spots, and poor recovery. What's happening and how can I fix it?

Answer:

This is a frequent and frustrating issue. The underlying cause is often the inherent acidic nature of standard silica gel, which can catalyze the decomposition of sensitive indole derivatives. Brominated indoles, particularly those with electron-donating groups, can be susceptible to acid-mediated degradation.

Causality Explained: The lone pair of electrons on the indole nitrogen can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation increases the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack by residual water or other nucleophiles present in the solvent system, leading to decomposition products.

Here’s a systematic approach to troubleshoot and resolve this problem:

Troubleshooting Steps:

  • Assess Stability with a 2D TLC: Before committing to a column, assess your compound's stability on silica. Spot your crude material on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and re-run it in the same solvent system. If you see spots that are not on the diagonal, it's a strong indication of on-plate decomposition[1].

  • Neutralize the Stationary Phase:

    • Deactivated Silica: Use commercially available deactivated or neutral silica gel.

    • DIY Neutralization: You can neutralize the silica gel yourself by preparing a slurry of the silica in your chosen eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). After thorough mixing, the slurry is packed as usual. This will neutralize the acidic sites on the silica surface.[2]

  • Switch to an Alternative Stationary Phase: If neutralization is insufficient, consider alternative stationary phases:

    • Alumina: Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.

  • Optimize Your Mobile Phase:

    • Aprotic Solvents: Whenever possible, use aprotic solvents like dichloromethane, ethyl acetate, and hexanes. Protic solvents like methanol can sometimes participate in degradation reactions on the acidic silica surface.

    • Minimize Residence Time: A faster elution, provided it still offers adequate separation, will reduce the contact time between your compound and the stationary phase, thereby minimizing degradation[2]. A flash chromatography system can be beneficial here.

  • Consider Reverse-Phase Chromatography: For polar brominated indoles, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be a powerful alternative. This avoids the acidity issues of normal-phase silica.

Question 2: I'm struggling to separate regioisomers of my brominated indole. They have very similar Rf values on TLC. What strategies can I employ?

Answer:

Separating regioisomers is a classic purification challenge. The subtle differences in their physical properties require a more nuanced approach to chromatography.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. The choice of solvents can influence the interactions with the stationary phase and improve separation. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/acetone system might alter the selectivity enough to resolve the isomers[1].

    • Isocratic vs. Gradient Elution: For closely eluting spots, a shallow gradient or even an isocratic elution with a finely tuned solvent ratio often provides better resolution than a steep gradient.

  • Enhance Stationary Phase Selectivity:

    • Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and can improve the separation of closely eluting compounds[3].

    • Particle Size: Employing silica gel with a smaller particle size (e.g., 25-40 µm for flash chromatography) can significantly enhance resolution.

  • Alternative Chromatographic Techniques:

    • Preparative HPLC: High-performance liquid chromatography (HPLC) offers superior resolving power compared to traditional column chromatography and is often the method of choice for difficult separations.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomeric separation and has the advantage of rapid solvent removal.

  • Chemical Derivatization: If chromatographic methods fail, consider temporarily derivatizing the mixture. A protecting group or other functional handle might accentuate the physical differences between the isomers, allowing for easier separation. The protecting group can then be removed in a subsequent step[3].

Crystallization and Product Isolation Challenges

Question 3: My isolated brominated indole is persistently colored (yellow, brown, or pink), even after column chromatography. What is the source of this color and how can I remove it?

Answer:

Persistent color in brominated compounds often points to trace amounts of residual bromine or oxidative degradation products.

Troubleshooting Steps:

  • Chemical Washing: Before the final purification step, wash the crude product solution with a reducing agent to quench any unreacted bromine or other oxidizing species.[2]

    • Protocol: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Continue washing until the color in the organic layer disappears. Follow with a water wash and a brine wash before drying and concentrating.

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.

    • Protocol: Dissolve the semi-purified product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% by weight). Stir the mixture at room temperature for 15-30 minutes. Remove the carbon by filtration through a pad of Celite®. Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor for product loss.[2]

  • Recrystallization: A well-chosen recrystallization is often the most effective method for removing colored impurities, as they are typically excluded from the crystal lattice of the desired compound[2].

Question 4: I'm experiencing significant product loss during recrystallization. How can I improve my yield?

Answer:

Low yield after recrystallization is a common issue and can be addressed by systematically optimizing the process.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below[2].

    • Solvent Screening: Test a variety of solvents on a small scale to find the optimal one.

    • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide finer control over the crystallization process.

  • Optimize the Cooling Process:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling can cause the product to "crash out" as a fine powder, trapping impurities.

    • Gradual Chilling: Once at room temperature, place the flask in an ice bath to maximize recovery.

  • Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Using an excessive amount of solvent will result in more of your product remaining in the mother liquor upon cooling, thus reducing the yield.

  • Seeding: If crystals are slow to form, adding a single, pure crystal of your product (a seed crystal) can initiate crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing brominated indoles?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted indole or brominating agent (e.g., N-bromosuccinimide).

  • Regioisomers: Bromination can sometimes occur at multiple positions on the indole ring, leading to a mixture of isomers.

  • Di- and Poly-brominated Species: Over-bromination can lead to the formation of di- or even tri-brominated indoles.

  • Oxidized Byproducts: Indoles are susceptible to oxidation, which can lead to the formation of oxindoles and other related byproducts[4].

  • Hydrolysis Products: If using N-bromosuccinimide (NBS), succinimide is a common byproduct.

Q2: How can I best monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification[5]. It allows for rapid assessment of the separation of your desired compound from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for assessing purity[6][7].

Q3: Are there any stability concerns I should be aware of for brominated indoles?

A3: Yes, some brominated indoles can be unstable. They can be sensitive to:

  • Light: Some derivatives can be light-sensitive and should be stored in amber vials.

  • Acid: As discussed, acidic conditions can cause decomposition[2].

  • Heat: Thermal instability can be an issue, so it's advisable to avoid excessive heat during purification and storage. Some 3-bromoindoles have been noted to decompose at room temperature[8].

  • Air/Oxidation: The electron-rich indole nucleus can be susceptible to air oxidation. Storing purified compounds under an inert atmosphere (e.g., nitrogen or argon) can prolong their shelf life.

Q4: What are the key analytical techniques for confirming the purity and identity of my final product?

A4: A combination of techniques is essential for comprehensive characterization:

  • NMR Spectroscopy (¹H, ¹³C): Provides structural information and can be used for quantitative purity assessment (qNMR)[6].

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (due to the presence of bromine). GC-MS is excellent for volatile compounds, while LC-MS is suitable for a wider range of polarities[6][7].

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity by assessing the area percentage of the main peak[6][7].

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Part 3: Data Presentation and Visualizations

Table 1: Comparison of Stationary Phases for Purifying Acid-Sensitive Brominated Indoles
Stationary PhaseAcidityAdvantagesDisadvantagesBest For
Silica Gel AcidicHigh resolving power, widely available.Can cause degradation of sensitive compounds.General purpose, for robust compounds.
Neutralized Silica Gel NeutralMitigates acid-catalyzed decomposition.[2]Requires an extra preparation step.Acid-sensitive compounds.
Alumina (Neutral/Basic) Neutral/BasicGood for separating compounds with different polarities.Can have lower resolving power than silica for some mixtures.Acid-sensitive compounds, especially basic indoles.
Florisil® Mildly AcidicLess acidic than silica gel.May have different selectivity compared to silica.Moderately acid-sensitive compounds.
C18 Reverse Phase Silica NeutralExcellent for polar compounds, avoids acidic conditions.Requires aqueous mobile phases, more expensive.Polar, water-soluble brominated indoles.
Diagrams

Below are diagrams to visualize key workflows and logical relationships in the purification of brominated indole derivatives.

Purification_Decision_Tree start Crude Brominated Indole Mixture tlc_stability Assess Stability on Silica TLC Plate start->tlc_stability stable Compound is Stable tlc_stability->stable No Degradation unstable Compound is Unstable (Streaking/Degradation) tlc_stability->unstable Degradation Observed column_chrom Proceed with Standard Silica Gel Chromatography stable->column_chrom troubleshoot_silica Troubleshoot Silica Instability unstable->troubleshoot_silica final_product Pure Product column_chrom->final_product neutralize Use Neutralized Silica or Alumina troubleshoot_silica->neutralize reverse_phase Consider Reverse Phase Chromatography troubleshoot_silica->reverse_phase neutralize->final_product reverse_phase->final_product

Caption: Decision tree for selecting a purification strategy based on compound stability on silica gel.

Color_Removal_Workflow start Colored Brominated Indole Product wash Wash with 10% aq. Sodium Thiosulfate start->wash check1 Color Removed? wash->check1 carbon Treat with Activated Carbon check1->carbon No pure_product Colorless Product check1->pure_product Yes check2 Color Removed? carbon->check2 recrystallize Recrystallize from Optimal Solvent check2->recrystallize No check2->pure_product Yes recrystallize->pure_product

Caption: Stepwise workflow for removing persistent color from brominated indole derivatives.

References

  • A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers. Benchchem.
  • Technical Support Center: Purification of Brominated Organic Compounds. Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1832–1839. Available at: [Link]

  • Ayirtam, M., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of 1-(12-bromododecyl)indoline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o863–o868. Available at: [Link]

  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
  • Wang, F., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. Available at: [Link]

  • NizamMohideen, M., et al. (2017). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1506–1511. Available at: [Link]

  • Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Hino, T., & Nakagawa, M. (1979). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES, 12(1), 1-1. Available at: [Link]

  • Peters, L., et al. (2005). Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea. Journal of chemical ecology, 31(8), 1989-2009. Available at: [Link]

  • Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine drugs, 11(10), 3802-3822. Available at: [Link]

  • Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802. Available at: [Link]

  • 5.4: TLC- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. Available at: [Link]

  • Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 112-117. Available at: [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern clinics of Istanbul, 3(2), 156. Available at: [Link]

  • Advanced Techniques in Column Chromatography. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Zhang, C., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta crystallographica. Section F, Structural biology and crystallization communications, 68(Pt 3), 320-323. Available at: [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. JournalAgent. Available at: [Link]

  • Wadsworth, H., et al. (2014). Crystallization process of tricyclic indole derivatives. U.S. Patent No. WO2014083113A1.
  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Brominated Indoles Definition. Fiveable. Available at: [Link]

  • Julian, P. L., & Pikl, J. (1935). Bromination–methanolysis of 2,3-disubstituted indoles; effects of side chain structure. Journal of the American Chemical Society, 57(3), 563-566. Available at: [Link]

  • Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Catalysis Science & Technology, 12(23), 7246-7251. Available at: [Link]

  • Hill, K. A., et al. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International journal of molecular sciences, 21(23), 9253. Available at: [Link]

  • Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine drugs, 11(10), 3802-3822. Available at: [Link]

  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (2021). Marine Drugs, 19(11), 606. Available at: [Link]

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Introduction: The Challenge of Synthesizing 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of this synthesis.

This compound is a substituted 2-arylindole, a class of compounds recognized for their significant pharmacological activities, making them valuable scaffolds in medicinal chemistry.[1][2] The most common and historically significant method for its synthesis is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[5]

For the target molecule, the specific reactants are (4-bromophenyl)hydrazine and 4'-bromoacetophenone .

While robust, the Fischer indole synthesis is notorious for its sensitivity to substrate electronics, steric hindrance, and reaction conditions, often leading to failed reactions or low yields.[6][7] This guide provides a structured approach to identifying and resolving the common issues encountered during this synthesis.

The Fischer Indole Synthesis: Mechanism as a Diagnostic Tool

Understanding the reaction mechanism is critical for effective troubleshooting. The process consists of several distinct, acid-catalyzed steps, each representing a potential point of failure.[3][5]

  • Hydrazone Formation: Reversible condensation of (4-bromophenyl)hydrazine and 4'-bromoacetophenone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer (the "ene-hydrazine").

  • [1][1]-Sigmatropic Rearrangement: This is often the rate-determining step.[4] The protonated ene-hydrazine undergoes a concerted rearrangement to form a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amine onto the imine carbon to form a five-membered ring aminal.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole product.

Fischer_Indole_Mechanism Fischer Indole Synthesis Workflow cluster_start Starting Materials Arylhydrazine (4-bromophenyl)hydrazine Hydrazone Phenylhydrazone Formation (Reversible Condensation) Arylhydrazine->Hydrazone Ketone 4'-bromoacetophenone Ketone->Hydrazone EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement (Key Step) EneHydrazine->Rearrangement Acid Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aromatization & Aminal Formation Diimine->Cyclization Indole 6-Bromo-2-(4-bromophenyl) -1H-indole Cyclization->Indole Elimination Ammonia NH3 Cyclization->Ammonia Troubleshooting_Flowchart Troubleshooting the Synthesis cluster_NoProduct Troubleshooting: No Product cluster_LowYield Troubleshooting: Low Yield Start Reaction Performed TLC Analyze Crude Reaction Mixture by TLC Start->TLC Decision1 Is Desired Product Spot Present? TLC->Decision1 Decision2 Is Yield Low? Decision1->Decision2 Yes NoProduct No Product Formation (or only starting material) Decision1->NoProduct No LowYield Low Yield of Product Decision2->LowYield Yes GoodYield Proceed to Purification Decision2->GoodYield No CheckReagents 1. Check Reagent Purity (esp. hydrazine) NoProduct->CheckReagents OptimizeCatalyst 1. Screen Acid Catalysts (See Table 1) LowYield->OptimizeCatalyst IncreaseSeverity 2. Increase Reaction Severity: - Stronger Acid (e.g., PPA) - Higher Temperature CheckReagents->IncreaseSeverity CheckHydrazone 3. Confirm Hydrazone Formation Separately IncreaseSeverity->CheckHydrazone OptimizeTemp 2. Optimize Temperature & Reaction Time OptimizeCatalyst->OptimizeTemp ChangeSolvent 3. Screen Solvents (e.g., Toluene, Acetic Acid) OptimizeTemp->ChangeSolvent

Sources

Technical Support Center: Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and maximize yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most robust and widely applied method for preparing 2-arylindoles, including the target compound, is the Fischer Indole Synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For this specific target, the arylhydrazone is prepared from 4-bromophenylhydrazine and 4'-bromoacetophenone. While other methods like the Bischler-Möhlau[3] or modern palladium-catalyzed syntheses exist[4][5], the Fischer synthesis is often preferred due to the ready availability of starting materials and a vast body of literature to support optimization.

Q2: My final, purified product has a pink or brownish hue. Is this normal, and can it be removed?

Pure this compound should be a white to off-white solid. A pink or brown coloration typically indicates the presence of trace impurities, often arising from the oxidation of the indole ring.[6] Indoles are electron-rich and can be sensitive to air and light, especially in the presence of residual acid or metal catalysts.

Troubleshooting Coloration:

  • Purification: Ensure all acidic catalyst has been quenched and removed during workup. A final purification step via column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can often remove colored impurities.

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures to prevent long-term degradation.

Q3: Which acid catalyst is the best choice for the Fischer cyclization step?

The choice of acid catalyst is one of the most critical parameters in the Fischer Indole Synthesis and directly impacts yield and side product formation.[1][7] There is no single "best" catalyst, as the optimal choice depends on the specific substrate and scale. However, a general comparison can guide your selection:

CatalystTypical ConditionsAdvantagesPotential Downsides
Polyphosphoric Acid (PPA) 80-120 °C, neat or in a co-solventOften provides high yields; acts as both catalyst and solvent.Highly viscous, making workup difficult; can promote charring at high temperatures.
Zinc Chloride (ZnCl₂) 120-180 °C, often in a high-boiling solvent like toluene or neat.Effective Lewis acid catalyst; good for many substrates.[8]Requires high temperatures; can be hygroscopic.
p-Toluenesulfonic Acid (p-TsOH) Reflux in toluene or similar solvent with Dean-Stark trap.Milder Brønsted acid; easy to handle; water removal drives the reaction.[2]May require longer reaction times or be less effective for deactivated substrates.
Sulfuric Acid (H₂SO₄) / Hydrochloric Acid (HCl) Often in a protic solvent like acetic acid or ethanol.Inexpensive and powerful Brønsted acids.Very harsh conditions can lead to significant degradation and tar formation.[9]

Recommendation: For initial trials, Polyphosphoric acid (PPA) at a moderate temperature (e.g., 100 °C) is an excellent starting point. Alternatively, p-TsOH in refluxing toluene offers a milder approach that is often easier to control and work up.

Part 2: Troubleshooting Guide for the Fischer Indole Synthesis

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired Indole

You've run the reaction, but TLC analysis shows little to no product formation, or the isolated yield is disappointingly low.

Primary Cause: Ineffective Cyclization

The core of the Fischer synthesis is the acid-catalyzed[10][10]-sigmatropic rearrangement and subsequent cyclization.[2] Failure at this stage is the most common reason for low yields.

Workflow for Diagnosing Low Yield:

start Low / No Yield check_sm Check Starting Material Quality (TLC, NMR of Hydrazine) start->check_sm sm_bad Degraded Hydrazine? check_sm->sm_bad check_cat Evaluate Acid Catalyst (Type and Amount) cat_issue Catalyst Ineffective? check_cat->cat_issue check_cond Assess Reaction Conditions (Temperature & Time) cond_issue Conditions Too Mild? check_cond->cond_issue check_h2o Was Water Removed? (e.g., Dean-Stark) h2o_issue Water Present? check_h2o->h2o_issue sm_bad->check_cat No sol_sm Solution: Use fresh/purified Phenylhydrazine HCl. sm_bad->sol_sm Yes cat_issue->check_cond No sol_cat Solution: Switch catalyst (e.g., to PPA) or increase loading. cat_issue->sol_cat Yes cond_issue->check_h2o No sol_cond Solution: Increase temperature gradually and monitor by TLC. cond_issue->sol_cond Yes sol_h2o Solution: Use Dean-Stark trap or an anhydrous solvent system. h2o_issue->sol_h2o Yes

Caption: Troubleshooting workflow for low reaction yield.

Solutions in Detail:

  • Validate Reagent Quality: Phenylhydrazines are susceptible to oxidation and degradation.[7] It is highly recommended to use the hydrochloride salt (4-bromophenylhydrazine HCl), which is more stable.[7] If using the free base, ensure it is fresh or purified shortly before use.

  • Optimize Catalyst and Conditions: If a mild catalyst like p-TsOH fails, switch to a stronger system like PPA or ZnCl₂.[7] Carefully control the temperature; for many substrates, a specific temperature, such as 80-100°C, provides a better yield by minimizing side product formation.[1] Monitor the reaction by TLC every hour to avoid over-heating or running the reaction for too long, which can lead to degradation.

  • Ensure Anhydrous Conditions: The formation of the hydrazone and enamine intermediates involves the loss of water. In protic solvents, this equilibrium can be unfavorable. When using solvents like toluene, employing a Dean-Stark trap to remove water can significantly improve yields.

Problem 2: Multiple Byproducts Observed on TLC

Your TLC plate shows the desired product spot, but it's accompanied by several other spots, making purification a challenge.

Cause A: Incomplete Aromatization and Indolenine Formation

The final step of the Fischer mechanism is the elimination of ammonia to form the aromatic indole.[2] Under certain conditions, the preceding intermediate, an indolenine, can be isolated or persist as a major byproduct.

intermediate Cyclized Aminal Intermediate product Desired Aromatic Indole (this compound) intermediate->product -NH3 (Favored by strong acid, higher temp) side_product Side Product: Indolenine Intermediate intermediate->side_product Proton Loss (Kinetically accessible, may be stable under mild conditions) side_product->product + H+ - H+ (Tautomerization)

Caption: Formation of indolenine as a key side product.

Solution: The conversion of the indolenine to the final indole is also acid-catalyzed. If you suspect this byproduct is present, you can try extending the reaction time or slightly increasing the temperature. In some cases, re-subjecting the impure mixture to the reaction conditions with fresh acid can drive the conversion to completion.[1]

Cause B: Acid-Catalyzed Degradation or Polymerization

Indoles are notoriously unstable in strong acidic conditions.[11] The electron-rich pyrrole ring can be protonated at the C3 position, which activates it towards nucleophilic attack by another indole molecule, leading to dimers and oligomers (tar).

Solution:

  • Use the Minimum Effective Amount of Acid: Titrate the catalyst loading. Start with catalytic amounts (10-20 mol%) before moving to stoichiometric or solvent-level quantities.

  • Lower the Reaction Temperature: This is the most effective way to minimize degradation. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Choose a Milder Acid: Acetic acid can serve as both a solvent and a catalyst, providing a much milder environment that can prevent tar formation, albeit sometimes at the cost of reaction speed.[7]

Problem 3: Product is Contaminated with a Dehalogenated Impurity

Mass spectrometry analysis of your final product shows a peak corresponding to the loss of one or both bromine atoms.

Cause: Reductive Dehalogenation

While aryl bromides are generally stable, dehalogenation can occur under certain conditions, particularly during workup or subsequent synthetic steps.

Common Scenarios and Solutions:

  • Catalytic Hydrogenation: If the synthetic route involves a subsequent reduction (e.g., reducing a nitro group elsewhere in the molecule), standard catalysts like Palladium on carbon (Pd/C) will readily cleave the C-Br bonds.[12] If such a step is necessary, extensive screening of catalysts and conditions is required, or a different synthetic strategy must be employed.

  • Workup with Active Metals: Quenching the reaction with or washing with reagents that may contain trace active metals can sometimes lead to minor dehalogenation. Ensure clean glassware and high-purity reagents for the workup. In most standard Fischer synthesis protocols, this is a low-probability event but should be considered if all other sources of impurity are ruled out.

Part 3: Recommended Experimental Protocol

This protocol is a general guideline for the Fischer Indole Synthesis of this compound. Optimization may be required.

Step 1: Hydrazone Formation (Optional - Can be done in-situ)

  • In a round-bottom flask, suspend 4-bromophenylhydrazine hydrochloride (1.0 eq) and 4'-bromoacetophenone (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture to reflux for 1-2 hours until TLC shows complete consumption of the starting materials and formation of a new, less polar spot (the hydrazone).

  • Cool the mixture, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Fischer Cyclization

  • Place the dried arylhydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Heat the mixture with stirring in an oil bath at 100-120 °C.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Once the hydrazone is consumed, cool the reaction mixture to about 60 °C.

  • Workup: Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

Step 3: Purification

  • The crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • For highest purity, recrystallize the product from a suitable solvent like ethanol or a mixture of ethyl acetate and heptane.

Part 4: References

  • National Institutes of Health (NIH). (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]

  • ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • MDPI. (n.d.). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • SpringerLink. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

  • PubMed. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PREPARATION OF 3-BROMOINDOLE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResearchGate. (2016). Madelung Indole Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling with 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 6-Bromo-2-(4-bromophenyl)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize derivatives of this molecule. Given its structure, featuring two distinct aryl bromide sites and an active indole N-H, this substrate presents unique challenges, primarily concerning regioselectivity and competing side reactions.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and initial setup of the experiment.

Q1: Which bromine atom is more reactive, and how can I control which one couples?

A: This is the most critical question for this substrate. The molecule has two C-Br bonds: one at the C6 position of the electron-rich indole ring and one at the C4' position of the pendant phenyl ring.

  • Intrinsic Reactivity: The C4'-Br on the phenyl ring is generally more reactive toward oxidative addition with a standard Pd(0) catalyst. This is because the C6-Br is attached to the electron-donating indole system, which increases the electron density at that position and can slow the initial oxidative addition step of the catalytic cycle.[1][2]

  • Controlling Selectivity: Regioselectivity is almost entirely dictated by the choice of palladium catalyst and, most importantly, the phosphine ligand.[3]

    • For C4' Coupling (the more reactive site): Standard, less-activated catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) with a common base like Na₂CO₃ or K₂CO₃ will likely favor coupling at the C4' position.[3]

    • For C6 Coupling (the less reactive site): To overcome the lower reactivity of the C6-Br bond, a more active catalyst system is required. This involves using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos ).[1][4][5] These ligands accelerate the oxidative addition and reductive elimination steps, enabling the coupling of more challenging, electron-rich aryl halides.[6][7]

Q2: Do I need to protect the indole N-H proton before running the reaction?

A: Yes, N-protection is highly recommended. The indole N-H is acidic and can be deprotonated by the base used in the coupling reaction (e.g., K₃PO₄, Cs₂CO₃). This has several negative consequences:

  • Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center and inhibit catalytic activity.[8]

  • Increased Side Reactions: Deprotonation increases the electron density of the indole ring, making the C6-Br bond even more electron-rich and susceptible to side reactions like hydrodehalogenation (debromination).[9]

Protecting the nitrogen with a group like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prevents these issues, leading to cleaner reactions and more reproducible yields.[9]

Q3: What are the best starting conditions (catalyst, base, solvent) for a novice user targeting C6-arylation?

A: For a selective C6-arylation on the N-protected substrate, a robust and highly active catalyst system is your best starting point. The following table outlines a reliable set of initial conditions.

ParameterRecommended Starting ConditionRationale
Substrate N-Boc-6-Bromo-2-(4-bromophenyl)-1H-indoleProtection prevents side reactions and catalyst inhibition.[8][9]
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources for generating the active Pd(0) species.[10][11]
Ligand SPhos or XPhosBulky, electron-rich biarylphosphine ligands are highly effective for coupling electron-rich aryl bromides.[4][6]
Pd/Ligand Ratio 1:2 to 1:2.2Ensures sufficient ligand is present to form the active monoligated Pd(0) species and prevent catalyst decomposition.
Catalyst Loading 1-2 mol % PdA good starting point to ensure efficient conversion without excessive cost or side reactions.[8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are highly effective in Suzuki couplings.[4][12] K₃PO₄ often works well with a small amount of water.[1]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic solvents that are standard for Suzuki reactions. Thorough degassing is critical to prevent catalyst oxidation.[13]
Temperature 80-100 °CSufficient to drive the reaction to completion without causing significant thermal decomposition.[14]

Q4: What are the most common side reactions, and how can I spot them?

A: Besides incomplete conversion, three main side reactions can complicate your results:

  • Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen. This is a common issue with electron-rich substrates like indoles, especially if the N-H is unprotected.[9] You will see a product with a mass corresponding to the loss of Br and addition of H.

  • Homocoupling: Two molecules of your boronic acid couple to form a biaryl byproduct. This is typically caused by the presence of oxygen.[5][9] This byproduct will not contain your indole starting material.

  • Protodeboronation: The boronic acid starting material loses its boronic acid group, which is replaced by a hydrogen. This is promoted by water and strong bases.[5][9] Using high-quality boronic acid or converting it to a more stable pinacol ester can mitigate this.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: My reaction shows low to no yield of the desired coupled product.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species is essential for the catalytic cycle.[15] If it's not formed or has decomposed, the reaction will fail.

    • Solution: Ensure your palladium precursor and phosphine ligand are from a reliable source and have been stored properly. Phosphine ligands, especially electron-rich ones, can be air-sensitive. Use a fresh batch or consider an air-stable pre-catalyst (e.g., SPhos Pd G3/G4). Crucially, ensure your solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst to remove all oxygen.[5]

  • Possible Cause 2: Indole N-H Interference. As mentioned in the FAQ, an unprotected N-H can shut down the catalysis.[8]

    • Solution: If you did not protect the indole nitrogen, this is the most likely culprit. Re-run the reaction using an N-Boc or N-SEM protected starting material.

  • Possible Cause 3: Poor Choice of Base/Solvent. The base is critical for the transmetalation step.[16] If it's not effective or poorly soluble, the reaction may stall.

    • Solution: Switch to a different base. If you used a carbonate (e.g., K₂CO₃), try a phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective.[12][17] Ensure the base is a fine powder to maximize surface area. For K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can sometimes improve performance, but be aware this can increase protodeboronation.[1]

Problem 2: I'm getting a mixture of products coupled at C6 and C4'. How do I improve selectivity?

  • Possible Cause: Catalyst system is not selective enough. The chosen ligand may be able to promote oxidative addition at both C-Br bonds under the reaction conditions.

    • Solution: To favor C6 coupling, use a bulkier and more electron-rich ligand like XPhos or RuPhos instead of SPhos or dppf.[4][5] The increased steric bulk can create a greater energy difference for the oxidative addition step at the two sites. To favor C4' coupling, use a less active system like Pd(PPh₃)₄ and milder conditions (lower temperature).[18]

  • Possible Cause: Reaction conditions are too harsh. High temperatures can overcome the subtle energy differences that govern selectivity, leading to a mixture of products.

    • Solution: Try lowering the reaction temperature. Run a temperature screen from 60 °C to 100 °C to find the optimal window where the desired reaction proceeds selectively.

Problem 3: I see significant formation of a di-coupled product when I only want mono-coupling.

  • Possible Cause: Incorrect stoichiometry. You may be using too large an excess of the boronic acid.

    • Solution: Carefully control the stoichiometry. For mono-coupling, use between 1.05 and 1.2 equivalents of the boronic acid. Using more than this significantly increases the chance of a second coupling event.

  • Possible Cause: Reaction time is too long. After the initial, faster coupling is complete, the second, slower coupling has more time to occur.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-coupled product appear.

Visualizations and Workflows
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' (Diaryl Complex) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' Out RedElim->ArAr_out (Product) ArX_in Ar-X In ArX_in->OxAdd (Substrate) ArB_in [Ar'-B(OR)₂]⁻ In ArB_in->Transmetal Base_in Base Base_in->Transmetal Decision_Tree start Goal: Couple with 6-Br-2-(4'-Br-phenyl)indole protect Step 1: Protect Indole N-H (e.g., with Boc group) start->protect selectivity Step 2: Desired Selectivity? protect->selectivity c6 Target: C6-Br Coupling (Electron-Rich Site) selectivity->c6 C6-Mono c4 Target: C4'-Br Coupling (Standard Site) selectivity->c4 C4'-Mono both Target: Di-Coupling selectivity->both C6 & C4' c6_cat Use High-Activity System: - Ligand: XPhos, SPhos, RuPhos - Base: K₃PO₄ or Cs₂CO₃ - Temp: 80-100 °C c6->c6_cat c4_cat Use Standard System: - Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ - Base: K₂CO₃ - Temp: ≤ 80 °C c4->c4_cat both_cat Use High-Activity System with >2.2 eq. Boronic Acid both->both_cat

Caption: Decision workflow for choosing a catalyst based on selectivity.

Experimental Protocol: Selective C6-Arylation

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C6-position of N-Boc protected this compound.

Materials:

  • N-Boc-6-Bromo-2-(4-bromophenyl)-1H-indole (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol % Pd)

  • SPhos (0.022 equiv, 2.2 mol %)

  • K₃PO₄, finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add N-Boc-6-Bromo-2-(4-bromophenyl)-1H-indole, the arylboronic acid, and the powdered K₃PO₄.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane. Stir for 5-10 minutes until a homogeneous solution is formed.

  • Reaction Setup: Add anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the solids to achieve a substrate concentration of approximately 0.1 M.

  • Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Extraction: Wash the organic filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C6-arylated product.

References
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Molinaro, C., et al. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysis Science & Technology. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. Available at: [Link]

  • Ghaffar, T., & Parkins, A. W. (2000). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Li, G. Y. (2003). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. Angewandte Chemie. Available at: [Link]

  • Scott, J. S., & Jones, G. O. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • UIV Chem. (n.d.). Mastering Suzuki Coupling: Your Guide to Efficient Palladium Catalysts. UIV Chem. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Riaz, U., & Raza, A. R. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S., & Jones, G. O. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Ishiyama, T., & Miyaura, N. (2016). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available at: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Pye, A., & Taylor, R. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). ResearchGate. Available at: [Link]

  • Smith, A. B., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. Available at: [Link]

  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Available at: [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important indole derivative. Here, we address common issues encountered during synthesis, offering in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

I. Troubleshooting Guide: From Bench to Bulk

Transitioning a synthetic route from laboratory scale to pilot or production scale often introduces a new set of challenges. This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the scale-up of this compound synthesis.

Q1: My reaction yield has significantly dropped after increasing the scale. What are the likely causes and how can I address them?

A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, mixing, and reagent addition.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal reaction temperature.

    • Troubleshooting:

      • Monitor Internal Temperature: Use a probe to monitor the internal reaction temperature, not just the heating mantle or bath temperature.

      • Staged Heating/Cooling: Implement a more gradual heating or cooling profile to allow the entire reaction mass to reach the target temperature uniformly.

      • Jacketed Reactors: For larger scales, utilize jacketed reactors with precise temperature control systems.

  • Poor Mixing and Heterogeneity: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Optimize Agitation: Experiment with different stirrer designs (e.g., anchor, propeller, turbine) and speeds to ensure thorough mixing. Baffles can also be introduced to improve turbulence.

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or addition funnel for slow, controlled addition, especially for highly reactive components. This is critical in reactions like the Fischer indole synthesis to control the exothermic formation of the hydrazone intermediate.[1][2]

  • Changes in Reaction Kinetics: The concentration of reactants can influence reaction rates and pathways.

    • Troubleshooting:

      • Solvent Volume: Maintain the same concentration of reactants as in the small-scale reaction by proportionally increasing the solvent volume. While this increases the batch volume, it can be crucial for reproducibility.

      • Kinetic Analysis: If possible, perform reaction monitoring (e.g., by HPLC or TLC) to understand how the reaction profile changes at a larger scale.

Q2: I'm observing a significant increase in impurity formation, particularly a dark, tar-like substance. What is happening and how can I prevent it?

The formation of dark-colored, often polymeric, byproducts is a frequent challenge in indole synthesis, especially under acidic conditions and at elevated temperatures.

Potential Causes & Solutions:

  • Acid-Catalyzed Decomposition: The Fischer indole synthesis, a common route to this type of indole, utilizes strong acids which can cause degradation of the starting materials, intermediates, or the final product.[1][2]

    • Troubleshooting:

      • Acid Choice and Concentration: The choice of acid catalyst is critical. While strong Brønsted acids like H₂SO₄ or HCl are common, Lewis acids such as ZnCl₂ can sometimes offer better results with fewer side reactions.[3][4] Experiment with different acids and optimize their concentration at a smaller scale before scaling up.

      • Temperature Control: As mentioned in Q1, precise temperature control is paramount. Overheating can accelerate decomposition pathways.

  • Oxidation: Indoles can be susceptible to oxidation, leading to colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be carefully evaluated for compatibility with the reaction chemistry.

Q3: The purification of the final product by column chromatography is becoming impractical and inefficient at a larger scale. What are my alternatives?

Column chromatography, while effective at the lab scale, is often not a viable option for large-scale purification due to cost, time, and solvent consumption.

Effective Scale-Up Purification Strategies:

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Protocol:

      • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for indoles include ethanol, isopropanol, toluene, and heptane mixtures.

      • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

      • Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. A controlled cooling ramp is often more effective than rapid cooling.

      • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Trituration/Slurrying: This technique is useful for removing highly soluble impurities from a solid product.

    • Protocol:

      • Suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble.

      • Stir the slurry for a period of time (e.g., 30 minutes to several hours).

      • Filter the solid, wash with fresh solvent, and dry.

Q4: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

Yes, scaling up any chemical process requires a thorough safety review. For the synthesis of this compound, consider the following:

  • Exothermic Reactions: The formation of intermediates can be exothermic. Ensure your cooling capacity is sufficient to handle the heat generated at a larger scale.

  • Reagent Handling:

    • Hydrazine Derivatives: If using a Fischer indole synthesis approach, be aware that hydrazine derivatives can be toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

    • Strong Acids: Large quantities of strong acids require careful handling and appropriate spill containment measures.

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods for synthesizing 2-arylindoles like this one include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a (4-bromophenyl)hydrazine with 1-(4-bromophenyl)ethanone in the presence of an acid catalyst.[1][5] While widely used, it can suffer from harsh conditions and the formation of regioisomers if the ketone is not symmetrical.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often employ palladium catalysis. For instance, a Larock indole synthesis could involve the coupling of a 2-alkynyl aniline with an aryl halide.[6][7] These methods often offer milder reaction conditions and greater functional group tolerance.

  • One-Pot Multicomponent Reactions: Innovative approaches are being developed that allow for the assembly of the indole core from simple starting materials in a single step, which can be advantageous for large-scale synthesis.[8][9]

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. Developing a robust HPLC method early in the process is crucial for monitoring reaction progress and final product quality.

Q3: My final product has a persistent color. How can I decolorize it?
  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization may be necessary to achieve the desired level of purity and color.

III. Experimental Protocols & Data

Illustrative Fischer Indole Synthesis Protocol (Lab Scale)

This protocol is for illustrative purposes and should be optimized for your specific conditions.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.

    • Add (4-bromophenyl)hydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

    • The hydrazone may precipitate from the solution and can be isolated by filtration.

  • Cyclization:

    • Suspend the crude hydrazone in a high-boiling solvent such as toluene or xylenes.

    • Add a suitable acid catalyst, for example, polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture to reflux (typically 110-140 °C) for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.

    • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Comparison of Cyclization Conditions
CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
PPAToluene1104-660-75Can be viscous and difficult to stir at large scale.
ZnCl₂Dioxane1006-855-70Milder conditions, but may require longer reaction times.
H₂SO₄Acetic Acid1182-450-65Harsh conditions, potential for sulfonation byproducts.

Note: Yields are approximate and highly dependent on the specific reaction conditions and scale.

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield on Scale-Up

Caption: Decision tree for troubleshooting low yields in scale-up synthesis.

General Synthesis and Purification Workflow

Synthesis_Workflow Start Starting Materials: 4-Bromoacetophenone (4-Bromophenyl)hydrazine Step1 Hydrazone Formation Start->Step1 Step2 Acid-Catalyzed Cyclization (e.g., Fischer Indole Synthesis) Step1->Step2 Workup Quench, Neutralize, & Extract Step2->Workup Crude Crude Product Workup->Crude Purify Purification: Recrystallization or Trituration Crude->Purify Final Pure this compound Purify->Final

Caption: A typical workflow for the synthesis and purification of the target indole.

V. References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 56(7), 2281-2283.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

  • He, C., & Li, C. (2020). Synthesis of 2,3-disubstituted indoles via a Pd-catalyzed Cacchi reaction. MDPI.

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Organic Syntheses, 88, 1-13.

  • BenchChem. (2025). Large-Scale Synthesis of 6-Bromo-1H-indazole.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • Hughes, D. L. (1993). The Fischer indole synthesis. A review. Organic Preparations and Procedures International, 25(6), 607-632.

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5763-5765.

  • Reddit. (2021). Problems with Fischer indole synthesis.

  • Reitti, M., & Kappe, C. O. (2018). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC.

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH.

  • Hunan Huateng Pharmaceutical Co Ltd. (2015). Preparation method of 6-bromoindole derivative. Google Patents.

  • Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. RSC Publishing.

  • Dömling, A. (2022). Sustainable Multicomponent Indole Synthesis with Broad Scope. ResearchGate.

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Anticancer Activity of 6-Bromo-2-(4-bromophenyl)-1H-indole: A Strategy for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a robust framework for the systematic validation of the anticancer potential of the novel compound, 6-Bromo-2-(4-bromophenyl)-1H-indole. While specific biological data for this exact molecule is not yet publicly available, its structural similarity to the well-studied 2-phenylindole class of compounds suggests a high probability of interesting anticancer activity. This document, therefore, outlines a comprehensive, experimentally-driven strategy to ascertain its efficacy and elucidate its mechanism of action, using data from closely related analogues as a comparative benchmark.

Introduction: The Promise of the 2-Phenylindole Scaffold

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents. Its unique electronic properties and bioavailability make it an attractive starting point for the design of novel therapeutics. The 2-phenylindole subclass, in particular, has garnered significant attention for its potent and diverse anticancer activities, which are often mediated through the disruption of key cellular processes like microtubule dynamics and cell signaling pathways. The introduction of halogen atoms, such as bromine, into the indole structure can further enhance potency and modulate pharmacological properties. This guide will walk you through the essential steps to determine if this compound is a viable anticancer candidate.

Initial Validation: In Vitro Cytotoxicity Screening

The first critical step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines representing different tumor types should be used to determine the breadth and selectivity of the compound's activity.

Recommended Cell Lines:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • HCT116: Colorectal carcinoma

  • A549: Lung carcinoma

  • A non-cancerous cell line (e.g., MCF-10A or MRC-5): To assess selectivity for cancer cells.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate the chosen cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration.

Comparative Data for 2-Phenylindole Analogues:

To provide a benchmark for the expected potency of this compound, the following table summarizes the IC50 values of structurally related compounds against various cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
2-Phenylindole Derivative 3a MCF-7 (Breast)1.31[1]
2-Phenylindole Derivative 3e MCF-7 (Breast)1.60 nM[2]
2-Phenylindole Derivative 31 MCF-7 (Breast)2.71[3]
2-Phenylindole Derivative 86 MCF-7 (Breast)1.86[3]
6-bromo-1-Boc-brassinin analogueHCT116 (Colon)7.1[4]
6-bromo-1-Boc-brassinin analogueA549 (Lung)8.8[4]

Note: The potency can vary significantly based on the specific substitutions on the 2-phenylindole core.

Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next crucial phase is to understand how the compound kills cancer cells. Based on the known mechanisms of 2-phenylindole derivatives, the following investigations are recommended.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Key Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Apoptosis Induction Workflow:

start Cancer Cells Treated with This compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze quadrants Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) analyze->quadrants

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cell division.

Key Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.

Visualization of Cell Cycle Arrest:

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest Cell Cycle Arrest (Induced by Compound) M->Arrest Blockade

Caption: Potential G2/M Cell Cycle Arrest.

Target-Based Mechanistic Studies

Based on the structure-activity relationships of 2-phenylindole analogues, two primary molecular targets are likely: tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2).

3.3.1. Tubulin Polymerization Inhibition

Many 2-phenylindole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest.[5]

Key Experimental Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescence-based reporter, and GTP-containing buffer.

  • Compound Addition: Add serial dilutions of this compound, a positive control (e.g., Nocodazole), and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the fluorescence increase.

3.3.2. VEGFR-2 Kinase Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Some indole derivatives have been shown to inhibit VEGFR-2.

Key Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Use a luminescence-based method (e.g., Kinase-Glo®) to measure the amount of ATP remaining in the reaction. A higher luminescence signal indicates greater inhibition of VEGFR-2 activity.

Visualization of Potential Signaling Pathway Inhibition:

cluster_0 Angiogenesis Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Compound This compound Compound->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and logical workflow for the initial validation of the anticancer activity of this compound. By systematically performing cytotoxicity screening and delving into the potential mechanisms of action, researchers can build a strong data package to support the further development of this promising compound. Positive results from these in vitro studies would warrant progression to more complex cellular models and eventually to in vivo animal studies to assess efficacy and safety in a whole-organism context. The 2-phenylindole scaffold continues to be a rich source of potential anticancer therapeutics, and a thorough and rigorous evaluation, as outlined here, is the first step in translating this potential into clinical reality.

References

  • El-Nakkady, S. S., Hanna, M. M., Roaiah, H. M., & Ghannam, I. A. Y. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. European Journal of Medicinal Chemistry, 47(1), 387–398.
  • Yousif, M. N., El-Sayed, W. A., & Abbas, S. E. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 1-11.
  • Bright, S. A., Greene, L. M., Croke, A., Meegan, M. J., & Zisterer, D. M. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4238–4253.
  • Dörksen, S., D'hooge, W., De Kimpe, N., & Ehlers, A. W. (2007). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 15(23), 7380–7393.
  • Mai, A., Rotili, D., Massa, S., Brosch, G., Simonetti, G., Passariello, C., & Palamara, A. T. (2006). Discovery of 2-phenyl-1H-indole derivatives as a new class of potent and selective histone deacetylase inhibitors. Journal of Medicinal Chemistry, 49(22), 6438–6448.
  • Leoni, F., Zian, D., Castoria, G., & Gnerre, C. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). Future Medicinal Chemistry, 8(12), 1435–1455.
  • Hajiyeva, Z., & Acar, Ç. (2015). Structural findings of phenylindoles as cytotoxic antimitotic agents in human breast cancer cell lines through multiple validated QSAR studies. Toxicology in Vitro, 29(7), 1709–1720.
  • Serafim, R. A., de Oliveira, P. F., Goulart, L. R., & de Oliveira, C. J. (2020). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Bioorganic Chemistry, 100, 103932.

Sources

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating 6-Bromo-2-(4-bromophenyl)-1H-indole in Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 6-Bromo-2-(4-bromophenyl)-1H-indole against established classes of kinase inhibitors. In the landscape of targeted therapeutics, small molecule inhibitors are pivotal tools for dissecting and manipulating cellular signaling pathways.[1][2] Protein kinases, which regulate a vast array of cellular processes, are among the most critical targets in drug discovery, particularly in oncology.[3][4]

A crucial point of clarification is central to this guide: while the user's topic of interest, this compound, is a well-characterized small molecule, it is predominantly recognized in scientific literature not as a direct kinase inhibitor, but as GW4064 , a potent and selective agonist of the Farnesoid X Receptor (FXR).[5][6] FXR is a nuclear receptor, a class of proteins distinct from kinases, that regulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.[5][7]

This guide will therefore proceed with the following structure to provide a scientifically robust and insightful comparison:

  • Deconstruction of Mechanisms: We will first elucidate the established mechanism of action for GW4064 (this compound) via the FXR pathway. Subsequently, we will contrast this with the direct enzymatic inhibition mechanisms of prominent kinase inhibitor classes targeting Cyclin-Dependent Kinase 2 (CDK2), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Glycogen Synthase Kinase 3β (GSK-3β).

  • Comparative Data Analysis: We will present a comparative table summarizing the molecular targets, potency (EC50 for agonists, IC50 for inhibitors), and key cellular outcomes for GW4064 and representative inhibitors from the selected kinase families.

  • Experimental Validation Protocols: We will provide detailed, field-proven methodologies for two critical assays: the In Vitro Kinase Inhibition Assay, which is the gold standard for determining if a compound directly inhibits a kinase, and the Cellular Thermal Shift Assay (CETSA), a powerful technique to verify that a compound engages its intended target within the complex environment of a living cell.[8]

By juxtaposing a potent nuclear receptor agonist with true kinase inhibitors, this guide offers a unique perspective on the diverse strategies for modulating cellular signaling and provides the experimental framework necessary for rigorous validation of any small molecule modulator.

Part 1: Mechanisms of Action - A Tale of Two Target Classes

Understanding the fundamental difference between activating a nuclear receptor and inhibiting a kinase is essential for interpreting cellular responses and designing effective experiments.

The Agonist Approach: this compound (GW4064) and the FXR Pathway

GW4064 acts as an agonist, meaning it binds to and activates its target, the Farnesoid X Receptor. FXR functions as a ligand-activated transcription factor. Upon binding by an agonist like GW4064, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary downstream effectors include genes like Small Heterodimer Partner (SHP), which in turn regulates pathways controlling cholesterol metabolism and bile acid synthesis.[6] The activation of this pathway has profound effects on metabolic homeostasis.

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Translocates & Binds to DNA TargetGenes Target Gene Transcription (e.g., SHP) FXRE->TargetGenes Modulates Transcription Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) TargetGenes->Metabolic_Regulation Leads to

Caption: FXR signaling pathway activated by GW4064.

The Inhibitor Approach: Targeting Key Kinases

In contrast, kinase inhibitors typically function by preventing the catalytic activity of their target enzyme. Most small molecule kinase inhibitors are ATP-competitive, meaning they occupy the binding pocket normally reserved for ATP, thus blocking the transfer of a phosphate group to a substrate protein.[9] This action halts the downstream signaling cascade.

  • CDK2 Inhibitors: Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, specifically the G1 to S phase transition.[10][11] Its activity is dependent on binding to its regulatory partner, Cyclin E or Cyclin A.[] Inhibiting CDK2 prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[13] This is a common strategy in cancer therapy to halt uncontrolled cell proliferation.[11]

  • PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases that are constitutively active and play significant roles in cell survival, proliferation, and resistance to apoptosis.[14][15] They phosphorylate numerous substrates, including the pro-apoptotic protein BAD, thereby inactivating it. Inhibiting PIM kinases can thus re-sensitize cancer cells to apoptotic signals.

  • GSK-3β Inhibitors: Glycogen Synthase Kinase 3β (GSK-3β) is a highly versatile serine/threonine kinase involved in a multitude of pathways, including glycogen metabolism, cell fate, and inflammation.[16][17] Unlike many kinases, GSK-3β is typically active in resting cells and is inhibited by upstream signals.[17] Small molecule inhibitors of GSK-3β directly block its activity, which can mimic signaling events like the insulin pathway.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade Kinase Active Kinase (e.g., CDK2, PIM, GSK-3β) PhosphoSubstrate Phosphorylated Substrate (Active/Inactive) Kinase->PhosphoSubstrate Phosphorylation Blocked X ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Triggers Inhibitor Kinase Inhibitor Inhibitor->Kinase Binds to ATP Pocket Blocked->PhosphoSubstrate Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase Buffer, Purified Kinase Enzyme, Substrate, and Test Compound B Incubate Kinase with Test Compound (or Vehicle) A->B C Initiate reaction by adding Substrate and [γ-³²P]ATP B->C D Incubate at 30°C for a defined time (e.g., 30 min) C->D E Stop reaction (e.g., add SDS buffer) D->E F Separate products via SDS-PAGE E->F G Expose gel to phosphor screen and quantify radiolabel incorporation F->G H Calculate % Inhibition and determine IC50 G->H

Caption: Experimental workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 2x Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT).

    • Dilute purified recombinant kinase and substrate (e.g., Histone H1 for CDK2) to desired working concentrations in 1x Kinase Assay Buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further into 1x Kinase Assay Buffer. Include a vehicle-only control (DMSO) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted test compound or control solution.

    • Add 20 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Prepare the ATP reaction mix: In 1x Kinase Assay Buffer, combine cold ATP to a final concentration of 100 µM and spike with [γ-³²P]ATP (10 µCi per reaction).

    • Initiate the kinase reaction by adding 20 µL of the ATP reaction mix to each well. [18]

  • Reaction Incubation and Termination:

    • Incubate the plate at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Terminate the reaction by adding 25 µL of 4x SDS-PAGE loading buffer. [19]

  • Detection and Analysis:

    • Boil the samples for 5 minutes, then load 20 µL onto an SDS-PAGE gel.

    • After electrophoresis, stain the gel with Coomassie Blue to visualize total protein, then dry the gel.

    • Expose the dried gel to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

    • Quantify the band intensity using densitometry software.

    • Calculate the percentage of inhibition relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: CETSA is a biophysical assay that confirms direct binding between a compound and its protein target inside a living cell. [8][20]The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tm). [21]By heating cells to a range of temperatures, one can create a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of a compound is strong evidence of target engagement. [22][23]This method is invaluable for distinguishing true on-target effects from downstream or off-target phenomena. [24] Self-Validating System: The assay is internally controlled. The melting curve of the target protein in vehicle-treated cells serves as the baseline against which the compound-treated curve is compared. A non-binding compound will show no thermal shift.

CETSA_Workflow A 1. Treat intact cells with Test Compound or Vehicle B 2. Aliquot cells and heat to a range of temperatures (e.g., 40°C - 70°C) A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble fraction (unfolded protein precipitates) via ultracentrifugation C->D E 5. Collect supernatant containing soluble, stable protein D->E F 6. Detect target protein in supernatant (e.g., Western Blot, ELISA) E->F G 7. Plot soluble protein vs. temperature to generate melting curves & assess shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound (e.g., GW4064) or vehicle (e.g., DMSO) at a desired concentration for a specified time (e.g., 1 hour) in culture media.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). An unheated sample serves as a control.

    • Cool the samples to room temperature for 3 minutes. [8]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • To separate the soluble (folded) proteins from the precipitated (unfolded) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant from each tube.

    • Quantify the amount of the specific target protein (e.g., FXR for GW4064, or CDK2 for a CDK2 inhibitor) in each supernatant using a method like Western blotting or an ELISA-based format (e.g., AlphaScreen).

    • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against the corresponding temperature.

    • Compare the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

This guide clarifies the distinct mechanistic identity of this compound (GW4064) as a Farnesoid X Receptor agonist, not a conventional kinase inhibitor. By comparing its mode of action with that of true kinase inhibitors targeting CDK2, PIM, and GSK-3β, we highlight the different strategic approaches to modulating cellular signaling. GW4064 initiates a transcriptional program by activating a nuclear receptor, while kinase inhibitors directly block enzymatic activity to halt signaling cascades.

For researchers investigating any small molecule, the provided experimental protocols for in vitro kinase assays and Cellular Thermal Shift Assays represent the essential toolkit for validating the compound's mechanism. The former is crucial for identifying direct enzymatic inhibition, while the latter provides undeniable evidence of target engagement in a physiologically relevant context. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity and advancing the development of targeted therapeutics.

References

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). J Immunother Precis Oncol, 8(1), 47-54.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Chahrour, O., et al. (2012). Small Molecule Kinase Inhibitors as Anti-Cancer Therapeutics. Mini-Reviews in Medicinal Chemistry, 12(5). [Link]

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A Comparative Guide to the Definitive Structural Confirmation of 6-Bromo-2-(4-bromophenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is the bedrock of credible research. The 2,6-disubstituted indole scaffold, particularly halogenated derivatives like 6-Bromo-2-(4-bromophenyl)-1H-indole, represents a privileged structure in numerous pharmacologically active agents. Its correct characterization is non-negotiable.

This guide provides an in-depth comparison of the critical analytical techniques required to definitively confirm the structure of this target molecule. We will move beyond procedural descriptions to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.

Part 1: A Comparative Overview of Synthetic Strategies

The synthetic route chosen invariably influences the potential impurities and isomeric byproducts, making a foundational understanding essential for targeted analysis. While numerous methods exist for indole synthesis, the Bischler-Möhlau and Fischer syntheses are classical and highly relevant for 2-arylindoles.[1][2]

The Bischler-Möhlau synthesis is particularly direct for this class of compounds, involving the reaction of an α-bromo-acetophenone with an excess of an aniline.[3][4] However, this method has been historically noted for requiring harsh conditions and sometimes resulting in low yields or unpredictable regiochemistry.[1][5] Modern modifications, such as the use of microwave irradiation or lithium bromide catalysis, have been developed to mitigate these issues.[3]

The Fischer indole synthesis , a more widely known method, produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][6] This robust reaction proceeds through a phenylhydrazone intermediate followed by a[7][7]-sigmatropic rearrangement.[2][8]

Table 1: Comparison of Primary Synthetic Routes for 2-Arylindoles

FeatureBischler-Möhlau SynthesisFischer Indole Synthesis
Precursors α-Aryl-α-halo ketone + Aryl amineAryl hydrazine + Ketone/Aldehyde
Key Intermediate α-Arylamino ketonePhenylhydrazone / Ene-hydrazine
Conditions Often harsh (high temp.); can be improved with microwave or catalysis.[3]Requires Brønsted or Lewis acid catalysis.[2]
Primary Advantage Direct assembly from readily available building blocks.Generally reliable and high-yielding for a wide scope of substrates.
Potential Issue Potential for complex mechanistic pathways leading to regioisomeric products (e.g., 3-aryl indoles).[5]The required aryl hydrazine may not be commercially available or stable.

Below is a generalized workflow illustrating the synthesis and subsequent analytical confirmation process.

G cluster_synthesis Synthetic Phase cluster_analysis Analytical Phase start Starting Materials (e.g., 4-Bromoaniline, 2-Bromo-1-(4-bromophenyl)ethanone) reaction Indole Synthesis (e.g., Bischler-Möhlau) start->reaction Reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification Crude Product compound Purified Target Compound: This compound purification->compound Isolated Product ms Mass Spectrometry (MS) confirmed Unambiguous Structural Confirmation ms->confirmed Molecular Weight & Isotopic Pattern nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr->confirmed Connectivity & Proton/Carbon Environment xray X-ray Crystallography xray->confirmed 3D Structure & Stereochemistry compound->ms compound->nmr compound->xray

Caption: General workflow from synthesis to structural confirmation.

Part 2: The Analytical Toolkit for Structural Elucidation

A multi-pronged analytical approach is essential. Relying on a single technique can lead to misinterpretation, especially when dealing with potential isomers.

A. Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first critical piece of evidence. For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.

Expertise & Causality: The target molecule, C₁₄H₉Br₂N, contains two bromine atoms.[9] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum will not be a single peak (M⁺) but a characteristic triplet cluster:

  • [M]⁺: Contains two ⁷⁹Br atoms.

  • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks should be approximately 1:2:1, providing a definitive signature for a dibrominated compound.

Table 2: Predicted High-Resolution MS Data for C₁₄H₉Br₂N

IonFormulaCalculated m/zDescription
[M]⁺C₁₄H₉⁷⁹Br₂N348.9105Molecular ion with two ⁷⁹Br isotopes
[M+2]⁺C₁₄H₉⁷⁹Br⁸¹BrN350.9084Molecular ion with one of each Br isotope
[M+4]⁺C₁₄H₉⁸¹Br₂N352.9064Molecular ion with two ⁸¹Br isotopes

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution 1:100 in the same solvent.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent Q-TOF) equipped with an ESI source.[10]

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3000–4000 V

    • Drying Gas (N₂): 5–10 L/min

    • Gas Temperature: 300–350 °C[11]

    • Nebulizer Pressure: 30–45 psi[11]

  • Data Acquisition: Infuse the sample solution at a flow rate of 0.2–0.4 mL/min.[11][12] Acquire data in the m/z range of 100–1000.

  • Analysis: Observe the mass spectrum for the characteristic 1:2:1 triplet pattern around m/z 349, 351, and 353. Compare the measured accurate mass to the calculated value to confirm the elemental composition.

B. NMR Spectroscopy: Mapping the Atomic Connectivity

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, revealing how the atoms are connected. ¹H NMR provides information on the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies the different types of carbon atoms.

Expertise & Causality: The predicted structure has a distinct set of aromatic protons whose chemical shifts and coupling constants (J-values) are highly informative.

  • Indole Ring Protons: The protons at positions 4, 5, and 7 will show splitting patterns consistent with their neighbors. The H-7 proton, adjacent to the bromine at C-6, is expected to be a doublet. The H-5 proton, also adjacent to the C-6 bromine, will also be a doublet. The H-4 proton, meta to the C-6 bromine, will likely appear as a singlet or a narrowly split doublet. The H-3 proton on the pyrrole ring is typically a singlet.

  • Phenyl Ring Protons: The C-2 phenyl ring is substituted at the para-position with a bromine atom. This creates a symmetric AA'BB' system, which will appear as two distinct doublets in the aromatic region, each integrating to 2 protons.

  • Indole N-H Proton: This proton is typically a broad singlet located far downfield (>8.0 ppm).[13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
N-H~11.5, br s-
H-3~6.8, s~101
H-4~7.8, d, J≈1.5~123
H-5~7.2, dd, J≈8.5, 1.5~125
H-7~7.6, d, J≈8.5~114
H-2', H-6'~7.8, d, J≈8.5~128
H-3', H-5'~7.6, d, J≈8.5~132
C-2-~139
C-3a-~129
C-6-~116 (C-Br)
C-7a-~137
C-1'-~130
C-4'-~122 (C-Br)

Note: These are estimated values. Actual shifts may vary. 2D NMR techniques like COSY (proton-proton correlation) and HMBC (long-range carbon-proton correlation) are required for definitive assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of ~16 ppm.

    • Use a relaxation delay of 1–2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

    • Use a spectral width of ~240 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

C. Single-Crystal X-ray Crystallography: The Gold Standard

For an irrefutable structural proof, single-crystal X-ray crystallography stands alone. It provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and the overall conformation in the solid state.

Expertise & Causality: While obtaining a suitable single crystal can be a challenge, the resulting data is definitive. It will not only confirm the connectivity established by NMR but will also reveal key structural parameters. For instance, the dihedral angle between the indole ring system and the C-2 phenyl ring can be precisely measured.[7][14] Furthermore, it allows for the visualization of intermolecular interactions, such as hydrogen bonding (e.g., N-H···π) and π-π stacking, which govern the crystal packing.[7]

G synthesis Synthesized & Purified Compound screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) synthesis->screening optimization Optimization of Crystal Growth Conditions screening->optimization Hits Found harvesting Crystal Harvesting & Mounting optimization->harvesting Single Crystals Obtained diffraction X-ray Diffraction Data Collection harvesting->diffraction processing Data Processing (Integration, Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation & Analysis (CIF File) refinement->validation

Caption: A typical experimental workflow for X-ray crystallography.[15]

Experimental Protocol: X-ray Crystallography Workflow

  • Crystallization: The critical first step is to grow high-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., chloroform, ethyl acetate/hexane).[16] Vapor diffusion techniques are also commonly employed.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (~100–150 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[17] This model is then refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.[17]

  • Validation: The final structure is validated using metrics like the R-factor (R1) and by checking for any inconsistencies. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion: An Integrated and Self-Validating Approach

The definitive structural confirmation of this compound is not achieved by a single "magic bullet" technique. Instead, it requires a logical, integrated workflow where each analytical method provides a complementary piece of the puzzle.

  • Mass Spectrometry validates the molecular formula and the presence of two bromine atoms.

  • NMR Spectroscopy confirms the atomic connectivity and rules out isomeric possibilities.

  • X-ray Crystallography provides the ultimate, unambiguous 3D structure.

By systematically applying these techniques and understanding the causal relationship between the molecular structure and the experimental data, researchers can ensure the scientific integrity of their work and build a foundation of trust for subsequent drug development and biological studies.

References

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A Comparative Guide to the Biological Activity of Substituted 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of substituted 2-phenylindoles, with a focus on their anticancer, antimicrobial, and antioxidant properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile class of molecules.

The 2-Phenylindole Scaffold: A Versatile Pharmacophore

The indole ring system is a common motif in biologically active natural products and synthetic drugs. The addition of a phenyl group at the 2-position creates the 2-phenylindole core, which has been shown to interact with various biological targets. The versatility of this scaffold lies in the fact that substitutions can be readily made on the indole nitrogen, the indole ring, and the 2-phenyl ring, allowing for the fine-tuning of its pharmacological properties. This has led to the development of a vast library of derivatives with diverse biological activities, including but not limited to anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[1]

Synthesis of Substituted 2-Phenylindoles

The synthesis of substituted 2-phenylindoles can be achieved through various methods, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being the most common. The choice of synthetic route often depends on the desired substitution pattern.

Fischer Indole Synthesis

This classical method involves the reaction of a substituted phenylhydrazine with a substituted acetophenone in the presence of an acid catalyst. This one-pot synthesis is efficient for generating a variety of 2-phenylindoles with substituents on both the indole and phenyl rings.[2]

Palladium-Catalyzed Synthesis

Modern synthetic methods often employ palladium catalysts for the construction of the 2-phenylindole core. One such approach is the heteroannulation of 2-haloaniline derivatives with phenylacetylene.[3][4] This method offers mild reaction conditions and good functional group tolerance. Another palladium-catalyzed approach involves the tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.[1]

Comparative Analysis of Biological Activities

The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of the substituents on the core scaffold. The following sections provide a comparative overview of their anticancer, antimicrobial, and antioxidant activities, supported by experimental data.

Anticancer Activity

Substituted 2-phenylindoles have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[5][6][7] Their primary mechanism of action often involves the disruption of microtubule dynamics through inhibition of tubulin polymerization.[8]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substituents on the 2-Phenyl Ring: Electron-withdrawing groups, such as halogens or nitro groups, at the para-position of the 2-phenyl ring generally enhance anticancer activity.[9] Methoxy groups at the 3- and 4-positions of the phenyl ring have also been shown to be favorable.

  • Substituents on the Indole Ring: The presence of a free N-H group on the indole ring is often crucial for activity, as it can act as a hydrogen bond donor.[10] Alkylation or acylation of the indole nitrogen can modulate activity, with some N-substituted derivatives showing potent effects.

  • Position 3 of the Indole Ring: Modifications at the 3-position of the indole ring can significantly impact cytotoxicity. For instance, the introduction of a cyano or oxime group can lead to potent nitric oxide synthase and NFκB inhibition, contributing to the anticancer effect.[3]

Comparative Cytotoxicity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted 2-phenylindoles against common cancer cell lines, demonstrating the impact of different substitution patterns.

CompoundR1 (Indole)R2 (Phenyl)Cell LineIC50 (µM)Reference
1 HHMCF-7>100[5]
2 H4-OCH3MCF-715.2[5]
3 H4-ClMCF-78.7[5]
4 H4-NO2A5492.59[5]
5 CH34-OCH3MCF-710.8[5]
6 H3,4,5-(OCH3)3MCF-71.86[6]
7 H4-FA5495.17[8]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer 2-phenylindoles exert their effect by binding to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

Molecular docking studies have provided valuable insights into the binding interactions between 2-phenylindole derivatives and the colchicine binding site of tubulin. These studies reveal the importance of hydrogen bonding and hydrophobic interactions for potent inhibition. For example, the indole N-H can form a crucial hydrogen bond with the backbone of Thr179 in the α-subunit, while the substituted phenyl ring fits into a hydrophobic pocket.[11]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: A typical workflow for the evaluation of the anticancer activity of substituted 2-phenylindoles.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G 2-Phenylindole 2-Phenylindole β-Tubulin β-Tubulin 2-Phenylindole->β-Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization 2-Phenylindole->Microtubule Polymerization Inhibits β-Tubulin->Microtubule Polymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of 2-phenylindoles as tubulin polymerization inhibitors.

Antimicrobial Activity

Substituted 2-phenylindoles have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial efficacy is influenced by the lipophilicity and electronic properties of the substituents.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound through the microbial cell membrane.

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups on the 2-phenyl ring has been reported to enhance antibacterial activity against certain strains.[12] Conversely, electron-withdrawing groups can also contribute to potent activity, indicating that the electronic effects are species-dependent.

  • Bis-indoles: Dimeric indole derivatives, or bis-indoles, have shown particularly potent and broad-spectrum antibacterial activity, including against multidrug-resistant strains.[13][14]

Comparative Antimicrobial Data:

The following table presents the minimum inhibitory concentration (MIC) values of selected 2-phenylindole derivatives against representative Gram-positive and Gram-negative bacteria.

CompoundR1 (Indole)R2 (Phenyl)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
8 H4-CH3125250[12]
9 H4-Cl62.5125[12]
10 H4-NO231.2562.5[12]
MBX 1162 (bis-indole) --0.124[14]
Antioxidant Activity

The indole nucleus is known to possess antioxidant properties due to its ability to donate a hydrogen atom from the N-H group, thereby scavenging free radicals.[15] The antioxidant capacity of 2-phenylindoles can be further modulated by the introduction of specific substituents.

Structure-Activity Relationship (SAR) for Antioxidant Activity:

  • Electron-donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the phenyl ring generally enhances antioxidant activity. These groups can stabilize the resulting radical through resonance.

  • Position of Substituents: The position of the substituents on the phenyl ring also plays a role. For instance, hydroxyl groups at the ortho and para positions are particularly effective at increasing antioxidant capacity.

Comparative Antioxidant Data (DPPH Radical Scavenging Assay):

The following table shows the IC50 values for the DPPH radical scavenging activity of some substituted 2-phenylindoles. A lower IC50 value indicates greater antioxidant activity.

CompoundR (Phenyl)DPPH Scavenging IC50 (µM)Reference
11 H>500[15]
12 4-OH86.77[10]
13 4-OCH3136.8[10]
14 3,4-(OH)250.98[10]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. Detailed step-by-step methodologies for the key assays discussed in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Petri dishes

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare and sterilize the agar medium and pour it into Petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion

Substituted 2-phenylindoles represent a highly versatile and promising class of compounds with a broad range of biological activities. Their anticancer properties, primarily driven by the inhibition of tubulin polymerization, have been extensively studied, revealing clear structure-activity relationships that can guide the design of more potent and selective agents. Furthermore, their significant antimicrobial and antioxidant activities highlight their potential for development in other therapeutic areas. The synthetic accessibility of the 2-phenylindole scaffold allows for extensive structural modifications, providing a rich platform for the discovery of novel drug candidates. Future research should continue to explore the diverse biological potential of this scaffold, with a focus on optimizing their pharmacokinetic and pharmacodynamic properties for clinical applications.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of the In Vitro Efficacy of 6-Bromo-2-(4-bromophenyl)-1H-indole Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique structure allows for interactions with various biological targets, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[2] Numerous indole derivatives have been investigated and have shown potent anticancer activities through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[3][4][5][6]

The compound 6-Bromo-2-(4-bromophenyl)-1H-indole, hereafter referred to as Compound X , represents a novel investigational molecule designed to leverage the established anticancer potential of the indole scaffold. The introduction of bromine atoms at specific positions on both the indole ring and the phenyl substituent is a strategic chemical modification intended to enhance its biological activity. Halogenation, particularly bromination, has been shown in many instances to improve the anticancer efficacy of parent compounds.

This guide provides an in-depth, yet hypothetical, comparative evaluation of the in vitro anticancer efficacy of Compound X against two well-established and clinically relevant anticancer drugs: Paclitaxel , a microtubule-stabilizing agent[7][8], and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.[9][10] The human breast adenocarcinoma cell line, MCF-7, was selected as the in vitro model for this comparative study due to its well-characterized nature and its common use in cancer research.[11][12]

The primary objective of this guide is to present a scientifically rigorous, albeit prospective, analysis of Compound X's potential as a novel anticancer agent. This is achieved by outlining detailed experimental protocols and presenting plausible, comparative data on cytotoxicity, cell cycle arrest, and apoptosis induction.

Comparative Efficacy: A Prospective Analysis

In this section, we present the hypothetical results from a series of in vitro assays designed to compare the anticancer effects of Compound X with Paclitaxel and Sunitinib on the MCF-7 breast cancer cell line.

Data Presentation

The following table summarizes the prospective data from the comparative in vitro assays. The data for Compound X is hypothetical but is based on the known activities of similar bromo-substituted indole derivatives.

Compound/Drug Cytotoxicity (IC50 in µM) *Cell Cycle Arrest (% of cells in G2/M phase) Apoptosis Induction (% of apoptotic cells)
Compound X 5.865%72%
Paclitaxel 7.5[13][14]70%75%
Sunitinib 15.225%45%
Vehicle Control (DMSO) > 10015%5%

*IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7 (ATCC HTB-22).[1]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[15] The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of Compound X, Paclitaxel, Sunitinib, or vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][20][21]

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the IC50 concentrations of Compound X, Paclitaxel, Sunitinib, or vehicle control for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.[22][23][24][25]

  • Cell Treatment: MCF-7 cells are treated with the IC50 concentrations of the compounds for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide are added to the cell suspension. The cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Mandatory Visualization

Signaling Pathway Diagram

cluster_0 Apoptotic Stimulus (e.g., Compound X) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound_X Compound X Bax_Bak Bax/Bak Activation Compound_X->Bax_Bak Induces Mito Mitochondrion Bax_Bak->Mito Acts on Cyto_c Cytochrome c Release Mito->Cyto_c Releases Apaf1 Apaf-1 Cyto_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Casp9 Caspase-9 Activation Casp9->Apoptosome Recruited to Casp3 Caspase-3 Activation Apoptosome->Casp3 Activates PARP_Cleavage PARP Cleavage Casp3->PARP_Cleavage DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Frag->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by Compound X.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture MCF-7 Cell Culture Seeding Seed Cells into Plates Cell_Culture->Seeding Treatment Treat with Compounds (Compound X, Paclitaxel, Sunitinib) Seeding->Treatment MTT MTT Assay (48h) - Cytotoxicity (IC50) Treatment->MTT Cell_Cycle Cell Cycle Analysis (24h) - PI Staining Treatment->Cell_Cycle Apoptosis Apoptosis Assay (48h) - Annexin V/PI Staining Treatment->Apoptosis Plate_Reader Spectrophotometry (Plate Reader) MTT->Plate_Reader Flow_Cytometry Flow Cytometry Cell_Cycle->Flow_Cytometry Apoptosis->Flow_Cytometry Data_Interpretation Data Interpretation & Comparison Plate_Reader->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: Workflow for the in vitro comparison of anticancer compounds.

Conclusion

This guide has outlined a prospective framework for evaluating the anticancer efficacy of a novel indole derivative, this compound (Compound X), in comparison to the established drugs Paclitaxel and Sunitinib. The hypothetical data presented suggests that Compound X could be a potent anticancer agent, exhibiting strong cytotoxicity, inducing significant G2/M phase cell cycle arrest, and promoting a high rate of apoptosis in MCF-7 breast cancer cells.

The detailed experimental protocols provided serve as a robust foundation for conducting such comparative studies, ensuring scientific integrity and reproducibility. The visualizations of the potential signaling pathway and the experimental workflow offer clear conceptual frameworks for understanding the mechanism of action and the research methodology.

While the data for Compound X is hypothetical, it is grounded in the extensive body of research on bromo-substituted indole derivatives, which have consistently demonstrated promising anticancer properties. Further empirical investigation is warranted to validate these prospective findings and to fully elucidate the therapeutic potential of this compound.

References

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  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-(4-bromophenyl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant therapeutic value.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets. The specific compound, 6-Bromo-2-(4-bromophenyl)-1H-indole, presents a di-brominated core structure that serves as a compelling starting point for developing novel therapeutic agents. The introduction of bromine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its biological effects.

This guide provides a detailed analysis of the structure-activity relationships (SAR) for analogs derived from this scaffold. We will dissect how modifications at various positions on the indole ring and the 2-phenyl substituent influence biological activity, with a primary focus on their anticancer properties. The insights presented herein are synthesized from peer-reviewed literature, offering researchers a comparative framework supported by experimental data to guide future drug design and development efforts.

The this compound Core: A Strategic Starting Point

The foundational structure (CAS 28718-96-9) consists of an indole nucleus brominated at the C-6 position and substituted at the C-2 position with a 4-bromophenyl ring.[4] Each component plays a crucial role:

  • Indole Nucleus: Provides the fundamental heterocyclic framework for target interaction. The N-H group can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking.

  • C-2 Phenyl Ring: This large aromatic substituent is critical for orienting the molecule within a receptor's binding pocket.

  • Bromine Atoms (C-6 and C-4'): These halogen atoms serve as key modification points. They increase the molecule's molecular weight and lipophilicity, which can enhance membrane permeability and target engagement. They can also form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

While some studies on different indole scaffolds have found that adding bromine at the C-6 position can decrease activity, its presence in this core structure suggests it is integral to the activity profile for specific targets, such as tubulin.[5] This guide will explore modifications to this di-brominated template to delineate a clear SAR.

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Chemical Modifications

The development of potent indole-based compounds relies on a systematic understanding of how structural changes affect their biological function. The primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[6][7][8][9] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division.[7] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[8]

Key Modification Hotspots

SAR_Summary

Sources

A Researcher's Guide to Validating the Mode of Action of 6-Bromo-2-(4-bromophenyl)-1H-indole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mode of action of the novel compound, 6-Bromo-2-(4-bromophenyl)-1H-indole. Given the prevalence of the indole scaffold in kinase inhibitors, we will proceed with the scientifically-grounded hypothesis that this compound exerts its anticancer effects through the inhibition of one or more protein kinases.[1][2] This document will detail a systematic, multi-tiered experimental approach to test this hypothesis, from initial phenotypic observations to direct target engagement and pathway analysis. We will compare its hypothetical performance against established kinase inhibitors to provide a clear benchmark for its potential as a therapeutic agent.

The Rationale: Why Hypothesize Kinase Inhibition?

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3] Specifically, derivatives of this structure have been successfully developed as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] Furthermore, related brominated indoles, such as 6-bromoisatin, have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which are common downstream consequences of kinase inhibition.[7][8] Therefore, proposing a kinase-centric mode of action for this compound provides a robust and testable starting point for its validation.

The Validation Workflow: A Multi-Tiered Strategy

A rigorous validation of a compound's mode of action requires a logical progression from broad cellular effects to specific molecular interactions. Our proposed workflow is designed to be self-validating, with each stage providing evidence that informs the next.

G cluster_0 Tier 1: Phenotypic Characterization cluster_1 Tier 2: Target Identification & Engagement cluster_2 Tier 3: Pathway & Functional Validation pheno_screen Phenotypic Screening (Cell Viability, Apoptosis, Cell Cycle) pheno_data Quantitative Phenotypic Data (IC50, % Apoptosis, % Cell Cycle Arrest) pheno_screen->pheno_data kinome Kinome Profiling (Broad Kinase Panel Screen) pheno_data->kinome Informs Target Class target_id Putative Kinase Target(s) Identified kinome->target_id cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) target_id->cetsa target_validation Validated Target Engagement cetsa->target_validation phospho Cell-Based Phosphorylation Assay (Western Blot / ELISA) target_validation->phospho Confirms Target for Pathway Analysis pathway_confirm Confirmation of Pathway Inhibition phospho->pathway_confirm pathway_confirm->pheno_screen Mechanistically Links Target to Phenotype hfa In Vivo Hollow Fiber Assay (Preliminary Efficacy) pathway_confirm->hfa invivo_data In Vivo Activity Data hfa->invivo_data

Figure 1: A tiered experimental workflow for validating the mode of action of this compound.

Tier 1: Phenotypic Characterization

The initial step is to confirm the compound's anticancer activity and characterize its cellular effects. This provides the foundational data and establishes the phenotype that we will later connect to a specific molecular mechanism.

Experiment 1A: Cell Viability Assessment

Objective: To determine the cytotoxic potency of this compound across a panel of relevant cancer cell lines and compare it to established inhibitors.

Methodology: A panel of human cancer cell lines (e.g., HT-29 and Caco-2 for colorectal cancer, A549 for lung cancer, MCF-7 for breast cancer) will be treated with increasing concentrations of the test compound. Cell viability will be assessed after 72 hours using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Comparative Compounds:

  • Sunitinib: A multi-kinase inhibitor, primarily targeting VEGFR and Platelet-Derived Growth Factor Receptors (PDGFRs).[4]

  • Erlotinib: An EGFR inhibitor.[3]

Data Presentation:

CompoundCell LineIC50 (µM) [Hypothetical Data]
This compound HT-295.2
A5498.7
MCF-712.1
SunitinibHT-292.8
A54915.4
MCF-7> 20
ErlotinibHT-29> 20
A5494.5
MCF-718.2
Experiment 1B: Apoptosis and Cell Cycle Analysis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.

Methodology:

  • Apoptosis: HT-29 cells will be treated with the IC50 concentration of the compound for 24 and 48 hours. Apoptosis will be quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Caspase-3/7 activity will be measured using a luminescent assay (e.g., Caspase-Glo® 3/7 Assay).[7][8]

  • Cell Cycle: HT-29 cells will be treated similarly, then fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9][10]

Data Presentation:

Treatment (IC50 Conc.)% Apoptotic Cells (Annexin V+) [Hypothetical]% Cells in G2/M Phase [Hypothetical]
Vehicle Control4.5%15.2%
This compound 45.8%35.7%
Sunitinib52.1%38.9%

Tier 2: Target Identification and Engagement

With a confirmed cytotoxic phenotype characterized by apoptosis and cell cycle arrest, the next crucial step is to identify the direct molecular target(s) of the compound.

Experiment 2A: Broad Kinome Profiling

Objective: To screen this compound against a large panel of protein kinases to identify high-affinity targets.

Methodology: The compound will be submitted to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins).[11][12] It will be tested at a fixed concentration (e.g., 1 µM) against a panel of over 300 human kinases. The results are typically reported as percent inhibition. Hits (e.g., >80% inhibition) are then followed up with dose-response assays to determine IC50 or Kd values. This approach provides an unbiased view of the compound's selectivity.[13][14]

Data Presentation:

Kinase Target% Inhibition at 1 µM [Hypothetical Data]IC50 (nM) [Hypothetical Data]
VEGFR-2 95% 85
PDGFRβ82%250
c-Kit75%450
EGFR15%> 10,000
SRC12%> 10,000

This hypothetical data suggests a primary and potent interaction with VEGFR-2.

Experiment 2B: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound directly binds to the putative kinase target (VEGFR-2) within intact cells.

Rationale: Target engagement is the crucial link between a biochemical finding and a cellular effect. CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology (Brief Protocol):

  • Treatment: Treat intact HT-29 cells with either vehicle or this compound.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble VEGFR-2 remaining in the supernatant at each temperature by Western blot. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Tier 3: Pathway and Functional Validation

The final tier of experiments aims to mechanistically link the engagement of the identified target (VEGFR-2) to the observed cellular phenotype (apoptosis and cell cycle arrest).

Experiment 3A: Cell-Based Phosphorylation Assay

Objective: To demonstrate that the compound inhibits the catalytic activity of VEGFR-2 in a cellular context.

Rationale: VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF), it autophosphorylates and phosphorylates downstream substrates. An inhibitor should block this process.

Methodology:

  • Serum Starvation: Culture human endothelial cells (HUVECs), which have high endogenous VEGFR-2 expression, in a low-serum medium to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat the cells with this compound or Sunitinib for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A for a short period (e.g., 5-10 minutes).

  • Lysis and Analysis: Lyse the cells and measure the phosphorylation of VEGFR-2 at a key activation site (e.g., Y1175) and a downstream effector like ERK1/2 (p44/42 MAPK) using Western blot or a quantitative ELISA.[15][16] A reduction in the phospho-VEGFR-2 and phospho-ERK signals relative to the VEGF-stimulated control confirms functional inhibition of the pathway.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Compound This compound Compound->VEGFR2 Inhibits RAS RAS P_VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK (Active) ERK->P_ERK Nucleus Nucleus P_ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: Hypothesized VEGFR-2 signaling pathway and the inhibitory point of action for this compound.

Experiment 3B: In Vivo Hollow Fiber Assay

Objective: To obtain preliminary evidence of the compound's efficacy and bioavailability in a living system.

Rationale: The hollow fiber assay is a rapid and cost-effective in vivo model that bridges the gap between cell culture and traditional xenograft studies.[17][18][19][20] It provides an initial assessment of a compound's ability to reach tumor cells in two different physiological compartments (intraperitoneal and subcutaneous) and exert an anticancer effect.

Methodology:

  • Fiber Preparation: Encapsulate HT-29 cancer cells in polyvinylidene fluoride (PVDF) hollow fibers.

  • Implantation: Surgically implant the fibers into both the peritoneal cavity and the subcutaneous space of immunocompromised mice.

  • Treatment: Administer the compound or vehicle control to the mice daily for a set period (e.g., 4-5 days).

  • Retrieval and Analysis: Retrieve the fibers, and determine the viable cell mass from each fiber using a cell viability assay (e.g., CellTiter-Glo®). A significant reduction in viable cell mass compared to the vehicle control indicates in vivo activity.

Conclusion and Comparative Outlook

This guide outlines a systematic and rigorous pathway for validating the hypothesized mode of action of this compound as a protein kinase inhibitor. By progressing through phenotypic screening, direct target identification, and functional pathway analysis, researchers can build a comprehensive and defensible data package. The consistent comparison against established drugs like Sunitinib and Erlotinib at each stage is critical for contextualizing the compound's potency, selectivity, and potential therapeutic niche. Successful execution of this workflow will not only elucidate the precise mechanism of this novel compound but also provide the critical validation required for its advancement in the drug development pipeline.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Source: Crossfire Oncology, PubMed][13][21][22]

  • Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822.[7]

  • PubMed. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine Drugs.[8]

  • National Center for Biotechnology Information. (2012). Use of the hollow fiber assay for the discovery of novel anticancer agents from fungi. Methods in Molecular Biology.[17]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry.[23]

  • ACS Publications. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. Journal of Natural Products.[18]

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  • RayBiotech. Phosphorylation Assays.

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  • PubMed. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.[22]

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A Head-to-Head Comparison of 6-Bromo-2-(4-bromophenyl)-1H-indole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of heterocyclic compounds, the 2-phenylindole scaffold stands out as a "privileged structure," consistently appearing in molecules with significant biological activity. The strategic placement of substituents on this core can dramatically modulate its pharmacological profile, making it a fertile ground for drug discovery. This guide provides a detailed head-to-head comparison of 6-Bromo-2-(4-bromophenyl)-1H-indole with its close structural analogs: 6-Bromo-2-phenyl-1H-indole and 2-(4-bromophenyl)-1H-indole .

This comparative analysis delves into their synthesis, physicochemical properties, and reported biological activities, supported by experimental data from peer-reviewed literature. The objective is to offer researchers a comprehensive understanding of the structure-activity relationships (SAR) governed by the presence and position of bromine atoms on the 2-phenylindole framework.

Structural Overview and Rationale for Comparison

The three compounds selected for this guide share the 2-phenylindole core but differ in their bromination pattern. This allows for a systematic evaluation of how halogenation on the indole ring versus the phenyl ring, and the presence of single versus double bromine atoms, influences the molecule's overall characteristics.

Figure 1. Structures of the core compound and its analogs.

Synthesis Strategies: A Comparative Overview

The synthesis of 2-phenylindoles is well-established, with several named reactions providing versatile routes to this scaffold. The primary methods include the Fischer, Bischler, and Larock indole syntheses, as well as palladium-catalyzed cross-coupling reactions like the Suzuki coupling. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Common Synthetic Pathways

The Larock indole synthesis, a palladium-catalyzed heteroannulation, is a powerful method for constructing 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[1][2][3][4] This method is particularly relevant for the synthesis of the compounds in this guide, as it allows for the direct installation of the phenyl group at the 2-position. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, is another widely used and classic method.[5][6][7][8][9] More modern approaches, such as the Suzuki cross-coupling, offer a convergent route by forming the C2-phenyl bond from a 2-haloindole precursor.[2][10]

Caption: Common synthetic routes to 2-phenylindoles.

Experimental Protocol: Larock Indole Synthesis of 6-Bromo-2-phenyl-1H-indole

The following protocol is adapted from a reported synthesis of 6-Bromo-2-phenyl-1H-indole, which can be conceptually extended to the synthesis of its dibrominated analog.[11]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-2-(phenylethynyl)aniline (1.0 mmol), zinc dibromide (ZnBr₂, 1.1 mmol), and anhydrous toluene (5 mL).

  • Reaction Conditions: Stir the mixture and heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 5 hours), cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-Bromo-2-phenyl-1H-indole.

Rationale for Experimental Choices: The use of zinc dibromide as a Lewis acid catalyst facilitates the cyclization of the aminoalkyne precursor. Toluene is a suitable high-boiling solvent for this reflux reaction. The aqueous work-up removes inorganic salts, and column chromatography is a standard method for purifying organic compounds of this type.

Physicochemical and Spectroscopic Properties

The introduction of bromine atoms is expected to increase the molecular weight and lipophilicity (logP) of the compounds, which can in turn affect their solubility, membrane permeability, and pharmacokinetic properties.

Table 1: Comparison of Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound28718-96-9C₁₄H₉Br₂N351.04[12]
6-Bromo-2-phenyl-1H-indole77185-71-8C₁₄H₁₀BrN272.14[11][13][14]
2-(4-bromophenyl)-1H-indole6127-49-7C₁₄H₁₀BrN272.14
Spectroscopic Characterization (¹H and ¹³C NMR)

Biological Activity: A Comparative Analysis

2-Phenylindole derivatives have been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[19][20][21][22] The presence and position of halogen atoms can significantly impact this activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted indoles against various cancer cell lines. For example, some 2-phenylindoles have shown potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range.[14] Research on other bromo-substituted indoles, such as 7-acetamido-2-aryl-5-bromoindoles, has highlighted their cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells.[11][21] Specifically, the combination of a 7-acetamido and a 3-trifluoroacetyl group on a 2-aryl-5-bromoindole scaffold was found to be particularly effective.[21] Furthermore, 6-bromoisatin, a related indole derivative, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines (HT29 and Caco-2) with an IC₅₀ value of approximately 100 µM.[23]

While specific IC₅₀ values for this compound are not yet widely published, the general trend suggests that bromination can enhance cytotoxic activity. The dibrominated nature of this compound, with halogens on both the indole and phenyl rings, makes it a compelling candidate for further investigation.

Antimicrobial Activity

The indole scaffold is also a promising starting point for the development of new antimicrobial agents.[10] Studies on halogenated indoles have shown that they can possess significant antibacterial and antibiofilm activities. For instance, multi-halogenated indoles, including 6-bromo-4-iodoindole, have demonstrated potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) in the range of 20-30 µg/mL.[24] The mechanism of action for some 6-bromoindole derivatives has been attributed to the permeabilization and depolarization of the bacterial membrane.[10]

The antimicrobial potential of this compound and its analogs warrants further investigation, particularly against drug-resistant bacterial strains.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.[25][26]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the synthetic accessibility and potential biological significance of this compound and its analogs. The existing literature on related bromo-substituted indoles strongly suggests that these compounds are promising candidates for further investigation as anticancer and antimicrobial agents.

The key takeaways are:

  • The bromination pattern is a critical determinant of biological activity.

  • Established synthetic routes like the Larock and Fischer indole syntheses provide reliable access to these compounds.

  • There is a clear need for further research to determine the specific cytotoxic (IC₅₀) and antimicrobial (MIC) values for this compound to allow for a direct and quantitative comparison with its analogs.

Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds against a panel of cancer cell lines and microbial strains. Such studies will be invaluable in elucidating the precise structure-activity relationships and identifying lead compounds for further preclinical development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-(4-bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The responsible management of chemical reagents is paramount in research and development, extending from procurement to the final disposal of waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2-(4-bromophenyl)-1H-indole (CAS No. 28718-96-9). While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structure as a dibrominated aromatic indole necessitates that it be handled as a hazardous substance. The foundational principle of its disposal is its classification as halogenated organic waste . Adherence to the procedures outlined below is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. Based on data from structurally similar compounds, such as 6-Bromo-1H-indole and other brominated aromatics, this compound should be presumed to be a skin, eye, and respiratory irritant, and potentially harmful if swallowed.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles or splashes of solutions containing the compound, which are expected to cause serious irritation.[2][3]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Handle only in a well-ventilated area, preferably under a chemical fume hood.[1]Minimizes the risk of inhaling dust particles, which may cause respiratory tract irritation.[3][5] If significant dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be worn.[4][5]

Part 2: Waste Segregation: The Critical First Step

Proper segregation is the most important step in the chemical waste management process.[6] As a brominated compound, this compound falls under the category of halogenated organic waste .[7][8] It must never be mixed with non-halogenated waste streams.

Why is this segregation critical? Halogenated wastes require specific, high-temperature incineration processes to ensure the complete destruction of the molecule and to scrub acidic gases (like Hydrobromic Acid, HBr) that are formed during combustion.[9] Mixing halogenated compounds into non-halogenated solvent waste contaminates the entire volume, drastically increasing disposal costs and environmental burden, as the entire container must then be treated by the more rigorous and expensive disposal route.[10]

The following workflow provides a clear decision-making process for laboratory waste segregation.

WasteSegregation start Generated Lab Waste is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes aqueous Aqueous Waste (Acids, Bases, Buffers) is_organic->aqueous No non_halogenated Non-Halogenated Organic Waste (e.g., Acetone, Hexanes) is_halogenated->non_halogenated No halogenated Halogenated Organic Waste (e.g., DCM, Chloroform, This compound) is_halogenated->halogenated Yes

Waste Segregation Decision Workflow

Part 3: Step-by-Step Disposal Protocol

Follow this protocol for the safe collection and disposal of waste containing this compound.

  • Container Selection :

    • Obtain a designated hazardous waste container that is compatible with organic solvents. Typically, this is a high-density polyethylene (HDPE) or glass container.

    • The container must be clean, in good condition, and have a secure, leak-proof cap.[11]

  • Waste Collection :

    • Solid Waste : Collect pure or residual this compound powder, along with any contaminated consumables (e.g., gloves, weighing paper, pipette tips, silica gel), in a designated solid halogenated organic waste container.

    • Liquid Waste : Collect any solutions containing the compound in a designated liquid halogenated organic waste container.

    • Empty Containers : The original product container is not considered "empty" for disposal in regular trash until it has been triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate).[12] The rinsate from this cleaning process is considered hazardous waste and must be collected into the liquid halogenated organic waste container.[12][13] After rinsing, deface the original label before disposal.[13]

  • Labeling :

    • Affix a hazardous waste tag or label to the container before adding the first drop of waste.

    • Clearly write "Hazardous Waste" on the label.

    • List all chemical constituents by their full name, including solvents. For this specific waste, write "this compound" and any solvents used.

    • Maintain an approximate percentage of each component.

    • Keep a running log of the waste added to the container.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[13]

    • Keep the waste container securely closed at all times, except when adding waste.[14]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Store incompatible waste streams separately. For example, do not store halogenated organic waste next to strong acids or bases.[7]

    • Arrange for a pickup by your institution's Environmental Health & Safety (EHS) department once the container is full or according to your site's specific procedures.[14]

Part 4: Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is critical.

Spill Cleanup

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure the area is well-ventilated; if the spill is large, work upwind.

  • Remove all sources of ignition.[1]

  • Wearing the full PPE detailed in Part 1, contain the spill.

  • For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for disposal as halogenated waste.[2][15] Avoid generating dust.[1]

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Personnel Exposure and First Aid [1][4][15]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 5: Regulatory and Environmental Context

The disposal of this compound is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] RCRA classifies hazardous wastes and mandates a "cradle-to-grave" management system. Halogenated organic compounds are specifically regulated due to their potential for environmental persistence and the formation of hazardous byproducts during improper disposal.[9][16]

Many organobromine compounds are persistent organic pollutants (POPs) that can bioaccumulate in the food chain, posing long-term risks to ecosystems and human health.[17] Adhering to the correct disposal procedures is not just a matter of regulatory compliance but a professional responsibility to safeguard our environment.

The proper disposal of this compound is a straightforward process when guided by the principles of hazard recognition, correct segregation, and adherence to established protocols. By treating this compound as a halogenated organic waste and following the step-by-step procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain full regulatory compliance, and uphold their commitment to environmental stewardship.

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A Researcher's Guide to the Safe Handling of 6-Bromo-2-(4-bromophenyl)-1H-indole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel brominated indole derivative, 6-Bromo-2-(4-bromophenyl)-1H-indole presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its potential hazards can be extrapolated from structurally similar brominated aromatic and indole compounds. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining proper disposal protocols. Our goal is to empower researchers with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

Understanding the Risks: Hazard Analysis

Given its chemical structure, this compound is anticipated to exhibit hazards common to halogenated aromatic compounds. These include:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][4]

  • Potential for Harm if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled, potentially causing systemic effects.[1][2][4][6]

These potential hazards necessitate a cautious and well-planned approach to handling, with a primary focus on preventing direct contact and inhalation.

Core Protective Measures: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE) Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- N95 respirator or working within a certified chemical fume hood- Prevents skin contact with fine powders.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of fine dust particles.
Dissolving and Solution Handling - Nitrile gloves- Chemical splash goggles- Face shield (recommended when handling larger volumes)- Laboratory coat- Protects against splashes of potentially irritating solutions.- Essential for preventing eye contact with liquid.- Provides an additional layer of protection for the face.- Protects against spills and splashes.
Running Reactions and Work-up - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood- Standard protection for handling chemical reactions.- Protects eyes from unexpected splashes or reactions.- Prevents contamination of personal clothing.- Essential for containing volatile solvents and potential reaction byproducts.

It is crucial to always work within a certified chemical fume hood when handling this compound in any form to minimize inhalation exposure. [7]

Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are as critical as the selection itself to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Put on chemical splash goggles. If a face shield is necessary, it should be worn over the goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][3][8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a designated, labeled hazardous waste container for halogenated organic liquids.[9]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[1][10]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow start Start: Handling This compound is_solid Is the compound in solid form? start->is_solid weighing Weighing or Aliquoting? is_solid->weighing Yes is_solution Is the compound in solution? is_solid->is_solution No ppe_solid_high PPE: - Double Nitrile Gloves - Goggles & Lab Coat - N95 Respirator or Fume Hood weighing->ppe_solid_high Yes ppe_solid_low PPE: - Nitrile Gloves - Goggles & Lab Coat - Fume Hood weighing->ppe_solid_low No (e.g., scooping) end End: Procedure Complete ppe_solid_high->end ppe_solid_low->end reaction Running Reaction or Work-up? is_solution->reaction Yes ppe_solution_high PPE: - Nitrile Gloves - Goggles & Face Shield - Lab Coat - Fume Hood reaction->ppe_solution_high Yes (Large Scale/ Exothermic Potential) ppe_solution_low PPE: - Nitrile Gloves - Goggles & Lab Coat - Fume Hood reaction->ppe_solution_low No (Small Scale/ Controlled) ppe_solution_high->end ppe_solution_low->end

Caption: PPE Selection Workflow for Handling this compound.

References

  • Rutgers University. Bromine Safety Sheet.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025-03-18).
  • Nichem Solutions. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20).
  • Fisher Scientific. Safety Data Sheet: 6-Bromoindole. (2025-12-22).
  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. (1983-12).
  • Chemtalk. Bromine water - disposal.
  • CDN Isotopes. Safety Data Sheet.
  • ChemicalBook. 6-Bromo-1H-indole - Safety Data Sheet. (2025-11-22).
  • Thermo Fisher Scientific. Safety Data Sheet: 6-Bromo-1H-indole-3-carbaldehyde. (2024-03-29).
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromophenyl isocyanate. (2025-09-05).
  • ICL-IP. BROMINE Safety Handbook.
  • ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025-08-06).
  • GOV.UK. Bromine: incident management.
  • Aerosol and Air Quality Research. Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023-10-11).
  • Cayman Chemical. Safety Data Sheet: 4-Bromoamphetamine (hydrochloride). (2025-11-21).
  • Fisher Scientific. Safety Data Sheet: 4-Bromobiphenyl. (2025-12-19).
  • Slideshare. Bromine handling and safety.
  • Organic Chemistry Portal. Green Halogenation of Indoles with Oxone-Halide.
  • PubMed. Green Halogenation of Indoles with Oxone-Halide. (2023-08-18).
  • Thermo Fisher Scientific. Safety Data Sheet: N-(4-Bromophenyl)maleimide. (2025-09-16).
  • The Journal of Organic Chemistry. Green Halogenation of Indoles with Oxone–Halide. (2023-07-27).
  • ACS Publications. A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. (2022-10-21).
  • National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.

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